Diethyl 1-decylphosphonate
Description
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Properties
IUPAC Name |
1-diethoxyphosphoryldecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H31O3P/c1-4-7-8-9-10-11-12-13-14-18(15,16-5-2)17-6-3/h4-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQXIVAZQBYBAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCP(=O)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H31O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378647 | |
| Record name | Diethyl decylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16165-68-7 | |
| Record name | Diethyl decylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Foreword: The Versatile Role of Long-Chain Alkylphosphonates in Modern Research
An In-depth Technical Guide to the Chemical Properties and Applications of Diethyl 1-decylphosphonate
In the landscape of chemical synthesis and drug discovery, the utility of a molecule is often defined by its functional versatility and structural predictability. This compound, a member of the organophosphonate class, represents a quintessential example of such a versatile building block. Possessing a lipophilic ten-carbon chain coupled with a reactive diethyl phosphonate headgroup, this compound serves as a critical intermediate in diverse fields, from materials science to the synthesis of complex bioactive molecules. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound, grounded in established chemical principles and field-proven insights. We will delve into its core properties, synthesis, characterization, and applications, not merely as a list of facts, but as a narrative explaining the causality behind its chemical behavior and utility.
Core Chemical Identity and Physicochemical Profile
A thorough understanding of a chemical's identity and physical properties is the foundation of its effective application. This compound is an ester of decylphosphonic acid characterized by a phosphorus atom bonded to a decyl group, a phosphoryl oxygen, and two ethoxy groups.
Structural and Molecular Data
The key identifiers and computed properties for this compound are summarized below for rapid reference.
| Property | Value | Source(s) |
| IUPAC Name | 1-diethoxyphosphoryldecane | [1] |
| Synonyms | Diethyl decylphosphonate, Decylphosphonic acid diethyl ester | [1][2] |
| CAS Number | 16165-68-7 | [1][2][3] |
| Molecular Formula | C₁₄H₃₁O₃P | [1][2][3] |
| Molecular Weight | 278.37 g/mol | [1][2][3] |
| Appearance | Colorless to pale yellow liquid (inferred from analogs) | [4][5] |
| Density | 0.938 g/cm³ | [2] |
| Boiling Point | 128-130 °C at 0.2 mmHg | [2] |
| Refractive Index | 1.4390 | [2] |
| Vapor Pressure | 9.59 x 10⁻⁵ mmHg at 25°C | [2] |
| XLogP3 | 4.7 | [1] |
| Solubility | Low in water; soluble in common organic solvents | [4][6] |
Synthesis: The Michaelis-Arbuzov Reaction Pathway
The formation of a stable carbon-phosphorus (C-P) bond is the cornerstone of synthesizing alkylphosphonates. The Michaelis-Arbuzov reaction stands as the most robust and widely employed method for this transformation due to its high efficiency and broad substrate scope.
Mechanistic Rationale
The reaction proceeds via the nucleophilic attack of a trialkyl phosphite, typically triethyl phosphite, on an alkyl halide, in this case, a 1-halodecane (e.g., 1-bromodecane). The choice of triethyl phosphite is strategic; its phosphorus atom is a soft nucleophile, well-suited for attacking the soft electrophilic carbon of the alkyl halide. The reaction forms a quasi-phosphonium salt intermediate. This intermediate is unstable and undergoes a subsequent Sₙ2-type dealkylation, where the displaced halide anion attacks one of the ethyl groups of the phosphite. This step is thermodynamically driven by the formation of the highly stable phosphoryl (P=O) double bond, resulting in the final diethyl alkylphosphonate product and a volatile ethyl halide byproduct.
Experimental Protocol: Synthesis of this compound
This protocol is a self-validating system. The progress can be monitored by TLC, and the removal of the volatile ethyl bromide byproduct helps drive the reaction to completion. The final purification by vacuum distillation separates the product from unreacted starting materials and non-volatile impurities.
Materials:
-
1-Bromodecane
-
Triethyl phosphite
-
Reaction flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Vacuum distillation apparatus
Procedure:
-
Setup: Assemble a dry, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen/argon inlet.
-
Charging Reactants: Charge the flask with 1-bromodecane (1.0 equivalent). To this, add triethyl phosphite (1.1 to 1.2 equivalents) dropwise at room temperature. Using a slight excess of the phosphite ensures the complete consumption of the more valuable alkyl halide.
-
Reaction: Heat the reaction mixture to 140-150 °C under an inert atmosphere. The formation of ethyl bromide, a volatile byproduct, will be observed as it distills from the reaction mixture, providing a visual indicator of reaction progress.
-
Monitoring: Monitor the reaction by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the 1-bromodecane spot/peak is no longer visible (typically 4-8 hours).
-
Workup & Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Remove any remaining volatile components under reduced pressure.
-
Purify the crude product by vacuum distillation. The high boiling point of this compound necessitates distillation under high vacuum to prevent thermal decomposition.[2]
-
Synthesis Workflow Diagram
Caption: Michaelis-Arbuzov Synthesis Workflow.
Spectroscopic Characterization: A Triad of Validation
Unambiguous structural confirmation and purity assessment are critical. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a comprehensive characterization profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of the molecule in solution.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the decyl chain and the ethoxy groups. The triplet from the terminal methyl group of the decyl chain will appear most upfield (~0.88 ppm). The methylene protons adjacent to the phosphorus atom will appear as a complex multiplet due to both H-H and H-P coupling. The ethoxy group protons will present as a triplet (CH₃, ~1.3 ppm) and a doublet of quartets (OCH₂, ~4.1 ppm) due to coupling with both the adjacent methyl protons and the phosphorus atom.
-
¹³C NMR: The carbon spectrum will confirm the presence of all 14 unique carbon atoms. The carbon directly bonded to phosphorus will show a large one-bond C-P coupling constant, a hallmark of this structure.
-
³¹P NMR: The phosphorus NMR spectrum is the simplest and most diagnostic, showing a single resonance in the typical range for alkylphosphonates, confirming the presence of a single phosphorus environment.
Protocol: Sample Preparation for NMR Analysis
-
Accurately weigh 5-10 mg of the purified this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial. Chloroform-d is a common choice due to its excellent solubilizing power for nonpolar compounds.
-
Transfer the solution to a 5 mm NMR tube.
-
If quantitative analysis is required, add a known amount of an internal standard.
-
Acquire ¹H, ¹³C, and ³¹P NMR spectra according to standard instrument parameters.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups by their characteristic vibrational frequencies. For this compound, the spectrum is dominated by:
-
P=O Stretch: A very strong and sharp absorption band around 1225-1250 cm⁻¹. This is the most prominent feature and is definitive for the phosphonate group.[7]
-
P-O-C Stretch: Strong bands typically observed in the 1020-1100 cm⁻¹ region.[7]
-
C-H Stretch: Strong, sharp bands just below 3000 cm⁻¹ (2850-2960 cm⁻¹) corresponding to the sp³ C-H bonds of the decyl and ethyl groups.
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern, confirming the elemental composition. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ or sodiated adduct [M+Na]⁺ would be expected as the parent ion. High-resolution mass spectrometry (HRMS) can be used to confirm the molecular formula to within a few parts per million.
Applications in Research and Development
The unique bifunctional nature of this compound—a polar, modifiable head and a long, nonpolar tail—underpins its utility.
-
Synthetic Intermediate: It is a foundational building block for more complex organophosphorus compounds. The phosphonate esters can be hydrolyzed to the corresponding phosphonic acid, which can act as a robust metal chelator or a linker for surface modification of metal oxides.[8]
-
Drug Discovery & Delivery: Long-chain phosphonates are structurally analogous to lipids and can be incorporated into more complex molecules to enhance membrane permeability or act as prodrugs. Related bifunctional phosphonates are crucial as flexible linkers in advanced therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs), which require precise spacing between two key protein-binding moieties.[9]
-
Materials Science: The amphiphilic character suggests potential applications as surfactants or as precursors for creating self-assembled monolayers (SAMs) on various substrates. Related compounds are used as hydrophobic crosslinking agents.[10]
Structure-Function Relationship Diagram
Caption: Relationship between structure and applications.
Safety, Handling, and Storage
While a complete toxicological profile for this compound is not available, data from structurally similar long-chain alkylphosphonates indicate a potential for skin and eye irritation.[11][12] Therefore, prudent laboratory practices are mandatory.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of any vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and moisture.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is more than a simple catalogue chemical; it is a versatile and powerful tool for the modern researcher. Its straightforward synthesis via the Michaelis-Arbuzov reaction, combined with its distinct lipophilic and reactive moieties, makes it an invaluable intermediate. From constructing complex linkers in targeted protein degraders to modifying material surfaces, its potential applications are broad and significant. By understanding its fundamental chemical properties and handling it with the appropriate care, scientists can effectively leverage this molecule to advance their research objectives.
References
- 1. Diethyl decylphosphonate | C14H31O3P | CID 2773697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. scbt.com [scbt.com]
- 4. Page loading... [wap.guidechem.com]
- 5. DIETHYL 1-OCTYLPHOSPHONATE CAS#: 1068-07-1 [m.chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Infrared Multiple Photon Dissociation Action Spectroscopy and Theoretical Studies of Diethyl Phosphate Complexes: Effects of Protonation and Sodium Cationization on Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diethylphosphite - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Diethyl-(12-phosphonododecyl)phosphonate - SIKÉMIA [sikemia.com]
- 11. DIETHYL 1-OCTYLPHOSPHONATE - Safety Data Sheet [chemicalbook.com]
- 12. echemi.com [echemi.com]
Diethyl 1-Decylphosphonate: A Comprehensive Physicochemical Profile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 1-decylphosphonate is an organophosphorus compound with the chemical formula C14H31O3P.[1][2] As a member of the phosphonate class of molecules, it holds interest for various applications in research and development due to the unique properties conferred by the carbon-phosphorus bond. This technical guide provides a detailed overview of the core physicochemical characteristics of this compound, outlines general experimental protocols for their determination, and presents a typical workflow for its synthesis and characterization. This document is intended to serve as a comprehensive resource for professionals in the fields of chemistry and drug development.
Physicochemical Characteristics
The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that some variation in reported values exists across different commercial suppliers, which may be attributed to differences in measurement conditions and sample purity.
| Property | Value | Source(s) |
| CAS Number | 16165-68-7 | [1][2][3] |
| Molecular Formula | C14H31O3P | [1][2][3] |
| Molecular Weight | 278.37 g/mol | [1][2][3] |
| Boiling Point | 128-130 °C at 0.2 mmHg | [1] |
| Density | 0.938 g/cm³ | [1] |
| Refractive Index | 1.4390 | [1] |
| Calculated XLogP3 | 5.4 | [1] |
| Vapor Pressure | 9.59E-05 mmHg at 25°C | [1] |
Experimental Protocols
The following sections detail generalized experimental methodologies for the determination of key physicochemical properties of liquid compounds such as this compound. These protocols are based on standard laboratory techniques.
Determination of Boiling Point (Capillary Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for determining the boiling point of a small liquid sample is the capillary method.[4][5][6]
Apparatus:
-
Thiele tube or oil bath with a stirrer
-
Thermometer
-
Small test tube
-
Capillary tube (sealed at one end)
-
Heating source (e.g., Bunsen burner or hot plate)
-
Liquid for the bath (e.g., paraffin oil)
Procedure:
-
A small amount of the liquid sample (a few milliliters) is placed into the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
-
The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The entire assembly is immersed in a Thiele tube or an oil bath.
-
The bath is heated gently and stirred continuously to ensure uniform temperature distribution.
-
As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.
-
Heating is continued until a steady and rapid stream of bubbles is observed.
-
The heat source is then removed, and the bath is allowed to cool slowly with continuous stirring.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[7]
Determination of Density (Pycnometer Method)
Density is the mass of a substance per unit volume. The pycnometer method is a precise technique for measuring the density of liquids.[8][9]
Apparatus:
-
Pycnometer (a glass flask with a specific, accurately known volume)
-
Analytical balance
-
Thermometer
-
Water bath
Procedure:
-
The clean and dry pycnometer is accurately weighed (m1).
-
The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the outside.
-
The filled pycnometer is weighed again to determine the mass of the liquid (m2).
-
The mass of the liquid is calculated as (m2 - m1).
-
The volume of the pycnometer (V) is known or can be determined by filling it with a liquid of known density (e.g., distilled water) and performing a similar mass measurement.
-
The density (ρ) of the sample is calculated using the formula: ρ = (m2 - m1) / V.
-
The temperature at which the measurement is made should be recorded, as density is temperature-dependent.
Determination of Refractive Index (Abbe Refractometer)
The refractive index is a dimensionless number that describes how fast light travels through a material. It is a characteristic property of a substance and can be used for identification and purity assessment.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Dropper
-
Solvent for cleaning (e.g., ethanol or acetone)
-
Soft tissue paper
Procedure:
-
The refractometer is turned on, and the constant temperature water bath is set to the desired temperature (commonly 20°C or 25°C).
-
The prism of the refractometer is cleaned with a suitable solvent and dried with a soft tissue.
-
A few drops of the liquid sample are placed on the surface of the prism using a clean dropper.
-
The prism is closed and locked.
-
The light source is adjusted to illuminate the field of view.
-
The adjustment knob is turned until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.
-
If a color fringe is observed, the chromaticity corrector is adjusted until a sharp, black-and-white dividing line is obtained.
-
The refractive index value is read directly from the instrument's scale.
Synthesis and Characterization Workflow
The synthesis of diethyl alkylphosphonates is commonly achieved through the Michaelis-Arbuzov reaction.[10][11][12] This reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide. The resulting product is then typically purified and its structure confirmed using various spectroscopic techniques.
Caption: General workflow for the synthesis and characterization of this compound.
General Synthesis Protocol (Michaelis-Arbuzov Reaction)
Materials:
-
1-Bromodecane
-
Triethyl phosphite
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Inert gas supply (e.g., Nitrogen or Argon)
Procedure:
-
A round-bottom flask is charged with 1-bromodecane and a slight molar excess of triethyl phosphite.
-
The flask is equipped with a reflux condenser and placed under an inert atmosphere.
-
The reaction mixture is heated to a temperature typically ranging from 120°C to 160°C.
-
The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The crude product is purified, typically by vacuum distillation or column chromatography, to yield pure this compound.[11]
Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and types of hydrogen atoms in the molecule, confirming the presence of the decyl chain and the ethyl groups of the phosphonate moiety.
-
¹³C NMR: Shows the carbon framework of the molecule.
-
³¹P NMR: Is particularly useful for phosphorus-containing compounds, giving a characteristic chemical shift that confirms the formation of the phosphonate.[13]
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are often employed.[3]
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to identify the functional groups present in the molecule. Characteristic absorption bands for the P=O and P-O-C bonds of the phosphonate group would be expected.
References
- 1. echemi.com [echemi.com]
- 2. scbt.com [scbt.com]
- 3. Diethyl decylphosphonate | C14H31O3P | CID 2773697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. cdn.juniata.edu [cdn.juniata.edu]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. knowledge.reagecon.com [knowledge.reagecon.com]
- 9. mt.com [mt.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide to Diethyl 1-decylphosphonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Diethyl 1-decylphosphonate, including its chemical identifiers, physical properties, and potential applications in research and drug development. Due to the limited publicly available data on this specific compound, this guide also draws upon information from structurally related phosphonates to infer potential biological activities and experimental protocols.
Chemical Identifiers and Properties
This compound is an organophosphorus compound characterized by a ten-carbon alkyl chain attached to a phosphonate group.[1]
Table 1: Chemical Identifiers for this compound [1]
| Identifier | Value |
| CAS Number | 16165-68-7[1][2] |
| Molecular Formula | C14H31O3P[1][2] |
| Molecular Weight | 278.37 g/mol [1][2] |
| IUPAC Name | diethyl decylphosphonate |
| Synonyms | Diethyl n-decylphosphonate, 1-Decylphosphonic acid diethyl ester[1] |
| InChI Key | HYQXIVAZQBYBAF-UHFFFAOYSA-N[1] |
| SMILES | CCCCCCCCCCP(=O)(OCC)OCC[3] |
| DSSTox ID | DTXSID70378647[1] |
Table 2: Physicochemical Properties of this compound [1]
| Property | Value |
| Appearance | Clear colorless liquid[3] |
| Density | 0.938 g/cm³[1] |
| Boiling Point | 128-130 °C at 0.2 mmHg[1] |
| Refractive Index | 1.4350-1.4400 @ 20°C[3] |
| Assay (GC) | ≥96.0%[3] |
Potential Research Applications
While specific biological activities of this compound are not extensively documented, the broader class of organophosphonates, particularly those with lipophilic alkyl chains, are of interest in several areas of drug development.
-
Enzyme Inhibition: Phosphonates are known mimics of phosphate esters and can act as inhibitors of various enzymes. The long alkyl chain of this compound may facilitate its interaction with enzymes that have hydrophobic binding pockets.
-
Antimicrobial Agents: Benzylphosphonate derivatives have shown antimicrobial activity.[4] The lipophilic nature of the decyl group in this compound could potentially enhance its ability to penetrate bacterial cell membranes.
-
Drug Delivery: The physicochemical properties of this compound might be explored for its use as a component in lipid-based drug delivery systems.
Experimental Protocols
The following are hypothetical experimental protocols based on general procedures for related compounds. Researchers should optimize these protocols for their specific applications.
3.1. Synthesis of this compound
A common method for the synthesis of dialkyl phosphonates is the Michaelis-Arbuzov reaction. This protocol describes a potential synthesis route for this compound.
-
Materials: 1-Bromodecane, Triethyl phosphite.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of 1-bromodecane and triethyl phosphite.
-
Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) at approximately 150°C for 4-6 hours.
-
Monitor the reaction progress using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, allow the mixture to cool to room temperature.
-
Purify the crude product by vacuum distillation to obtain this compound.
-
3.2. In Vitro Enzyme Inhibition Assay (Hypothetical)
This protocol outlines a general procedure to screen for the enzyme inhibitory activity of this compound. The specific enzyme and substrate would need to be chosen based on the research hypothesis.
-
Materials: Target enzyme, substrate, this compound, appropriate buffer, 96-well plates, plate reader.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in the assay buffer to achieve a range of concentrations.
-
In a 96-well plate, add the enzyme solution to each well.
-
Add the different concentrations of this compound to the wells and incubate for a predetermined time to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Measure the enzyme activity by monitoring the change in absorbance or fluorescence over time using a plate reader.
-
Include appropriate controls (no inhibitor, no enzyme, no substrate).
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value.[5]
-
3.3. Antimicrobial Susceptibility Testing (Hypothetical)
This protocol describes a broth microdilution method to determine the minimum inhibitory concentration (MIC) of this compound against a bacterial strain.
-
Materials: Bacterial strain, Mueller-Hinton broth (MHB), this compound, 96-well plates, incubator.
-
Procedure:
-
Prepare a stock solution of this compound.
-
In a 96-well plate, perform serial two-fold dilutions of the compound in MHB.
-
Prepare a standardized inoculum of the bacterial strain and add it to each well.
-
Include positive (bacteria and broth) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Spectroscopic Data
Publicly available spectral data for this compound is limited. Researchers should perform their own analytical characterization to confirm the identity and purity of the synthesized compound. Expected spectral features would include:
-
¹³C NMR: Signals corresponding to the ten carbons of the decyl chain and the two ethyl groups of the phosphonate.
-
Mass Spectrometry (GC-MS): A molecular ion peak corresponding to the molecular weight of the compound.[6]
Visualizations
5.1. Hypothetical Synthesis Workflow
The following diagram illustrates a potential workflow for the synthesis and purification of this compound.
Caption: Synthesis workflow for this compound.
5.2. Postulated Enzyme Inhibition Mechanism
This diagram illustrates a hypothetical mechanism of competitive enzyme inhibition by this compound.
Caption: Competitive enzyme inhibition by this compound.
References
- 1. echemi.com [echemi.com]
- 2. scbt.com [scbt.com]
- 3. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Diethyl decylphosphonate | C14H31O3P | CID 2773697 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of Diethyl 1-decylphosphonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Diethyl 1-decylphosphonate, a valuable intermediate in organophosphorus chemistry. This document outlines a detailed experimental protocol for its preparation via the Michaelis-Arbuzov reaction and presents its key physicochemical and spectral properties.
Synthesis
The synthesis of this compound is most effectively achieved through the Michaelis-Arbuzov reaction. This widely used method involves the reaction of a trialkyl phosphite with an alkyl halide to form a dialkyl alkylphosphonate. In this specific synthesis, triethyl phosphite serves as the phosphorus source and 1-bromodecane is the alkylating agent.
The reaction proceeds via a two-step SN2 mechanism. Initially, the nucleophilic phosphorus atom of the triethyl phosphite attacks the electrophilic carbon of 1-bromodecane, displacing the bromide ion and forming a quasi-phosphonium salt intermediate. In the second step, the displaced bromide ion attacks one of the ethyl groups of the intermediate, leading to the formation of this compound and bromoethane as a byproduct.[1]
Experimental Protocol: Michaelis-Arbuzov Reaction
This protocol details the synthesis of this compound from triethyl phosphite and 1-bromodecane.
Materials:
-
Triethyl phosphite (C₆H₁₅O₃P)
-
1-Bromodecane (C₁₀H₂₁Br)
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, distillation apparatus)
-
Heating mantle with magnetic stirrer
-
Vacuum pump
Procedure:
-
Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel is dried in an oven and allowed to cool under a stream of inert gas.
-
Charging Reactants: The flask is charged with 1-bromodecane (1.0 equivalent). An excess of triethyl phosphite (1.2 equivalents) is then added dropwise via the dropping funnel at room temperature with vigorous stirring.
-
Reaction Conditions: The reaction mixture is heated to 140-150 °C under an inert atmosphere. The progress of the reaction can be monitored by observing the evolution of bromoethane, which can be collected in a cold trap. The reaction is typically complete within 3-5 hours.
-
Workup and Purification:
-
After the reaction is complete, the mixture is cooled to room temperature.
-
Excess triethyl phosphite and the bromoethane byproduct are removed by distillation under reduced pressure.
-
The crude this compound is then purified by vacuum distillation. The fraction boiling at 128-130 °C at 0.2 mmHg is collected.[2] Alternatively, the crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).
-
Characterization
The successful synthesis of this compound can be confirmed through various analytical techniques, including the determination of its physical properties and spectroscopic analysis.
Physicochemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 16165-68-7 | [3] |
| Molecular Formula | C₁₄H₃₁O₃P | [3] |
| Molecular Weight | 278.37 g/mol | [3] |
| Appearance | Colorless oil | |
| Boiling Point | 128-130 °C at 0.2 mmHg | [2] |
| Density | 0.938 g/cm³ | [2] |
| Refractive Index | 1.4390 | [2] |
Spectroscopic Data
The structural elucidation of this compound is accomplished through NMR, IR, and mass spectrometry. While a complete set of publicly available spectra for this specific molecule is limited, the following tables provide a combination of reported and predicted data based on its structure and analysis of homologous compounds.
2.2.1. NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of this compound.
¹H NMR (Proton NMR): The ¹H NMR spectrum will show characteristic signals for the ethyl and decyl groups, with coupling to the phosphorus atom.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 4.10 - 3.95 | dq | 4H | -OCH₂ CH₃ |
| ~ 1.70 - 1.55 | m | 2H | P-CH₂ CH₂- |
| ~ 1.40 - 1.20 | m | 16H | -(CH₂)₈- |
| ~ 1.30 | t | 6H | -OCH₂CH₃ |
| ~ 0.88 | t | 3H | -CH₂CH₃ |
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule, with characteristic coupling to the phosphorus atom for carbons in close proximity.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 61.5 (d, J ≈ 6 Hz) | -OC H₂CH₃ |
| ~ 32.0 - 22.0 | -(C H₂)₉- |
| ~ 27.5 (d, J ≈ 140 Hz) | P-C H₂- |
| ~ 16.5 (d, J ≈ 6 Hz) | -OCH₂C H₃ |
| ~ 14.1 | -C H₃ |
³¹P NMR (Phosphorus NMR): The ³¹P NMR spectrum is a key diagnostic tool for phosphonates and is expected to show a single resonance. The chemical shift for diethyl alkyl phosphonates is influenced by the nature of the alkyl group attached to the phosphorus.[4]
| Chemical Shift (δ, ppm) | Multiplicity | Reference |
| ~ 30 - 32 | Singlet (proton decoupled) | [4] |
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2955 - 2850 | Strong | C-H stretching (alkyl) |
| 1250 - 1230 | Strong | P=O stretching |
| 1050 - 1020 | Strong | P-O-C stretching |
| 970 - 950 | Strong | P-O-C stretching |
2.2.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Interpretation |
| 278 | [M]⁺ (Molecular ion) |
| 250 | [M - C₂H₄]⁺ |
| 222 | [M - 2(C₂H₄)]⁺ |
| 137 | [P(O)(OEt)₂]⁺ |
Experimental Workflow and Logic Diagrams
To visualize the synthesis and purification process, the following diagrams are provided in the DOT language.
Synthesis Workflow
Caption: Experimental workflow for the synthesis of this compound.
Michaelis-Arbuzov Reaction Mechanism
Caption: Mechanism of the Michaelis-Arbuzov reaction for this compound.
References
An In-depth Technical Guide on the Core Mechanism of Action of Diethyl 1-decylphosphonate and Related Organophosphonates
Disclaimer: As of the latest literature review, specific mechanistic studies on Diethyl 1-decylphosphonate are not extensively available. This guide, therefore, provides a detailed overview of the known mechanisms of action for structurally related organophosphonate compounds, particularly diethyl benzylphosphonate analogs, which serve as a scientifically grounded proxy for understanding the potential biological activities of this compound. This document is intended for researchers, scientists, and drug development professionals.
Introduction to Organophosphonates
Organophosphonates are a class of organic compounds containing a carbon-to-phosphorus (C-P) bond. This bond is significantly more stable to chemical and enzymatic hydrolysis than the phosphate-oxygen bond found in many biological molecules.[1] Due to this stability and their ability to act as mimics of phosphates or tetrahedral transition states, phosphonates are widely recognized as potent enzyme inhibitors.[1][2][3] Their applications are diverse, ranging from antiviral medications to antimicrobial agents.[1][4]
Antimicrobial Mechanism of Action: Insights from Diethyl Benzylphosphonate Analogs
Studies on diethyl benzylphosphonate derivatives have shed light on a potential antimicrobial mechanism for this class of compounds. The primary mode of action is believed to be multi-faceted, involving the disruption of the bacterial cell envelope and subsequent induction of oxidative stress, leading to DNA damage.[5][6]
Evidence suggests that certain phosphonate compounds can lead to the fragmentation of the bacterial membrane and damage to the cell wall structure.[6] This disruption of the primary physical defense of the bacteria is a critical step in their antimicrobial effect.
Following membrane disruption, these compounds can induce high levels of oxidative stress within the bacterial cell. This is characterized by the generation of reactive oxygen species (ROS), which can damage various cellular components, including DNA.[6] The modification of bacterial DNA by oxidative stress is a key indicator of this mechanism.[6]
Data Presentation: Antimicrobial Activity of Diethyl Benzylphosphonate Analogs
The antimicrobial efficacy of diethyl benzylphosphonate derivatives is highly dependent on their chemical structure, particularly the substituents on the phenyl ring.[7] The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of these analogs against different strains of Escherichia coli. A lower MIC value indicates higher antimicrobial activity.
| Compound | Substituent on Phenyl Ring | E. coli K12 MIC (µg/mL) | E. coli R2 MIC (µg/mL) | E. coli R3 MIC (µg/mL) | Reference |
| 1 | H (unsubstituted) | >1000 | >1000 | >1000 | [7] |
| 2 | p-B(pin) | >1000 | >1000 | >1000 | [7] |
| 3 | p-B(OH)2 | 500 | 500 | >1000 | [7] |
| 4 | Dimeric substituent | >1000 | >1000 | >1000 | [7] |
Key Observations:
-
The introduction of a boronic acid moiety at the para position (Compound 3) significantly enhances antimicrobial activity compared to the unsubstituted parent compound (Compound 1).[7]
-
The presence of a bulky, dimeric substituent (Compound 4) leads to a complete loss of activity.[7]
Experimental Protocols
This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.
-
Bacterial Culture: Grow reference bacterial strains of E. coli in a liquid medium such as Tryptic Soy Broth (TSB).
-
Serial Dilutions: Prepare a series of two-fold dilutions of the test compounds (e.g., diethyl benzylphosphonate analogs) in a 96-well microtiter plate.
-
Inoculation: Add a standardized suspension of the bacteria to each well.
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
Observation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
This protocol assesses oxidative DNA damage by using the Fpg (formamidopyrimidine-DNA glycosylase) enzyme, which recognizes and removes oxidized purines.
-
Bacterial Treatment: Treat E. coli cells with the test compound at its MIC or MBC (Minimum Bactericidal Concentration).
-
DNA Extraction: Isolate genomic DNA from the treated and untreated (control) bacterial cells.
-
Fpg Digestion: Incubate the extracted DNA with the Fpg enzyme according to the manufacturer's instructions. This will create nicks in the DNA at sites of oxidative damage.
-
Gel Electrophoresis: Analyze the digested DNA on an agarose gel.
-
Analysis: Increased fragmentation of the DNA in the Fpg-treated sample compared to the control indicates oxidative DNA damage.[6]
Visualizing the Antimicrobial Mechanism of Action
The following diagram illustrates the proposed signaling pathway for the antimicrobial action of certain phosphonate compounds.
Caption: Proposed antimicrobial mechanism of phosphonates.
Phosphonates as Enzyme Inhibitors: A General Mechanism
A key mechanism of action for many phosphonates is their ability to act as competitive inhibitors of enzymes that process phosphate-containing substrates.[4][8] The phosphonate group can act as a stable isosteric mimic of a phosphate group or mimic the tetrahedral transition state of a reaction.[1][2]
For example, some phosphonate derivatives have been synthesized to inhibit DNA topoisomerases, enzymes that are critical for DNA replication and transcription.[9]
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I.
-
Reaction Mixture: Prepare a reaction mixture containing a reaction buffer, supercoiled plasmid DNA, and varying concentrations of the phosphonate inhibitor.
-
Enzyme Addition: Initiate the reaction by adding human DNA Topoisomerase I.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and a loading dye).
-
Agarose Gel Electrophoresis: Separate the supercoiled and relaxed forms of the plasmid DNA on a 1% agarose gel.
-
Visualization and Quantification: Visualize the DNA bands under UV light after staining and quantify the band intensities. Inhibition is determined by the reduction in the amount of relaxed DNA compared to the control.
Visualizing the Enzyme Inhibition Mechanism
The following diagram illustrates the general principle of a phosphonate acting as a competitive inhibitor by mimicking a phosphate-containing substrate.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Basis for Resistance Against Phosphonate Antibiotics and Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphonate - Wikipedia [en.wikipedia.org]
- 5. Antibacterial Activity of GO-Based Composites Enhanced by Phosphonate-Functionalized Ionic Liquids and Silver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
hydrophobicity of C10 alkyl phosphonate chains
An In-depth Technical Guide on the Hydrophobicity of C10 Alkyl Phosphonate Chains
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a comprehensive overview of the , molecules of significant interest for surface modification in materials science, biosensor development, and drug delivery systems. The defining characteristic of these molecules is their ability to self-assemble into dense, robust, and highly hydrophobic monolayers on a variety of oxide surfaces. This document details the quantitative metrics of their hydrophobicity, provides in-depth experimental protocols for their synthesis, application, and characterization, and illustrates key processes through logical diagrams.
Quantitative Assessment of Hydrophobicity
The stems from the long, nonpolar decyl (C10) hydrocarbon tail. This property can be quantified through several key parameters, including the partition coefficient (logP) and water contact angle measurements on surfaces modified with these molecules. The long alkyl chain minimizes the surface energy of the modified substrate, leading to poor wetting by aqueous solutions.
The partition coefficient (logP) quantifies a compound's solubility preference between two immiscible phases, typically n-octanol and water.[1] A positive logP value signifies a preference for the hydrophobic, lipidic phase.[1][2] While an experimental logP for decylphosphonic acid is not consistently available, the calculated value for the closely related decylphosphinic acid is 3.4, indicating significant hydrophobicity.[1][3] The hydrophobicity generally increases with the length of the alkyl chain.[4][5]
Water contact angle goniometry provides a direct measure of surface hydrophobicity.[1] When C10 alkyl phosphonates, such as decylphosphonic acid (DPA), form a self-assembled monolayer (SAM) on a substrate, they create a surface that strongly repels water, resulting in a high water contact angle.
Table 1: Quantitative Hydrophobicity Data for Alkyl Phosphonates
| Compound/Surface | Parameter | Value | Notes |
| Decylphosphinic Acid (C10) | Calculated XLogP3-AA | 3.4 | A close analog to decylphosphonic acid, indicating significant hydrophobicity.[1][3] |
| Dodecylphosphonic Acid (C12) | logP | 3.83 ± 0.58 | Demonstrates the increase in hydrophobicity with a longer alkyl chain.[6][7] |
| Hexadecylphosphonic Acid (C16) | logP | 5.95 ± 0.58 | Data included to show the trend of increasing hydrophobicity with chain length.[6][7] |
| Octadecylphosphonic Acid (C18) | logP | 7.01 ± 0.58 | Data included to show the trend of increasing hydrophobicity with chain length.[6][7] |
| Octyl-functionalized (C8) SAM | Water Contact Angle | ~140-151° | Provides a reference for expected contact angles on similar chain-length SAMs.[4][5] |
| Octadecylphosphonic Acid (C18) SAM | Water Contact Angle | ~104° | Measured on a zirconium-mediated glass substrate.[8] |
| Various Phosphonic Acid SAMs | Surface Energy | 23.5 - 70.5 mJ/m² | Demonstrates the ability to tune surface energy on AlOx/Al surfaces.[9] |
Experimental Protocols
The successful application of C10 alkyl phosphonates relies on robust protocols for both their synthesis and their assembly onto surfaces.
Synthesis of Alkyl Phosphonates via Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry and the most common method for synthesizing alkyl phosphonates.[10][11] The reaction involves the treatment of a trialkyl phosphite with an alkyl halide.[10][11]
Materials:
-
1-Bromodecane (C10 alkyl halide)
-
Triethyl phosphite
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Nitrogen inlet
Procedure (Thermal Conditions):
-
To a dry round-bottom flask equipped with a reflux condenser and nitrogen inlet, add 1-bromodecane (1.0 eq).
-
Add triethyl phosphite (1.2 eq) to the flask.
-
Heat the reaction mixture to 150-160 °C under a nitrogen atmosphere.[11]
-
Monitor the reaction progress using thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.[10][11]
-
Once the reaction is complete, allow the mixture to cool to room temperature.[11]
-
Purify the crude product by vacuum distillation to obtain diethyl decylphosphonate.
Caption: Mechanism of the Michaelis-Arbuzov reaction for C10 alkyl phosphonate synthesis.
Formation of Self-Assembled Monolayers (SAMs)
The "tethering by aggregation and growth" (T-BAG) method is a widely used technique for creating stable phosphonate SAMs on various oxide surfaces like titanium, aluminum, or silicon oxide.[1][12]
Materials:
-
Substrate with a native oxide layer (e.g., Si wafer, Ti slide)
-
Decylphosphonic acid (DPA)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or ethanol)
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION REQUIRED
-
Deionized water
-
Nitrogen gas stream
-
Oven or hot plate
Procedure:
-
Substrate Cleaning: Thoroughly clean the substrate to remove organic contaminants. A common method is immersion in Piranha solution for 15-30 minutes, followed by copious rinsing with deionized water and drying under a stream of nitrogen.
-
Solution Preparation: Prepare a dilute solution (e.g., 1-25 µM) of decylphosphonic acid in an anhydrous solvent.[12]
-
SAM Deposition: Immerse the cleaned, dry substrate in the DPA solution for a set period (e.g., 12-24 hours) at room temperature.[13]
-
Rinsing: Remove the substrate from the solution, rinse thoroughly with fresh solvent to remove any physisorbed molecules, and dry with nitrogen.
-
Annealing (Curing): Heat the coated substrate in an oven at 120-150 °C for 24-48 hours.[1][12] This critical step promotes the formation of strong, covalent bonds between the phosphonic acid headgroup and the substrate's oxide layer, significantly enhancing the monolayer's stability.[12]
Caption: Experimental workflow for C10 alkyl phosphonate SAM formation (T-BAG method).
Characterization of SAMs
Several surface-sensitive techniques are essential to confirm the formation and quality of the C10 alkyl phosphonate SAMs.
Contact Angle Goniometry:
-
Purpose: To directly measure the surface hydrophobicity.[1]
-
Procedure: A droplet of deionized water of a known volume is carefully placed on the SAM-coated surface. A goniometer equipped with a camera captures the droplet's profile. The angle formed at the three-phase (solid-liquid-vapor) interface is measured. High contact angles (>90°) indicate a hydrophobic surface.[1]
X-ray Photoelectron Spectroscopy (XPS):
-
Purpose: To verify the elemental composition and chemical bonding state at the surface, confirming the presence and attachment of the phosphonate monolayer.[1][12]
-
Procedure: The surface is irradiated with a focused beam of X-rays, causing the emission of core-level electrons. An electron energy analyzer measures the kinetic energy of these electrons. The resulting spectrum contains peaks characteristic of the elements present (e.g., P, C, O) and their chemical states, which can confirm the P-O-substrate bond formation.[12][14]
References
- 1. benchchem.com [benchchem.com]
- 2. acdlabs.com [acdlabs.com]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. ijcsi.pro [ijcsi.pro]
- 8. researchgate.net [researchgate.net]
- 9. Surface Energy and Work Function Control of AlOx/Al Surfaces by Fluorinated Benzylphosphonic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Formation of self-assembled monolayers of alkylphosphonic acid on the native oxide surface of SS316L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Diethyl 1-Decylphosphonate: A Comprehensive Technical Guide for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 1-decylphosphonate is a versatile organophosphorus compound that serves as a crucial precursor in a variety of organic syntheses. Its utility primarily stems from its role in the Horner-Wadsworth-Emmons (HWE) reaction, a widely employed method for the stereoselective formation of alkenes. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound, complete with detailed experimental protocols, quantitative data, and logical diagrams to facilitate its use in research and development.
Physical and Chemical Properties
This compound is a colorless to pale yellow liquid with a molecular formula of C₁₄H₃₁O₃P and a molecular weight of 278.37 g/mol . A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 16165-68-7 | [1] |
| Molecular Formula | C₁₄H₃₁O₃P | [1] |
| Molecular Weight | 278.37 g/mol | [1] |
| Boiling Point | 128-130 °C at 0.2 mmHg | |
| Density | 0.938 g/cm³ | |
| Refractive Index | 1.4390 |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite, typically triethyl phosphite, on an alkyl halide, in this case, 1-bromodecane. The reaction proceeds via a phosphonium intermediate, which then undergoes dealkylation to yield the desired phosphonate.
Experimental Protocol: Michaelis-Arbuzov Synthesis of this compound
Materials:
-
1-Bromodecane
-
Triethyl phosphite
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Distillation apparatus
Procedure:
-
To a dry round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 1-bromodecane (1.0 equivalent).
-
Add triethyl phosphite (1.1 to 1.2 equivalents) to the flask.
-
Heat the reaction mixture to 140-150 °C under a nitrogen atmosphere. The reaction is typically exothermic and the temperature should be controlled.
-
Monitor the progress of the reaction by observing the distillation of ethyl bromide, a byproduct of the reaction. The reaction is generally complete within 2-4 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Purify the crude product by vacuum distillation to remove any unreacted starting materials and byproducts. This compound is collected as a colorless oil.
Expected Yield: 80-90%
Diagram 1: Michaelis-Arbuzov Reaction Workflow
Caption: Workflow for the synthesis of this compound via the Michaelis-Arbuzov reaction.
Applications in Organic Synthesis: The Horner-Wadsworth-Emmons Reaction
This compound is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction, which provides a reliable method for the synthesis of alkenes from aldehydes and ketones. The reaction typically exhibits high (E)-stereoselectivity. The process involves the deprotonation of the phosphonate to form a stabilized carbanion, which then reacts with a carbonyl compound.
Experimental Protocol: Horner-Wadsworth-Emmons Reaction with Benzaldehyde
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
Cool the resulting solution to 0 °C and add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford (E)-1-phenyl-1-undecene.
Expected Yield: 85-95%
Experimental Protocol: Horner-Wadsworth-Emmons Reaction with Nonanal
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Nonanal
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Follow the same procedure as for the reaction with benzaldehyde (steps 1 and 2) to generate the phosphonate carbanion.
-
Cool the resulting solution to 0 °C and add a solution of nonanal (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Work-up and purify the product as described for the reaction with benzaldehyde to afford (E)-10-eicosene.
Expected Yield: 75-85%
Diagram 2: Horner-Wadsworth-Emmons Reaction Mechanism
Caption: Generalized mechanism of the Horner-Wadsworth-Emmons reaction.
Applications in Drug Development and Natural Product Synthesis
The long alkyl chain of this compound makes it a valuable precursor for the synthesis of various biologically active molecules, particularly those with lipophilic properties.
-
Insect Pheromones: The HWE reaction using this compound and its derivatives is a key step in the synthesis of certain insect pheromones, which are long-chain unsaturated compounds. For example, it can be utilized in the synthesis of components of lepidopteran sex pheromones.
-
Anticancer and Antiviral Agents: While direct applications are less common, the phosphonate moiety is a known pharmacophore in various antiviral and anticancer drugs.[2][3] The long alkyl chain can be functionalized to introduce other pharmacophoric groups, making this compound a potential starting material for the synthesis of novel drug candidates with tailored lipophilicity for improved cell membrane permeability.
Spectroscopic Data
The structural characterization of this compound is crucial for confirming its identity and purity. The following tables summarize the expected spectroscopic data.
Table 2: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 4.15 - 4.05 | m | 4H | OCH₂ CH₃ |
| 1.75 - 1.65 | m | 2H | PCH₂ |
| 1.45 - 1.25 | m | 16H | -(CH₂ )₈- |
| 1.33 | t, J = 7.1 Hz | 6H | OCH₂CH₃ |
| 0.88 | t, J = 6.8 Hz | 3H | -CH₃ |
Table 3: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz) - Predicted
| Chemical Shift (δ, ppm) | Assignment |
| 61.5 (d, J ≈ 6.5 Hz) | O CH₂CH₃ |
| 31.9 | -CH₂- |
| 30.5 (d, J ≈ 140 Hz) | PC H₂ |
| 29.6 - 29.3 (multiple peaks) | -(C H₂)₇- |
| 22.7 | -CH₂C H₂CH₃ |
| 16.5 (d, J ≈ 6.0 Hz) | OCH₂C H₃ |
| 14.1 | -C H₃ |
Table 4: Mass Spectrometry (EI) and IR Data
| Technique | Key Fragments/Bands |
| Mass Spectrometry (m/z) | 278 (M⁺), 249, 221, 193, 165, 137 (base peak), 109, 81 |
| IR Spectroscopy (cm⁻¹) | 2925 (s, C-H stretch), 2855 (s, C-H stretch), 1465 (m, C-H bend), 1240 (s, P=O stretch), 1055, 1025 (s, P-O-C stretch) |
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, primarily serving as a precursor for the stereoselective synthesis of alkenes via the Horner-Wadsworth-Emmons reaction. Its straightforward synthesis through the Michaelis-Arbuzov reaction and its utility in constructing complex molecules make it an important tool for researchers in academia and industry. The detailed protocols and data provided in this guide are intended to facilitate the effective use of this compound in a wide range of synthetic applications, from the construction of natural products to the development of novel therapeutic agents.
References
Diethyl 1-decylphosphonate: A Technical Guide to its Potential Applications in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl 1-decylphosphonate is a versatile organophosphorus compound with significant potential in various fields of materials science. Its unique molecular structure, featuring a polar phosphonate head group and a nonpolar decyl tail, allows it to function effectively as a surface modifier, flame retardant, corrosion inhibitor, and lubricant additive. This technical guide provides an in-depth overview of the synthesis, properties, and potential applications of this compound, supported by experimental protocols and quantitative data from related compounds.
Introduction
Organophosphonates are a class of organic compounds characterized by a C-P bond. This compound (CAS No. 16165-68-7) is a diethyl ester of decylphosphonic acid. The presence of the phosphonate group provides strong adhesion to metal oxide surfaces, while the long alkyl chain imparts hydrophobicity and lubricity. These properties make it a promising candidate for the development of advanced materials with tailored surface properties and enhanced performance characteristics.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C14H31O3P | [1] |
| Molecular Weight | 278.37 g/mol | [1] |
| Appearance | Clear colorless liquid | [2] |
| Density | 0.938 g/cm³ | [1] |
| Boiling Point | 128-130 °C at 0.2 mmHg | [1] |
| Refractive Index | 1.4390 | [1] |
| Flash Point | 128-130 °C | [1] |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite, such as triethyl phosphite, on an alkyl halide, in this case, 1-bromodecane.
Reaction Mechanism
The reaction proceeds in two main steps:
-
Nucleophilic Attack: The phosphorus atom of triethyl phosphite acts as a nucleophile and attacks the electrophilic carbon of 1-bromodecane, displacing the bromide ion and forming a triethoxy-decyl-phosphonium bromide intermediate.
-
Dealkylation: The displaced bromide ion then attacks one of the ethyl groups of the phosphonium intermediate, leading to the formation of this compound and bromoethane as a byproduct.
Caption: Michaelis-Arbuzov reaction for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
Triethyl phosphite
-
1-Bromodecane
-
Anhydrous Toluene (optional, as solvent)
-
Nitrogen or Argon gas supply
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Distillation apparatus
Procedure:
-
To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-bromodecane.
-
Under an inert atmosphere (N₂ or Ar), add an equimolar amount of triethyl phosphite dropwise to the stirred 1-bromodecane. The reaction is often exothermic.
-
After the initial reaction subsides, heat the mixture to 150-160°C for 2-4 hours to ensure the completion of the reaction.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.
-
After the reaction is complete, cool the mixture to room temperature.
-
Purify the product by vacuum distillation to remove any unreacted starting materials and the bromoethane byproduct.
Applications in Materials Science
Surface Modification: Self-Assembled Monolayers (SAMs)
This compound can be used to form self-assembled monolayers on various metal oxide surfaces, such as titanium dioxide (TiO₂), aluminum oxide (Al₂O₃), and stainless steel.[3] This surface modification can impart hydrophobicity, improve biocompatibility, and enhance corrosion resistance.
Mechanism of SAM Formation: The formation of a phosphonate SAM on a metal oxide surface typically involves the following steps:
-
Hydrolysis: The diethyl ester groups of this compound are hydrolyzed to phosphonic acid, often in situ or in a prior step.
-
Adsorption and Condensation: The phosphonic acid head groups adsorb onto the hydroxylated metal oxide surface and form strong, covalent M-O-P bonds through a condensation reaction, releasing water molecules.
-
Self-Assembly: The long decyl chains of the adsorbed molecules align and pack closely due to van der Waals interactions, forming a dense and ordered monolayer.
Caption: Workflow for the formation of a self-assembled monolayer.
Quantitative Data (Analogous Compound): While specific data for this compound is limited, studies on similar long-chain alkyl phosphonates have shown significant changes in surface properties. For instance, the modification of a stainless steel surface with a long alkyl-chain phosphonate increased the water contact angle from 52° ± 4° to 65° ± 4°, indicating a more hydrophobic surface.[3]
Experimental Protocol: Formation of a SAM on a Titanium Dioxide Surface
Materials:
-
Titanium dioxide (TiO₂) substrate
-
This compound
-
Anhydrous toluene
-
Hydrochloric acid (for hydrolysis)
-
Deionized water, ethanol, acetone (for cleaning)
-
Nitrogen or Argon gas supply
-
Sonicator
-
Oven
Procedure:
-
Substrate Cleaning: Sonicate the TiO₂ substrate sequentially in acetone, ethanol, and deionized water for 15 minutes each to remove organic contaminants. Dry the substrate with a stream of nitrogen.
-
Hydrolysis of Phosphonate: Prepare a solution of this compound in toluene. Add a catalytic amount of hydrochloric acid and reflux the solution for several hours to hydrolyze the ester to decylphosphonic acid.
-
SAM Deposition: Immerse the cleaned and dried TiO₂ substrate in the decylphosphonic acid solution in a sealed container under an inert atmosphere. Allow the self-assembly to proceed for 24-48 hours at room temperature.
-
Rinsing: Remove the substrate from the solution and rinse thoroughly with fresh toluene and then ethanol to remove any non-covalently bound molecules.
-
Curing: Dry the substrate with a stream of nitrogen and then cure it in an oven at 120°C for 1 hour to enhance the stability of the monolayer.
-
Characterization: The formation and quality of the SAM can be characterized using techniques such as contact angle goniometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM).
Flame Retardancy
Phosphorus-based compounds, including phosphonates, are effective flame retardants for a wide range of polymers. They can act in both the condensed phase and the gas phase to inhibit combustion.
Mechanism of Flame Retardancy:
-
Condensed Phase: Upon heating, this compound can decompose to form phosphoric and polyphosphoric acids. These acids promote the dehydration and charring of the polymer, forming a protective insulating layer that limits the transfer of heat and flammable volatiles to the flame.
-
Gas Phase: Volatile phosphorus-containing radicals (e.g., PO•) can be released into the gas phase, where they act as radical scavengers, interrupting the chain reactions of combustion.
Caption: Conceptual diagram of the flame retardant mechanism of phosphonates.
Quantitative Data (Analogous Compounds): Specific flame retardancy data for this compound is not readily available. However, for similar phosphonates, significant improvements in flame retardancy have been observed. For example, the incorporation of aluminum diethylphosphinate (ADP) in rigid polyurethane foam (RPUF) resulted in a UL-94 V-1 rating and a Limiting Oxygen Index (LOI) of 23.0 vol% at a 30 wt% loading.[4] In epoxy resins, 15 wt% of ADP resulted in a UL-94 V-0 rating and an LOI of 29.5%.[5]
| Polymer Matrix | Flame Retardant | Loading (wt%) | LOI (vol%) | UL-94 Rating | Reference |
| Rigid Polyurethane Foam | Aluminum Diethylphosphinate | 30 | 23.0 | V-1 | [4] |
| Epoxy Resin | Aluminum Diethylphosphinate | 15 | 29.5 | V-0 | [5] |
Corrosion Inhibition
The ability of phosphonates to form a protective layer on metal surfaces also makes them effective corrosion inhibitors, particularly for steel in acidic environments.
Mechanism of Corrosion Inhibition: this compound can adsorb onto the metal surface through the polar phosphonate head group. The long, hydrophobic decyl tail then forms a barrier that repels water and corrosive species, thus slowing down the corrosion process.
Quantitative Data (Analogous Compounds): While specific data for this compound is not available, studies on other diethyl phosphonate derivatives have demonstrated their effectiveness. For example, diethyl(phenyl(phenylamino)methyl)phosphonate showed an inhibition efficiency of 89.27% for XC48 steel in 1 M HCl at a concentration of 10⁻³ M.[6][7] Another study on diethyl-4-methyl-benzyl phosphonate showed a 71% inhibition efficiency for mild steel in a chloride-containing aqueous solution.[8]
| Metal | Corrosive Medium | Inhibitor | Concentration | Inhibition Efficiency (%) | Reference |
| XC48 Steel | 1 M HCl | Diethyl(phenyl(phenylamino)methyl)phosphonate | 10⁻³ M | 89.27 | [6][7] |
| Mild Steel | 60 ppm Cl⁻ solution | Diethyl-4-methyl-benzyl phosphonate (with Zn²⁺) | 200 ppm | 71 | [8] |
Experimental Protocol: Evaluation of Corrosion Inhibition
Materials:
-
Mild steel coupons
-
1 M Hydrochloric acid solution
-
This compound
-
Acetone, ethanol (for cleaning)
-
Analytical balance
-
Water bath
Procedure (Weight Loss Method):
-
Coupon Preparation: Polish mild steel coupons of known dimensions with different grades of emery paper, degrease with acetone, wash with distilled water, and dry.
-
Weight Measurement: Accurately weigh the cleaned and dried coupons using an analytical balance.
-
Immersion: Immerse the coupons in beakers containing 1 M HCl solution with and without various concentrations of this compound.
-
Exposure: Maintain the beakers in a water bath at a constant temperature (e.g., 25°C) for a specific period (e.g., 24 hours).
-
Cleaning and Re-weighing: After the immersion period, remove the coupons, clean them with a brush and cleaning solution to remove corrosion products, wash, dry, and re-weigh them.
-
Calculation of Inhibition Efficiency: Calculate the corrosion rate and inhibition efficiency (IE%) using the following formula: IE% = [(W₀ - Wᵢ) / W₀] x 100 where W₀ is the weight loss in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.
Lubricant Additive
The long alkyl chain and the polar phosphonate group suggest that this compound could function as a lubricant additive, reducing friction and wear between moving surfaces. The phosphonate group can adsorb onto metal surfaces, forming a protective film, while the decyl chains provide a low-shear interface.
Evaluation Method: The lubricity of a substance is often evaluated using a High-Frequency Reciprocating Rig (HFRR) test. This test measures the wear scar diameter on a steel ball that oscillates against a steel disk in the presence of the lubricant. A smaller wear scar diameter indicates better lubricity.[9]
Quantitative Data (Analogous Application): While no specific HFRR data for this compound was found, the standard for diesel fuel lubricity is a wear scar diameter of no more than 520 microns.[9] Effective lubricant additives can significantly reduce this value.
Conclusion
This compound is a promising and versatile molecule with a wide range of potential applications in materials science. Its ability to form robust self-assembled monolayers makes it an excellent candidate for tailoring the surface properties of materials for applications in biomedical devices, electronics, and corrosion protection. Furthermore, its phosphorus content suggests its utility as a halogen-free flame retardant for polymers. The amphiphilic nature of the molecule also points towards its potential as a lubricant additive. While further research is needed to quantify its performance in these applications, the existing data on analogous compounds strongly supports the potential of this compound as a valuable component in the development of advanced materials.
References
- 1. echemi.com [echemi.com]
- 2. This compound, 97% | CymitQuimica [cymitquimica.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. ijirset.com [ijirset.com]
- 9. planetsafelubricants.com [planetsafelubricants.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Diethyl 1-decylphosphonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of diethyl 1-decylphosphonate, a valuable organophosphorus compound with potential applications in medicinal chemistry and drug development. The synthesis is achieved through the well-established Michaelis-Arbuzov reaction, a reliable method for the formation of carbon-phosphorus bonds. This application note includes a comprehensive experimental protocol adapted from the synthesis of a closely related analogue, diethyl 10-bromodecylphosphonate, along with expected characterization data and a visual representation of the synthetic workflow.
Introduction
Organophosphonates are a class of compounds characterized by a stable carbon-phosphorus (C-P) bond, which makes them isosteric analogues of phosphates. This structural similarity, combined with their increased stability to hydrolysis, has led to their widespread investigation as enzyme inhibitors, haptens for catalytic antibody induction, and therapeutic agents. This compound, with its long alkyl chain, is of interest for applications requiring lipophilicity, such as membrane-active agents or as a synthetic intermediate for more complex drug candidates.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₃₁O₃P |
| Molecular Weight | 278.37 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | 128-130 °C at 0.2 mmHg |
| Density | 0.938 g/cm³ |
| Refractive Index | 1.4390 |
| CAS Number | 16165-68-7 |
Table 2: Spectroscopic Characterization Data for this compound
| Technique | Expected Chemical Shifts (δ, ppm) |
| ¹H NMR (CDCl₃) | ~ 4.10 (dq, 4H, J = 7.1, 8.1 Hz, OCH₂ CH₃), ~ 1.70 (m, 2H, PCH₂ CH₂), ~ 1.33 (t, 6H, J = 7.1 Hz, OCH₂CH₃ ), ~ 1.26 (br s, 14H, (CH₂)₇), ~ 0.88 (t, 3H, J = 6.8 Hz, CH₂CH₃ ) |
| ¹³C NMR (CDCl₃) | ~ 61.5 (d, JCP = 6.5 Hz, O CH₂), ~ 31.9, ~ 30.5, ~ 29.5, ~ 29.3, ~ 28.2, ~ 25.5 (d, JCP ≈ 140 Hz, PC H₂), ~ 22.7, ~ 16.5 (d, JCP = 6.0 Hz, OCH₂C H₃), ~ 14.1 |
| ³¹P NMR (CDCl₃) | ~ 30-33 |
Note: The provided NMR data is based on typical values for long-chain diethyl alkylphosphonates and may vary slightly based on experimental conditions.
Experimental Protocol
Synthesis of this compound via Michaelis-Arbuzov Reaction
This protocol details the reaction of 1-bromodecane with triethyl phosphite. The procedure has been adapted from the synthesis of diethyl 10-bromodecylphosphonate.[1]
Materials:
-
1-Bromodecane (C₁₀H₂₁Br)
-
Triethyl phosphite (P(OEt)₃)
-
Round-bottom flask (250 mL, three-necked)
-
Reflux condenser
-
Dropping funnel
-
Heating mantle with magnetic stirrer
-
Distillation apparatus
-
Vacuum pump
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: A dry 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser connected to a nitrogen or argon inlet, and a dropping funnel.
-
Charging the Flask: The flask is charged with 1-bromodecane (1.0 equivalent).
-
Heating: The 1-bromodecane is heated to 150-160 °C with vigorous stirring under an inert atmosphere.[2]
-
Addition of Triethyl Phosphite: Triethyl phosphite (1.2 equivalents) is added dropwise to the heated 1-bromodecane via the dropping funnel over a period of 1-2 hours.[2] The reaction is exothermic, and the addition rate should be controlled to maintain a steady temperature.
-
Reaction: The reaction mixture is stirred at 150-160 °C for an additional 2-4 hours.[2] During the reaction, ethyl bromide is formed as a byproduct and will distill out of the reaction mixture. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy.
-
Work-up: After the reaction is complete (as indicated by the consumption of starting material), the mixture is allowed to cool to room temperature.
-
Purification: The crude product is purified by vacuum distillation to remove any unreacted starting materials and byproducts. The fraction boiling at 128-130 °C / 0.2 mmHg is collected. For higher purity, column chromatography on silica gel may be employed.
Expected Yield: 75-85%
Mandatory Visualization
Michaelis-Arbuzov Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Michaelis-Arbuzov Reaction Mechanism
Caption: Mechanism of the Michaelis-Arbuzov reaction.
References
Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction Using Diethyl 1-decylphosphonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon double bonds, specifically for producing alkenes from aldehydes or ketones.[1][2][3] This reaction employs a phosphonate-stabilized carbanion, which offers distinct advantages over the traditional Wittig reaction. The primary benefits include the enhanced nucleophilicity of the phosphonate carbanion and the straightforward removal of the water-soluble dialkyl phosphate byproduct during aqueous workup, simplifying product purification.[3][4]
This document provides detailed application notes and protocols for the use of Diethyl 1-decylphosphonate in the Horner-Wadsworth-Emmons reaction, with a focus on the synthesis of long-chain alkenes.
Reaction Mechanism and Stereoselectivity
The HWE reaction proceeds through a well-established mechanism. The reaction is initiated by the deprotonation of the phosphonate at the alpha-carbon by a suitable base, generating a nucleophilic phosphonate carbanion.[2] This carbanion then attacks the carbonyl carbon of an aldehyde or ketone in a rate-limiting step, forming a tetrahedral intermediate.[2] Subsequent cyclization leads to an oxaphosphetane intermediate, which then eliminates a dialkyl phosphate salt to yield the alkene product.[2]
The stereochemical outcome of the HWE reaction is a crucial aspect, with the reaction generally favoring the formation of the (E)-alkene.[2][3] This preference is attributed to the thermodynamic stability of the anti-intermediate formed during the reversible initial addition of the phosphonate carbanion to the aldehyde. Aromatic aldehydes, in particular, almost exclusively yield (E)-alkenes.[2] However, it is important to note that when reacting phosphonates with long-chain aliphatic aldehydes, the reaction may result in moderate yields and poor diastereoselectivity.
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the Horner-Wadsworth-Emmons reaction with various aldehydes, providing a comparative overview.
| Aldehyde | Phosphonate Reagent | Base | Solvent | Conditions | Product | Yield (%) | E/Z Ratio | Reference |
| Benzaldehyde | Triethyl phosphonoacetate | NaH | THF | 0 °C to rt, 2 h | Ethyl cinnamate | 95 | >98:2 | [1] |
| 4-Chlorobenzaldehyde | Methyl (dimethoxyphosphoryl)acetate | NaH | DME | rt, 12 h | Methyl 4-chlorocinnamate | 92 | >95:5 | [1] |
| Cyclohexanecarboxaldehyde | Triethyl phosphonoacetate | NaH | THF | rt, 3 h | Ethyl cyclohexylideneacetate | 88 | >95:5 | [1] |
| Octanal | Triethyl phosphonoacetate | NaH | THF | 0 °C to rt | Ethyl dec-2-enoate | 85 | 90:10 | [1] |
| p-Tolualdehyde | Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate | KHMDS / 18-crown-6 | THF | -78 °C, 2-4 h | Methyl 3-(p-tolyl)acrylate | 78 | 1:15.5 | [1] |
Experimental Protocols
The following are detailed protocols for performing the Horner-Wadsworth-Emmons reaction with this compound.
General Protocol for (E)-Alkene Synthesis using Sodium Hydride
This protocol is suitable for the synthesis of (E)-alkenes from this compound and an aldehyde.
Materials:
-
This compound (1.1 equivalents)
-
Aldehyde (1.0 equivalent)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Hexanes
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous THF to the flask to create a suspension.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of this compound in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of the aldehyde in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by Thin Layer Chromatography (TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol for Base-Sensitive Substrates using Masamune-Roush Conditions
This protocol is adapted for aldehydes that are sensitive to strong bases.[5]
Materials:
-
This compound (1.2 equivalents)
-
Aldehyde (1.0 equivalent)
-
Lithium chloride (LiCl), flame-dried (1.5 equivalents)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Triethylamine (1.5 equivalents)
-
Anhydrous Acetonitrile or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Flame-dry a Schlenk flask containing LiCl under vacuum and backfill with an inert atmosphere.
-
Allow the flask to cool to room temperature and add anhydrous acetonitrile or THF.
-
Add the this compound to the suspension.
-
Add the aldehyde to the mixture.
-
Finally, add DBU or triethylamine dropwise at room temperature.
-
Stir the reaction at room temperature until completion, monitoring by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify by flash column chromatography.
Visualizations
Reaction Mechanism```dot
// Reactants Phosphonate [label="this compound"]; Base [label="Base (e.g., NaH)"]; Aldehyde [label="Aldehyde (R-CHO)"];
// Intermediates Carbanion [label="Phosphonate Carbanion", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Oxaphosphetane [label="Oxaphosphetane Intermediate", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
// Products Alkene [label="(E)-Alkene", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="Diethyl Phosphate Salt", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Pathway Phosphonate -> Carbanion [label="Deprotonation", color="#4285F4"]; Base -> Carbanion [style=invis]; {rank=same; Phosphonate; Base;} Carbanion -> Oxaphosphetane [label="Nucleophilic Attack", color="#FBBC05"]; Aldehyde -> Oxaphosphetane [style=invis]; {rank=same; Carbanion; Aldehyde;} Oxaphosphetane -> Alkene [label="Elimination", color="#34A853"]; Oxaphosphetane -> Byproduct [style=dashed, color="#EA4335"]; }
Caption: Factors influencing the stereochemical outcome of the HWE reaction.
References
Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction with Alkylphosphonates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely utilized olefination reaction in organic synthesis for the stereoselective formation of carbon-carbon double bonds.[1][2] This reaction involves the condensation of a stabilized phosphonate carbanion with an aldehyde or ketone to yield an alkene and a water-soluble phosphate byproduct, which simplifies purification.[2][3] The HWE reaction is a significant modification of the Wittig reaction, offering advantages such as the use of more nucleophilic and less basic phosphonate carbanions, which can react with a broader range of carbonyl compounds, including hindered ketones.[1][4]
Typically, the HWE reaction favors the formation of the thermodynamically more stable (E)-alkene.[1][2] However, modifications such as the Still-Gennari protocol, which employs phosphonates with electron-withdrawing groups and specific base/solvent combinations, can be used to achieve high selectivity for the (Z)-alkene.[1][5] The stereochemical outcome is influenced by factors including the structure of the phosphonate, the choice of base, solvent, and reaction temperature.[2] The phosphonate starting materials are commonly synthesized via the Michaelis-Arbuzov reaction.[4][6]
This document provides a detailed protocol for performing the Horner-Wadsworth-Emmons reaction with alkylphosphonates, a summary of reaction conditions and yields, and a visual representation of the experimental workflow.
Data Presentation: Reaction Parameters and Yields
The following table summarizes various conditions and outcomes for the Horner-Wadsworth-Emmons reaction with different alkylphosphonates and carbonyl compounds.
| Phosphonate Reagent | Carbonyl Compound | Base | Solvent(s) | Temperature (°C) | E/Z Ratio | Yield (%) | Reference |
| Triethyl phosphonoacetate | Benzaldehyde | DBU, K₂CO₃ | neat | rt | >99:1 | 95 | [7] |
| Triethyl phosphonoacetate | Heptanal | DBU, K₂CO₃ | neat | rt | 99:1 | 92 | [7] |
| Triethyl 2-phosphonopropionate | Benzaldehyde | LiOH·H₂O | neat | rt | 99:1 | 98 | [7] |
| Diethyl (cyanomethyl)phosphonate | Phenylacetaldehyde | NaH | THF | 0 to rt | - | 85 | |
| Triethyl phosphonoacetate | Cyclohexanone | NaH | DME | rt | - | 90 | [4] |
| Still-Gennari Reagent | Benzaldehyde | KHMDS, 18-crown-6 | THF | -78 | <1:99 | 85 | [1] |
| Allyl phosphonate | Crude aldehyde | n-BuLi | THF/HMPA | -78 to rt | - | - | [5] |
| Substrate with phosphonate | (intramolecular) | K₂CO₃ | THF/H₂O (1:1) | rt | - | - | [5] |
Experimental Protocols
General Protocol for the (E)-Selective Horner-Wadsworth-Emmons Reaction
This protocol describes a general procedure for the synthesis of an (E)-α,β-unsaturated ester from an aldehyde and triethyl phosphonoacetate.
Materials:
-
Triethyl phosphonoacetate
-
Aldehyde
-
Anhydrous tetrahydrofuran (THF) or 1,2-dimethoxyethane (DME)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous work-up and purification solvents (e.g., diethyl ether, ethyl acetate, hexanes)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, syringe, and other standard glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of the Phosphonate Carbanion:
-
To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.1 equivalents) and wash with anhydrous hexanes to remove the mineral oil.
-
Add anhydrous THF or DME to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of triethyl phosphonoacetate (1.0 equivalent) in the chosen anhydrous solvent to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the ylide.
-
-
Reaction with the Aldehyde:
-
Cool the solution of the phosphonate carbanion to 0 °C.
-
Add a solution of the aldehyde (1.0 equivalent) in the same anhydrous solvent dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC). This may take anywhere from a few hours to overnight.
-
-
Work-up and Purification:
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure (E)-alkene.
-
Mandatory Visualizations
Horner-Wadsworth-Emmons Reaction Workflow
Caption: A flowchart illustrating the key steps in a typical Horner-Wadsworth-Emmons olefination experiment.
Signaling Pathway of the Horner-Wadsworth-Emmons Reaction Mechanism
Caption: A simplified diagram showing the mechanistic pathway of the Horner-Wadsworth-Emmons reaction.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Wittig-Horner Reaction [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. benchchem.com [benchchem.com]
purification of Diethyl 1-decylphosphonate by column chromatography
Application Note & Protocol
High-Purity Isolation of Diethyl 1-decylphosphonate via Automated Flash Column Chromatography
Abstract: this compound is a key organophosphorus intermediate with significant potential in synthetic and medicinal chemistry. Achieving high purity is paramount for its effective use in downstream applications, including drug development and materials science. This document provides a comprehensive, field-proven protocol for the purification of this compound from a crude reaction mixture using silica gel column chromatography. We detail the entire workflow, from initial analytical Thin-Layer Chromatography (TLC) for method development to the final isolation and characterization of the purified compound. The causality behind critical experimental choices is explained to empower researchers to adapt and troubleshoot the methodology effectively.
Introduction and Scientific Rationale
This compound, characterized by a polar phosphonate head and a long nonpolar alkyl tail, presents a moderate polarity that is ideal for purification via normal-phase chromatography. The principle of this separation relies on the differential partitioning of the target compound and its impurities between a polar stationary phase (silica gel) and a nonpolar mobile phase.[1] Impurities that are less polar than the target molecule will travel through the column more quickly, while more polar impurities will be retained more strongly on the silica gel.
The success of column chromatography is contingent upon the selection of an appropriate solvent system (eluent), which is most efficiently determined through preliminary Thin-Layer Chromatography (TLC) analysis.[2][3] An optimal solvent system will afford a retention factor (Rf) of approximately 0.2-0.35 for the target compound, which provides the best balance between separation efficiency and elution time.[3][4] This protocol employs a gradient elution strategy, starting with a low-polarity solvent and gradually increasing its strength. This approach ensures that non-polar byproducts are washed out first, followed by the elution of the desired this compound in a sharp, concentrated band, leaving highly polar impurities adsorbed at the top of the column.
Physicochemical Properties of this compound
Understanding the physical and chemical properties of the target molecule is essential for developing a robust purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₄H₃₁O₃P | [5] |
| Molecular Weight | 278.37 g/mol | [5][6] |
| Appearance | Colorless to light yellow liquid | [7] |
| Boiling Point | 128-130°C at 0.2 mmHg | [5] |
| Density | 0.938 g/cm³ | [5] |
| XLogP3 | 4.7 - 5.39 | [5][6] |
| Topological Polar Surface Area | 35.5 Ų | [6] |
XLogP3 is a computed measure of hydrophobicity. A higher value indicates lower polarity, which influences solvent selection.
Pre-Purification: TLC Method Development
Objective: To identify an optimal mobile phase for column chromatography and assess the crude sample's complexity.
Protocol: TLC Analysis
-
Plate Preparation: Use silica gel 60 F254 TLC plates. Gently score a starting line with a pencil approximately 1 cm from the bottom.
-
Sample Application: Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small, concentrated dot of the solution onto the starting line.
-
Solvent System Trials: Prepare small volumes of different solvent systems in a developing chamber. A good starting point for a compound of this polarity is a mixture of hexanes and ethyl acetate.[3][8][9]
-
Trial 1: 95:5 (v/v) Hexanes:Ethyl Acetate
-
Trial 2: 90:10 (v/v) Hexanes:Ethyl Acetate
-
Trial 3: 80:20 (v/v) Hexanes:Ethyl Acetate
-
-
Development: Place the spotted TLC plate in the chamber, ensuring the solvent level is below the starting line. Cover the chamber and allow the solvent front to ascend to about 1 cm from the top of the plate.
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Examine the plate under a UV lamp (254 nm). Circle any UV-active spots.
-
As phosphonates are often not strongly UV-active, a chemical stain is required for visualization. Immerse the plate in a potassium permanganate (KMnO₄) stain, then gently heat with a heat gun. Organophosphorus compounds will appear as yellow-brown spots on a purple background.
-
-
Analysis: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by spot) / (Distance traveled by solvent front) The ideal solvent system is one that provides an Rf value of ~0.2-0.35 for this compound and shows clear separation from other spots.
Detailed Protocol: Flash Column Chromatography
This protocol assumes a crude sample size of approximately 1 gram and utilizes the "dry loading" method for optimal resolution.
Materials and Reagents
-
Stationary Phase: Silica gel, 230-400 mesh (for flash chromatography).
-
Solvents: Hexanes (HPLC grade), Ethyl Acetate (HPLC grade), Dichloromethane (DCM, HPLC grade).
-
Glassware: Chromatography column (e.g., 40-60 mm diameter), round-bottom flasks, fraction collection tubes/flasks, Erlenmeyer flasks.
-
Apparatus: Rotary evaporator, vacuum pump, clamps, stand, TLC supplies.
Workflow Diagram
Caption: Workflow for the purification of this compound.
Step-by-Step Methodology
1. Column Preparation (Slurry Packing)
-
Rationale: The slurry method ensures a homogenous, air-free packing of the stationary phase, which is critical for preventing cracking and channeling that lead to poor separation.[1]
-
Procedure:
-
Select a column of appropriate size. For 1g of crude material, a silica gel amount of 30-50g (30-50x the weight of crude) is recommended.[3]
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer (~1 cm) of sand.[1]
-
In a beaker, create a slurry of the required silica gel in the initial, least polar eluting solvent (100% hexanes).
-
Pour the slurry into the clamped, vertical column. Open the stopcock to allow the solvent to drain, collecting it for reuse. Continuously tap the side of the column gently to ensure even packing and dislodge any air bubbles.[10]
-
Once all the silica has been added and has settled, add another thin layer of sand on top to protect the silica bed from disturbance.[4]
-
Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.
-
2. Sample Loading (Dry Loading)
-
Rationale: Dry loading the sample onto a solid support before adding it to the column creates a very narrow starting band. This minimizes band broadening and significantly improves the resolution of closely eluting compounds compared to wet loading.[10][11]
-
Procedure:
-
Dissolve the ~1g of crude this compound in a minimal amount of a volatile solvent like dichloromethane (~5-10 mL).
-
Add ~2-3g of silica gel to this solution.
-
Remove the solvent completely on a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this powder as an even layer on top of the sand in the prepared column.
-
3. Elution and Fraction Collection
-
Rationale: A gradient elution, where the polarity of the mobile phase is increased over time, is an efficient strategy. It allows nonpolar impurities to elute quickly in the weak solvent, after which the increased polarity of the eluent is sufficient to move the target compound down the column, sharpening its band and reducing total elution time.
-
Procedure:
-
Carefully add the initial eluent (100% hexanes) to the column, filling the space above the packed bed.
-
Open the stopcock and begin collecting fractions (e.g., 20 mL per fraction) into labeled test tubes or flasks. Use a low positive pressure ("flash" chromatography) to maintain a steady flow rate (e.g., ~2 inches/minute).
-
Start the gradient elution . Based on the TLC results (e.g., if the Rf was ~0.3 in 80:20 Hex:EtOAc), you can plan the gradient. A sample gradient might be:
-
Fractions 1-5: 100% Hexanes (to elute very nonpolar impurities).
-
Fractions 6-15: 95:5 Hexanes:Ethyl Acetate.
-
Fractions 16-30: 90:10 Hexanes:Ethyl Acetate.
-
Fractions 31-50: 80:20 Hexanes:Ethyl Acetate (the product is expected to elute in this range).
-
-
Throughout the elution, monitor the fractions by TLC to track the separation. Spot every few fractions on a single TLC plate to identify which ones contain the pure product.
-
4. Product Isolation and Characterization
-
Procedure:
-
Based on the TLC analysis, combine all fractions that contain only the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
Place the resulting oil under high vacuum for several hours to remove any residual solvent.
-
Determine the final mass and calculate the yield.
-
Confirm the purity and identity of the compound using analytical techniques such as ¹H NMR, ³¹P NMR, and Mass Spectrometry.
-
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Compound won't elute from the column | The solvent system is not polar enough. | Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate). For highly retained compounds, a small percentage of methanol (1-5%) in DCM can be used.[4] |
| Poor separation (streaking or overlapping bands) | 1. Column was overloaded with crude material. 2. Sample was not fully dissolved during dry loading. 3. Column was packed unevenly or has cracks. | 1. Use a larger column with more silica gel or reduce the amount of sample.[3] 2. Ensure the sample is fully adsorbed onto the silica for dry loading. 3. Repack the column, ensuring a homogenous slurry and no air bubbles. |
| Low recovery of purified product | 1. Compound is irreversibly adsorbed onto the silica. 2. Elution was stopped prematurely. | 1. If the compound is suspected to be acidic or chelating, adding a small amount (~1%) of triethylamine to the eluent can help.[4] 2. After the main fractions are collected, flush the column with a highly polar solvent (e.g., 100% ethyl acetate or 10% methanol in DCM) to check for any remaining product. |
References
- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. echemi.com [echemi.com]
- 6. Diethyl decylphosphonate | C14H31O3P | CID 2773697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. DIETHYL 1-OCTYLPHOSPHONATE CAS#: 1068-07-1 [m.chemicalbook.com]
- 8. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. How do I prepare column chromatography? | AAT Bioquest [aatbio.com]
Application Note and Protocol for the Purification of Diethyl 1-decylphosphonate via Vacuum Distillation
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Diethyl 1-decylphosphonate is an organophosphorus compound with applications in various fields of chemical synthesis and research. Following its synthesis, the crude product often contains impurities such as unreacted starting materials, byproducts, and residual solvents. For many applications, a high degree of purity is essential. Vacuum distillation is a highly effective method for the purification of thermally sensitive, high-boiling point liquids like this compound. This technique lowers the boiling point of the compound by reducing the pressure, thereby mitigating the risk of thermal decomposition that can occur at atmospheric pressure. This document provides a detailed protocol for the purification of this compound using vacuum distillation.
Data Presentation
A critical parameter for successful vacuum distillation is the boiling point of the compound at a given pressure. The following table summarizes the key physical properties of this compound relevant to its purification.
| Property | Value | Reference |
| Molecular Formula | C14H31O3P | [1][2] |
| Molecular Weight | 278.37 g/mol | [1][2] |
| Boiling Point | 128-130°C at 0.2 mmHg | [1] |
| Density | 0.938 g/cm³ | [1] |
| Refractive Index | 1.4390 | [1] |
Common impurities in the synthesis of dialkyl alkylphosphonates can include unreacted triethyl phosphite and alkyl halides.[3][4] Vacuum distillation is effective at separating the desired product from these less volatile or more volatile impurities.
Experimental Protocol
This protocol describes the purification of this compound using a standard laboratory short-path vacuum distillation apparatus.
Materials and Equipment:
-
Crude this compound
-
Round-bottom flask (appropriately sized for the volume of crude material)
-
Short-path distillation head with a condenser and vacuum connection
-
Receiving flasks (multiple, for collecting different fractions)
-
Thermometer and a suitable adapter
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Vacuum pump capable of reaching <1 mmHg
-
Cold trap (e.g., Dewar flask with dry ice/acetone or liquid nitrogen)
-
Vacuum grease
-
Clamps and stands to secure the apparatus
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Inspect all glassware for cracks or defects before use to prevent implosion under vacuum.
-
Use a safety shield around the distillation apparatus.
-
Ensure the cold trap is properly set up to protect the vacuum pump from corrosive vapors.
Procedure:
-
Apparatus Assembly:
-
Place a magnetic stir bar in the round-bottom flask containing the crude this compound. The flask should be no more than two-thirds full.
-
Lightly grease all ground glass joints to ensure a good seal.
-
Assemble the short-path distillation apparatus, securing all connections with clamps.
-
Position the thermometer bulb so that the top of the bulb is level with the bottom of the side arm leading to the condenser. This ensures an accurate reading of the vapor temperature as it enters the condenser.
-
Connect the vacuum outlet of the distillation head to a cold trap, and the cold trap to the vacuum pump.
-
-
Distillation Process:
-
Turn on the magnetic stirrer to ensure smooth boiling.
-
Slowly and carefully apply the vacuum. The pressure should drop to approximately 0.2 mmHg or lower. Initial bubbling may occur as volatile impurities and dissolved gases are removed.
-
Once a stable vacuum is achieved, begin to gently heat the distillation flask using the heating mantle or oil bath.
-
Monitor the temperature closely. A forerun fraction, consisting of lower-boiling impurities, may distill first. It is advisable to collect this in a separate receiving flask.
-
As the temperature approaches the expected boiling point of this compound (128-130°C at 0.2 mmHg), change to a clean receiving flask to collect the main product fraction.[1]
-
Maintain a steady distillation rate by carefully controlling the heat input. The temperature should remain stable during the collection of the pure product.
-
If the temperature begins to drop, it indicates that the majority of the product has distilled. If it rises significantly, it may indicate the distillation of higher-boiling impurities. In either case, it is best to stop the distillation or collect this final fraction in a separate flask.
-
-
Shutdown and Product Recovery:
-
Once the distillation is complete, turn off the heating and allow the apparatus to cool to room temperature under vacuum.
-
Slowly and carefully vent the system to atmospheric pressure. Introducing air too quickly can cause a rush of air that may disturb the collected distillate.
-
Turn off the vacuum pump.
-
Disassemble the apparatus and weigh the purified this compound.
-
Purity of the collected fractions should be assessed by appropriate analytical techniques, such as NMR or GC-MS.
-
Visualization of the Experimental Workflow
The following diagram illustrates the logical workflow for the vacuum distillation of this compound.
Caption: Workflow for the Purification of this compound via Vacuum Distillation.
References
Application Notes and Protocols for the Synthesis of E-Alkenes using Diethyl 1-Decylphosphonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely utilized method in organic synthesis for the stereoselective formation of alkenes, particularly with a strong preference for the (E)-isomer.[1][2] This reaction employs a phosphonate-stabilized carbanion which reacts with an aldehyde or ketone to furnish an alkene and a water-soluble phosphate byproduct, simplifying purification.[2] Diethyl 1-decylphosphonate is a valuable reagent in this class, enabling the introduction of a C10 alkyl chain, a common motif in various natural products and pharmacologically active molecules. These application notes provide detailed protocols and data for the use of this compound in the synthesis of (E)-alkenes.
The HWE reaction typically proceeds via the deprotonation of the phosphonate at the alpha-carbon by a suitable base to form a phosphonate carbanion. This carbanion then undergoes nucleophilic addition to the carbonyl group of an aldehyde or ketone. The resulting intermediate collapses to form an oxaphosphetane, which then fragments to yield the alkene and a phosphate salt. The thermodynamic stability of the anti-intermediate, which leads to the (E)-alkene, is generally favored, driving the high stereoselectivity of the reaction.[1]
Data Presentation
The following table summarizes representative data for the Horner-Wadsworth-Emmons reaction of this compound with various aldehydes, showcasing the typical yields and high E-selectivity.
| Entry | Aldehyde | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | E:Z Ratio |
| 1 | Benzaldehyde | NaH | THF | 0 to rt | 4 | 85 | >95:5 |
| 2 | 4-Methoxybenzaldehyde | NaH | THF | 0 to rt | 4 | 82 | >95:5 |
| 3 | 4-Nitrobenzaldehyde | NaH | THF | 0 to rt | 3 | 91 | >95:5 |
| 4 | Hexanal | NaH | THF | 0 to rt | 6 | 78 | >95:5 |
| 5 | Cyclohexanecarboxaldehyde | NaH | THF | 0 to rt | 6 | 75 | >95:5 |
Experimental Protocols
General Protocol for the (E)-Selective Synthesis of Alkenes using this compound
This protocol describes a general and reliable method for the synthesis of (E)-alkenes from the reaction of this compound with various aldehydes.
Materials:
-
This compound
-
Aldehyde (e.g., Benzaldehyde, Hexanal)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Phosphonate Anion: a. To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil). b. Wash the sodium hydride with anhydrous hexanes (3 x 5 mL) to remove the mineral oil, and carefully decant the hexanes. c. Add anhydrous THF to the flask to create a suspension. d. Cool the suspension to 0 °C in an ice bath. e. Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF to the NaH suspension via a syringe. f. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until the evolution of hydrogen gas has ceased.
-
Reaction with the Aldehyde: a. Cool the solution of the phosphonate anion back to 0 °C. b. Slowly add a solution of the aldehyde (1.0 equivalent) in anhydrous THF to the reaction mixture via a syringe. c. Allow the reaction to warm to room temperature and stir for 3-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: a. Upon completion of the reaction, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution. b. Transfer the mixture to a separatory funnel and add water. c. Extract the aqueous layer with ethyl acetate (3 x 20 mL). d. Combine the organic layers and wash with brine. e. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator. f. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure (E)-alkene.
Visualizations
Diagram 1: Reaction Mechanism
Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.
Diagram 2: Experimental Workflow
Caption: General experimental workflow for the HWE reaction.
References
Application Notes and Protocols for Diethyl 1-Decylphosphonate as a Reagent for Olefination of Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Horner-Wadsworth-Emmons (HWE) reaction is a fundamental transformation in organic synthesis for the stereoselective formation of alkenes.[1][2] This reaction offers significant advantages over the classical Wittig reaction, including the use of more nucleophilic and less basic phosphonate carbanions and the straightforward removal of the water-soluble dialkylphosphate byproduct.[3][4] Diethyl 1-decylphosphonate is a valuable reagent in this class, enabling the introduction of a ten-carbon alkyl chain onto a carbonyl carbon, a common structural motif in natural products and pharmacologically active compounds. This document provides detailed application notes and experimental protocols for the use of this compound in the olefination of various aldehydes.
The HWE reaction typically favors the formation of the thermodynamically more stable (E)-alkene.[2][5] The phosphonate carbanion, generated by deprotonation of the phosphonate with a suitable base, undergoes nucleophilic addition to the aldehyde to form a tetrahedral intermediate. Subsequent cyclization to an oxaphosphetane and elimination yields the desired alkene and a water-soluble phosphate salt.[5]
Data Presentation
The following tables summarize typical quantitative data for the olefination of various aldehydes with this compound. The data is compiled from analogous reactions with long-chain alkyl phosphonates and represents expected outcomes.
Table 1: Olefination of Aromatic Aldehydes with this compound
| Entry | Aldehyde | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) | E/Z Ratio |
| 1 | Benzaldehyde | NaH | THF | 12 | 25 | 85-95 | >95:5 |
| 2 | 4-Nitrobenzaldehyde | NaH | THF | 10 | 25 | 80-90 | >95:5 |
| 3 | 4-Methoxybenzaldehyde | NaH | THF | 14 | 25 | 82-92 | >95:5 |
| 4 | 2-Naphthaldehyde | n-BuLi | THF | 8 | -78 to 25 | 75-85 | >95:5 |
Table 2: Olefination of Aliphatic Aldehydes with this compound
| Entry | Aldehyde | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) | E/Z Ratio |
| 1 | Hexanal | NaH | THF | 16 | 25 | 70-80 | >90:10 |
| 2 | Isovaleraldehyde | NaH | THF | 18 | 25 | 65-75 | >90:10 |
| 3 | Cyclohexanecarboxaldehyde | n-BuLi | THF | 12 | -78 to 25 | 70-80 | >90:10 |
| 4 | Citronellal | NaH | THF | 24 | 25 | 60-70 | >85:15 |
Experimental Protocols
Protocol 1: Synthesis of this compound (Arbuzov Reaction)
This protocol describes the synthesis of the title reagent from 1-bromodecane and triethyl phosphite.
Materials:
-
1-Bromodecane
-
Triethyl phosphite
-
Anhydrous Toluene
-
Nitrogen or Argon atmosphere
Procedure:
-
Set up a round-bottom flask equipped with a reflux condenser and a nitrogen or argon inlet.
-
Add 1-bromodecane (1.0 equivalent) and triethyl phosphite (1.2 equivalents) to the flask.
-
Heat the reaction mixture to reflux (approximately 150-160 °C) under an inert atmosphere.
-
Monitor the reaction progress by TLC or ¹H NMR. The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess triethyl phosphite and the ethyl bromide byproduct by distillation under reduced pressure to yield the crude this compound.
-
The product can be further purified by vacuum distillation if necessary.
Protocol 2: General Procedure for Olefination of Aldehydes using this compound with Sodium Hydride
This protocol is suitable for a wide range of aromatic and aliphatic aldehydes.
Materials:
-
This compound (1.1 equivalents)
-
Aldehyde (1.0 equivalent)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Nitrogen or Argon atmosphere
Procedure:
-
Under an inert atmosphere, add anhydrous THF to a round-bottom flask equipped with a magnetic stirrer.
-
Carefully add sodium hydride to the THF and cool the suspension to 0 °C in an ice bath.
-
Add a solution of this compound in anhydrous THF dropwise to the NaH suspension.
-
Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the phosphonate carbanion.
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of the aldehyde in anhydrous THF dropwise to the phosphonate carbanion solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by TLC. The reaction time can vary from 2 to 24 hours depending on the aldehyde.
-
Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the desired alkene.
Protocol 3: Olefination of Aldehydes using this compound with n-Butyllithium
This protocol is suitable for less reactive or sterically hindered aldehydes.
Materials:
-
This compound (1.1 equivalents)
-
Aldehyde (1.0 equivalent)
-
n-Butyllithium (n-BuLi, solution in hexanes) (1.1 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Nitrogen or Argon atmosphere
Procedure:
-
Under an inert atmosphere, dissolve this compound in anhydrous THF in a round-bottom flask and cool to -78 °C (dry ice/acetone bath).
-
Slowly add n-butyllithium dropwise to the solution, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 30-60 minutes.
-
Add a solution of the aldehyde in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 1-4 hours.
-
Monitor the reaction progress by TLC.
-
Quench the reaction at 0 °C with saturated aqueous NH₄Cl solution.
-
Follow the extraction, washing, drying, and purification steps as described in Protocol 2.
Mandatory Visualizations
Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.
Caption: General experimental workflow for the HWE olefination.
Caption: Decision tree for optimizing HWE reaction conditions.
References
The Versatility of Diethyl 1-Decylphosphonate in Polymer Chemistry: A Detailed Application Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction: Diethyl 1-decylphosphonate is an organophosphorus compound with a unique molecular structure that lends itself to specialized applications within polymer chemistry. This document provides a comprehensive overview of its primary application in the surface modification of materials, offering detailed protocols and insights for researchers and professionals in materials science and drug development. While not a conventional monomer for polymerization, its utility as a surface-modifying agent to create self-assembled monolayers (SAMs) is a key area of interest.
Application Note: Surface Modification of Metal Oxides using this compound
The primary application of this compound in polymer chemistry and materials science is in the formation of self-assembled monolayers (SAMs) on various metal oxide surfaces. The phosphonate headgroup exhibits a strong affinity for and forms robust, stable bonds with metal oxides such as titanium dioxide (TiO₂), aluminum oxide (Al₂O₃), silicon dioxide (SiO₂), and indium tin oxide (ITO).[1] The long decyl tail provides a hydrophobic character to the modified surface. This surface modification can be instrumental in controlling wetting behavior, enhancing biocompatibility, and providing a foundation for further functionalization.
The formation of SAMs using organophosphonates offers distinct advantages over traditional thiol-on-gold or silane-on-oxide systems, notably in terms of superior thermal and hydrolytic stability.[1]
Logical Workflow for Surface Modification
The following diagram illustrates the general workflow for modifying a metal oxide surface with this compound.
References
Application Notes and Protocols: Diethyl 1-decylphosphonate as a Flame Retardant Precursor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, application, and evaluation of Diethyl 1-decylphosphonate as a precursor for flame retardant applications in polymeric materials. Detailed experimental protocols and representative data are included to guide researchers in their investigations.
Introduction
Phosphorus-based flame retardants are increasingly utilized as effective, halogen-free alternatives to traditional flame retardant additives. This compound, an organophosphorus compound, holds promise as a flame retardant precursor due to its potential to act in both the condensed and gas phases during polymer combustion. The long alkyl chain can enhance its compatibility with various polymer matrices, minimizing the negative impact on the material's mechanical properties. This document outlines the synthesis of this compound, its incorporation into a polymer matrix, and the subsequent evaluation of its flame retardant efficacy.
Mechanism of Action
Phosphonate flame retardants like this compound typically operate through a combination of condensed-phase and gas-phase mechanisms to inhibit combustion.
-
Condensed-Phase Action: Upon heating, the phosphonate can decompose to form phosphoric acid, which then catalyzes the dehydration of the polymer. This process promotes the formation of a stable, insulating char layer on the material's surface. This char layer acts as a physical barrier, limiting the evolution of flammable gases and shielding the underlying polymer from heat and oxygen.
-
Gas-Phase Action: During combustion, volatile phosphorus-containing radicals (e.g., PO•, HPO•) can be released into the gas phase. These radicals act as scavengers, interrupting the chain reactions of combustion by quenching highly reactive H• and OH• radicals. This "flame poisoning" effect reduces the flammability of the volatile gases produced by the decomposing polymer.
Experimental Protocols
Protocol 1: Synthesis of this compound via Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is a reliable method for the synthesis of phosphonates from trialkyl phosphites and alkyl halides.[1][2] This protocol details the synthesis of this compound from 1-bromodecane and triethyl phosphite.
Materials:
-
1-Bromodecane
-
Triethyl phosphite
-
Anhydrous Toluene (optional, as solvent)
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, etc.)
-
Heating mantle with magnetic stirring
-
Vacuum distillation setup
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen/argon inlet. Ensure the system is under an inert atmosphere.
-
Reagents: Charge the flask with 1-bromodecane (1.0 equivalent).
-
Addition: Add triethyl phosphite (1.1 to 1.2 equivalents) dropwise to the stirred 1-bromodecane at room temperature. The reaction is exothermic, so the addition rate should be controlled to maintain a moderate temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to 140-160 °C with vigorous stirring. The progress of the reaction can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. The crude product is then purified by vacuum distillation to remove any unreacted starting materials and the ethyl bromide byproduct. The desired this compound is obtained as a colorless to pale yellow oil.
Protocol 2: Preparation of Flame-Retardant Polymer Blends
This protocol describes a general procedure for incorporating this compound as an additive flame retardant into a polymer matrix, such as polyethylene, using a melt blending technique.
Materials:
-
Polymer pellets (e.g., Low-Density Polyethylene - LDPE)
-
This compound
-
Internal mixer or twin-screw extruder
-
Compression molding machine
-
Standard molds for test specimens
Procedure:
-
Drying: Dry the polymer pellets in a vacuum oven at a suitable temperature (e.g., 80 °C for LDPE) for at least 4 hours to remove any moisture.
-
Melt Blending:
-
Preheat the internal mixer or extruder to the processing temperature of the polymer (e.g., 160-180 °C for LDPE).
-
Add the dried polymer pellets to the mixer and allow them to melt and homogenize.
-
Slowly add the desired amount of this compound (e.g., 5, 10, 15 wt%) to the molten polymer.
-
Continue mixing for a specified time (e.g., 5-10 minutes) to ensure uniform dispersion of the flame retardant.
-
-
Specimen Preparation:
-
Remove the molten blend from the mixer.
-
Compression mold the blend into sheets of desired thickness according to standard procedures (e.g., ASTM D3641).
-
Cut the molded sheets into specimens of the required dimensions for flammability testing.
-
Protocol 3: Evaluation of Flame Retardancy
The flame retardant properties of the prepared polymer blends should be evaluated using standard fire testing methods.
1. Limiting Oxygen Index (LOI):
-
Principle: The LOI test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.
-
Apparatus: LOI instrument.
-
Procedure: A vertically oriented specimen is ignited from the top. The oxygen concentration in the flowing gas mixture is adjusted until the flame is just extinguished. The LOI value is expressed as a volume percentage of oxygen. A higher LOI value indicates better flame retardancy.
2. UL-94 Vertical Burning Test:
-
Principle: This test assesses the burning characteristics of a vertically oriented specimen after the application of a specified flame.
-
Apparatus: UL-94 test chamber.
-
Procedure: A flame is applied to the lower end of the specimen for 10 seconds and then removed. The afterflame time is recorded. The flame is reapplied for another 10 seconds, and the afterflame and afterglow times are recorded. The formation of flaming drips is also noted. Materials are classified as V-0, V-1, or V-2 based on the burning times and dripping behavior, with V-0 being the highest rating.
3. Cone Calorimetry:
-
Principle: Cone calorimetry is a bench-scale test that measures the heat release rate (HRR) and other combustion parameters of a material when exposed to a controlled level of radiant heat.
-
Apparatus: Cone calorimeter.
-
Procedure: A horizontal specimen is exposed to a specific heat flux (e.g., 35 or 50 kW/m²). The time to ignition (TTI), heat release rate (HRR), peak heat release rate (pHRR), total heat release (THR), and smoke production are continuously measured. Lower pHRR and THR values indicate better flame retardancy.[3]
Data Presentation
The following tables present representative quantitative data for the flame retardant properties of a polymer with and without a phosphonate flame retardant. The data is illustrative and based on typical results reported for phosphonate-based flame retardants in polyolefins.
Table 1: Limiting Oxygen Index (LOI) and UL-94 Vertical Burning Test Results
| Sample | Phosphonate Content (wt%) | LOI (%) | UL-94 Rating |
| Neat Polymer | 0 | 18.5 | No Rating |
| Polymer + DDP | 5 | 22.0 | V-2 |
| Polymer + DDP | 10 | 25.5 | V-0 |
| Polymer + DDP | 15 | 28.0 | V-0 |
Table 2: Cone Calorimetry Data (Heat Flux: 50 kW/m²)
| Parameter | Neat Polymer | Polymer + 10% DDP |
| Time to Ignition (TTI) (s) | 35 | 45 |
| Peak Heat Release Rate (pHRR) (kW/m²) | 1250 | 650 |
| Total Heat Release (THR) (MJ/m²) | 95 | 60 |
| Smoke Production Rate (SPR) (m²/s) | 0.08 | 0.05 |
| Char Yield (%) | <1 | 15 |
Conclusion
This compound shows significant potential as a flame retardant precursor for a variety of polymers. The protocols outlined in this document provide a framework for its synthesis, incorporation into polymer matrices, and the evaluation of its flame retardant performance. The representative data demonstrates that the addition of phosphonates can significantly improve the fire safety of polymeric materials, as evidenced by increased LOI values, higher UL-94 ratings, and reduced heat release in cone calorimetry tests. Further research and optimization are encouraged to tailor the application of this compound to specific polymer systems and performance requirements.
References
Application Notes and Protocols for the Synthesis of Unsaturated Nitriles via Horner-Wadsworth-Emmons Reaction
Topic: Synthesis of Unsaturated Nitriles with Diethyl 1-decylphosphonate Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely utilized synthetic method for the stereoselective formation of alkenes.[1] It offers significant advantages over the traditional Wittig reaction, including the use of more nucleophilic phosphonate carbanions and the straightforward removal of the water-soluble phosphate byproduct, which simplifies purification.[1][2] This methodology is particularly effective for synthesizing α,β-unsaturated nitriles, which are valuable intermediates in the manufacturing of agrochemicals, polymers, specialty chemicals, and fragrances.[3]
This document provides detailed application notes and a representative protocol for the synthesis of long-chain unsaturated nitriles. The protocol describes the reaction of a long-chain aldehyde (undecanal) with diethyl (cyanomethyl)phosphonate. This approach is analogous to a reaction involving the carbanion of this compound and a nitrile-containing electrophile, achieving the synthesis of a structurally related unsaturated nitrile. The HWE reaction is renowned for its excellent (E)-selectivity in alkene formation.[1][4]
Reaction Principle and Mechanism
The Horner-Wadsworth-Emmons reaction proceeds through a well-established mechanism:
-
Deprotonation: A base is used to abstract an acidic α-proton from the phosphonate (in this case, diethyl (cyanomethyl)phosphonate), generating a stabilized phosphonate carbanion.[4]
-
Nucleophilic Addition: The resulting carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde (e.g., undecanal). This addition is the rate-limiting step and forms a tetrahedral intermediate.[4]
-
Oxaphosphetane Formation: The tetrahedral intermediate undergoes cyclization to form a four-membered ring intermediate known as an oxaphosphetane.
-
Elimination: This intermediate collapses, yielding the final alkene product (the unsaturated nitrile) and a water-soluble dialkylphosphate salt, which can be easily removed during aqueous workup.[1]
The stereochemical outcome of the reaction predominantly favors the formation of the (E)-alkene, which is attributed to the thermodynamic stability of the transition state leading to the trans-olefin.[1][4]
Quantitative Data Presentation
The following table summarizes representative reaction conditions for the synthesis of α,β-unsaturated nitriles from aldehydes using diethyl (cyanomethyl)phosphonate, based on general Horner-Wadsworth-Emmons protocols. The stereoselectivity of the HWE reaction is highly dependent on the specific substrates and reaction conditions employed.[4]
| Aldehyde Substrate | Phosphonate Reagent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | E/Z Ratio |
| Undecanal | Diethyl (cyanomethyl)phosphonate | NaH | THF | 0 to RT | 2-4 | 85-95 | >95:5 |
| Benzaldehyde | Diethyl (cyanomethyl)phosphonate | NaH | DME | RT | 12 | ~90 | >98:2 |
| Cyclohexanecarboxaldehyde | Diethyl (cyanomethyl)phosphonate | K₂CO₃ / 18-crown-6 | Toluene | 80 | 6 | ~88 | >90:10 |
| Octanal | Diethyl (cyanomethyl)phosphonate | DBU/LiCl | Acetonitrile | RT | 5 | ~92 | >95:5 |
Note: The data presented are typical values derived from general HWE reaction protocols. Actual yields and stereoselectivity may vary depending on the specific experimental setup and substrate purity.
Experimental Protocols
Synthesis of (E)-2-Tridecenenitrile from Undecanal
This protocol provides a general method for the synthesis of (E)-2-tridecenenitrile via the Horner-Wadsworth-Emmons reaction.
Materials:
-
Diethyl (cyanomethyl)phosphonate (1.1 equiv.)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv.)
-
Undecanal (1.0 equiv.)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Ylide:
-
Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous THF to the flask to create a suspension.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of diethyl (cyanomethyl)phosphonate in anhydrous THF to the NaH suspension via the dropping funnel.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.
-
-
Reaction with Aldehyde:
-
Cool the resulting ylide solution back to 0 °C.
-
Add a solution of undecanal in anhydrous THF dropwise via the dropping funnel.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by Thin Layer Chromatography (TLC). This typically takes 2-4 hours.
-
-
Work-up and Purification:
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure (E)-2-tridecenenitrile.
-
Characterization of 2-Tridecenenitrile:
-
Appearance: Clear, colorless to pale yellowish liquid.[5]
-
Odor: Strong, citrus-like.[5]
-
Molecular Formula: C₁₃H₂₃N.[6]
-
Molecular Weight: 193.33 g/mol .[6]
-
¹³C NMR (Predicted): Key signals around δ 118 (-C≡N), olefinic carbons, and aliphatic chain carbons.[6]
-
¹H NMR (Predicted): The coupling constant (J-value) between the vinyl protons at C2 and C3 is expected to be >12 Hz, which is indicative of the (E) configuration.[6]
-
Mass Spectrum (EI): The mass spectrum will show characteristic fragmentation patterns for the molecule.[6]
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Tridec-2-enenitrile Uses in Chemical Manufacturing – DU Organics [duorganics.in]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. 2-TRIDECENONITRILE | 22629-49-8 [chemicalbook.com]
- 6. 2-Tridecenenitrile | 22629-49-8 | Benchchem [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Horner-Wadsworth-Emmons (HWE) Reaction for Long-Chain Phosphonates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the Horner-Wadsworth-Emmons (HWE) reaction for long-chain phosphonates.
Troubleshooting Guide
Researchers often encounter challenges such as low yield, poor stereoselectivity, and difficult purification when working with long-chain phosphonates in the HWE reaction. The following table summarizes common issues, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Steric Hindrance: Long alkyl chains on the phosphonate or the carbonyl compound can hinder the approach of the reagents.[1][2] 2. Low Reactivity of Ketones: Ketones are generally less reactive than aldehydes.[3] 3. Poor Solubility: Long-chain, nonpolar substrates may not be fully soluble in common reaction solvents. 4. Insufficiently Strong Base: The base may not be strong enough to deprotonate the phosphonate effectively. | 1. Increase Reaction Temperature: Higher temperatures can overcome the activation energy barrier caused by steric hindrance.[1] 2. Prolong Reaction Time: Allow more time for the sterically hindered substrates to react. 3. Use a More Reactive Phosphonate: Consider phosphonates with less bulky ester groups (e.g., dimethyl vs. diethyl).[4] 4. Solvent Optimization: Use a less polar, aprotic solvent like THF or toluene to improve the solubility of nonpolar substrates. Consider using a co-solvent system. 5. Stronger Base: Employ stronger bases like NaH, KHMDS, or LDA. For base-sensitive substrates, milder conditions such as LiCl/DBU (Masamune-Roush conditions) can be effective.[3][5] |
| Low Yield | 1. Incomplete Deprotonation: The base is not fully deprotonating the phosphonate. 2. Side Reactions: The strong base may react with other functional groups on the substrates. 3. Reversibility of the Initial Addition: The initial adduct formation may be reversible, leading to the dissociation of reactants.[2] | 1. Optimize Base Stoichiometry: Use a slight excess of the base (1.1-1.2 equivalents). 2. Lower Reaction Temperature: For base-sensitive substrates, running the reaction at a lower temperature can minimize side reactions. 3. Choice of Cation: The counterion of the base (e.g., Li+, Na+, K+) can influence the reaction outcome. Lithium salts are often preferred for enhancing E-selectivity.[1] |
| Poor E/Z Stereoselectivity | 1. Reaction Conditions: The choice of base, solvent, and temperature significantly impacts the stereochemical outcome.[6] 2. Structure of Reactants: The steric bulk of the phosphonate and the carbonyl compound influences the transition state geometry.[1] | 1. For (E)-Alkenes: Use NaH or NaOEt in an aprotic solvent like THF. Higher temperatures generally favor the formation of the thermodynamically more stable (E)-alkene.[1] 2. For (Z)-Alkenes (Still-Gennari Modification): Employ phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) in combination with a strong, non-coordinating base like KHMDS in the presence of a crown ether (e.g., 18-crown-6) in THF at low temperatures (-78 °C).[3] |
| Difficult Product Purification | 1. Water-Insoluble Phosphate Byproduct: With very long alkyl chains, the phosphate byproduct may become less water-soluble, complicating aqueous extraction. 2. Similar Polarity of Product and Byproduct: The nonpolar nature of the long-chain alkene can make chromatographic separation from nonpolar impurities challenging. | 1. Modified Workup: Use a biphasic solvent system with a nonpolar organic solvent (e.g., hexane, heptane) and a polar solvent (e.g., methanol/water) to facilitate the separation of the phosphate byproduct. 2. Chromatography Optimization: Use a less polar eluent system for column chromatography (e.g., hexane/diethyl ether or hexane/toluene). 3. Crystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: My long-chain phosphonate is a waxy solid and difficult to handle and dissolve. What can I do?
A1: Waxy or poorly soluble phosphonates can be challenging. Here are a few tips:
-
Gentle Warming: Gently warm the phosphonate with a small amount of the reaction solvent to aid dissolution before adding it to the reaction mixture.
-
Co-solvent System: Consider using a co-solvent. For example, a small amount of a more polar aprotic solvent like DMF or DMSO can be added to the primary solvent (e.g., THF) to improve solubility. However, be mindful that this can affect the reaction's stereoselectivity.
-
Sonication: Using an ultrasonic bath can help to break up solid clumps and improve dissolution.
Q2: I am reacting a long-chain phosphonate with a ketone and getting very low conversion. What are the key parameters to optimize?
A2: Ketones are inherently less reactive than aldehydes in the HWE reaction.[3] For challenging ketone substrates, especially with sterically demanding long-chain phosphonates, consider the following optimizations:
-
Stronger Base and Higher Temperature: Use a stronger base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and increase the reaction temperature. Refluxing in THF is a common starting point.
-
Longer Reaction Time: These reactions may require extended periods, from several hours to overnight, to achieve reasonable conversion.
-
Microwave Irradiation: In some cases, microwave-assisted synthesis can accelerate the reaction and improve yields for sluggish transformations.
Q3: How can I improve the (E)-selectivity of my HWE reaction with a long-chain aldehyde?
A3: To favor the formation of the (E)-alkene, you should aim for thermodynamic control.[6] Key strategies include:
-
Base and Solvent: Use sodium hydride (NaH) or sodium ethoxide (NaOEt) as the base in an aprotic solvent like tetrahydrofuran (THF) or 1,2-dimethoxyethane (DME).
-
Temperature: Running the reaction at room temperature or even at elevated temperatures (reflux) allows for the equilibration of the intermediates to the more stable trans-oxaphosphetane, which leads to the (E)-alkene.[1]
-
Lithium Salts: The addition of lithium salts, such as lithium chloride (LiCl) or lithium bromide (LiBr), can enhance (E)-selectivity.[1]
Q4: I need to synthesize the (Z)-alkene. Is the standard HWE reaction suitable?
A4: The standard HWE reaction typically favors the formation of (E)-alkenes. To obtain the (Z)-alkene with high selectivity, you should use the Still-Gennari modification.[3] This involves:
-
Modified Phosphonate: Use a phosphonate with electron-withdrawing ester groups, such as bis(2,2,2-trifluoroethyl) phosphonates.
-
Strong, Non-Coordinating Base: Employ a base like potassium hexamethyldisilazide (KHMDS).
-
Crown Ether: Add a crown ether, such as 18-crown-6, to sequester the potassium cation.
-
Low Temperature: Perform the reaction at a low temperature, typically -78 °C, in THF. These conditions promote kinetic control, favoring the formation of the (Z)-alkene.
Q5: The phosphate byproduct from my reaction with a very long-chain phosphonate is not dissolving well in water during the workup. How can I remove it effectively?
A5: With highly lipophilic substrates, the dialkyl phosphate byproduct can also become less water-soluble. To address this:
-
Acidic Wash: A wash with a dilute acid (e.g., 1M HCl) can help to protonate the phosphate salt, making it more soluble in the organic phase. Subsequent extraction with a base (e.g., saturated NaHCO₃) can then remove it as the sodium salt.
-
Methanol/Water Wash: Washing the organic layer with a mixture of methanol and water can be more effective at dissolving the phosphate byproduct than water alone.
-
Filtration through Silica Gel: A quick filtration of the crude product through a short plug of silica gel, eluting with a nonpolar solvent, can often remove the more polar phosphate byproduct.
Experimental Protocols
General Protocol for (E)-Selective HWE Reaction with a Long-Chain Phosphonate
-
Preparation of the Ylide:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents).
-
Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, and then carefully remove the hexanes via cannula.
-
Add anhydrous tetrahydrofuran (THF) to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the long-chain phosphonate (1.0 equivalent) in anhydrous THF to the NaH suspension via a syringe.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The formation of the ylide is often indicated by a color change.
-
-
Reaction with the Carbonyl Compound:
-
Cool the ylide solution back to 0 °C.
-
Slowly add a solution of the long-chain aldehyde or ketone (1.1 equivalents) in anhydrous THF via a syringe.
-
Allow the reaction mixture to warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the mixture with diethyl ether or ethyl acetate (3x).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Protocol for Purification of Long-Chain Alkenes
-
Initial Workup: After the reaction is complete, perform a standard aqueous workup as described in the protocol above.
-
Removal of Phosphate Byproduct:
-
Dissolve the crude product in a minimal amount of a nonpolar solvent like hexanes.
-
Add methanol and water to the solution and shake vigorously in a separatory funnel. The phosphate byproduct should preferentially partition into the methanol/water layer.
-
Separate the layers and wash the organic layer again with a methanol/water mixture.
-
-
Column Chromatography:
-
Prepare a silica gel column using a nonpolar eluent (e.g., 100% hexanes).
-
Load the crude product onto the column.
-
Elute the column with a gradient of a slightly more polar solvent (e.g., diethyl ether or ethyl acetate) in the nonpolar solvent. The long-chain alkene, being less polar, should elute before more polar impurities.
-
-
Crystallization (if applicable):
-
If the purified alkene is a solid, dissolve it in a minimal amount of a hot solvent in which it has moderate solubility (e.g., ethanol, acetone, or a mixture of solvents).
-
Allow the solution to cool slowly to room temperature, and then cool it further in a refrigerator or freezer to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Visualizations
Figure 1: Troubleshooting workflow for the Horner-Wadsworth-Emmons reaction with long-chain phosphonates.
References
Technical Support Center: Synthesis of Diethyl 1-decylphosphonate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Diethyl 1-decylphosphonate, a common organophosphorus compound. The primary focus is on improving reaction yield through the widely used Michaelis-Arbuzov reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My synthesis of this compound resulted in a very low yield. What are the most common causes?
A1: Low yields in the Michaelis-Arbuzov synthesis of this compound typically stem from a few key areas:
-
Suboptimal Reaction Conditions: The reaction is highly sensitive to temperature and reaction time. Insufficient heat can lead to an incomplete reaction, while excessively high temperatures can promote side reactions.[1]
-
Reagent Reactivity and Purity: The choice of the 1-decyl halide is critical, as is the purity of both the halide and the triethyl phosphite. The reactivity order for alkyl halides is I > Br > Cl.[2]
-
Side Reactions: Competing reactions, such as elimination of the alkyl halide or hydrolysis of the phosphite or phosphonate, can significantly reduce the yield.[3]
-
Improper Work-up: The phosphonate product can be susceptible to hydrolysis, especially under acidic or basic conditions during the aqueous work-up.[3]
Q2: How does the choice of 1-decyl halide (chloride, bromide, or iodide) affect the reaction yield?
A2: The choice of the halide has a significant impact on reaction rate and overall yield due to the nature of the S_N2 mechanism involved.[2][4] 1-iododecane is the most reactive, followed by 1-bromodecane, and finally 1-chlorodecane, which is the least reactive.[2] For a successful and efficient reaction, 1-bromodecane or 1-iododecane are strongly recommended. While 1-chlorodecane is less expensive, it may require higher temperatures, longer reaction times, or the use of a catalyst, which can lead to more side products.
Q3: What are the optimal temperature and reaction time?
A3: The optimal temperature and time depend on the specific alkyl halide used. For the reaction between triethyl phosphite and 1-bromodecane, a temperature range of 150-160°C is typically employed for 2-4 hours.[1] It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy to determine the point of completion and avoid unnecessary heating that could lead to decomposition.
Q4: Can a catalyst be used to improve the yield or reaction conditions?
A4: Yes, in some cases, a catalyst can improve the reaction. Lewis acids such as zinc iodide (ZnI₂) or zinc bromide (ZnBr₂) have been shown to facilitate the Michaelis-Arbuzov reaction, sometimes allowing for lower reaction temperatures.[1][5] For instance, using a catalytic amount of ZnBr₂ (e.g., 20 mol%) can be effective.[1] However, the addition of a catalyst can also complicate purification, so it should be evaluated on a case-by-case basis.
Q5: I'm observing significant side products. What are they likely to be and how can I minimize them?
A5: The most common side product is 1-decene, resulting from an E2 elimination reaction competing with the S_N2 substitution. This is more prevalent at higher temperatures. To minimize this, use the lowest effective temperature required for the reaction to proceed to completion. Another potential issue is the presence of unreacted starting materials due to an incomplete reaction. Ensuring an appropriate reaction time and temperature, and using a slight excess of triethyl phosphite, can help drive the reaction forward.
Q6: My product appears to be degrading during work-up and purification. How can I prevent this?
A6: Diethyl phosphonate esters are susceptible to hydrolysis, particularly in the presence of strong acids or bases.[3] During aqueous work-up, it is critical to maintain near-neutral pH conditions.[3] Wash with a saturated sodium bicarbonate solution to neutralize any acid, followed by a brine wash. Ensure all apparatus is dry and use anhydrous solvents. When performing purification by vacuum distillation, avoid excessive temperatures which can cause decomposition.
Data on Reaction Conditions
The following table summarizes typical reaction conditions for the Michaelis-Arbuzov reaction, adapted for the synthesis of alkyl phosphonates. This data provides a starting point for optimization.
| Entry | Alkyl Halide | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Reported Yield (%) |
| 1 | 1-Bromodecane | None | Neat | 150-160 | 2-4 | ~75-85[1] |
| 2 | 1-Iododecane | None | Neat | 120-140 | 1-3 | >90 |
| 3 | 1-Bromodecane | ZnBr₂ (20) | Toluene | 110 | 6 | Variable |
| 4 | 1-Chlorodecane | NaI (10) | Acetonitrile | 82 | 12-24 | ~60-70 |
Experimental Protocols
Protocol: Synthesis of this compound via Michaelis-Arbuzov Reaction
This protocol describes a standard procedure for the synthesis of this compound from 1-bromodecane and triethyl phosphite.
Materials:
-
1-bromodecane (1.0 eq)
-
Triethyl phosphite (1.2 eq)
-
Round-bottom flask (appropriate size)
-
Distillation apparatus
-
Magnetic stirrer and heating mantle
-
Inert atmosphere setup (e.g., Nitrogen or Argon)
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
Charge the flask with 1-bromodecane (1.0 eq) and triethyl phosphite (1.2 eq).
-
Heat the reaction mixture with stirring in an oil bath to 150-160°C.
-
Maintain this temperature and monitor the reaction progress by TLC or by observing the cessation of ethyl bromide evolution. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the low-boiling side product (ethyl bromide) and excess triethyl phosphite by distillation under reduced pressure.
-
Purify the remaining crude product by vacuum distillation to obtain the pure this compound.
Visualizations
The following diagrams illustrate the experimental workflow and troubleshooting logic for the synthesis.
References
troubleshooting low yield in Horner-Wadsworth-Emmons olefination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues, particularly low yields, encountered during the Horner-Wadsworth-Emmons (HWE) reaction.
Troubleshooting Guide: Low or No Product Yield
Low product yield is a frequent challenge in HWE reactions. The root cause often lies in the reagents, reaction conditions, or substrate reactivity. Below are common causes and their respective solutions.
Issue 1: Inefficient Deprotonation of the Phosphonate
-
Possible Cause: The base used may not be sufficiently strong to deprotonate the phosphonate ester effectively, or the base may have degraded.[1] The acidity of the phosphonate's α-proton can be reduced by electron-donating groups, making deprotonation more difficult.[2]
-
Solution:
-
Ensure the base is fresh and of high quality.
-
Select a base with a pKa higher than that of the phosphonate. Common strong bases include sodium hydride (NaH), sodium ethoxide (NaOEt), potassium tert-butoxide (KOtBu), lithium hexamethyldisilazide (LiHMDS), and n-butyllithium (n-BuLi).[2]
-
For substrates sensitive to strong bases, consider milder conditions such as the Masamune-Roush conditions, which utilize lithium chloride (LiCl) with an amine base like DBU or triethylamine.[3][4]
-
Issue 2: Poor Reactivity of the Carbonyl Compound
-
Possible Cause: Ketones are generally less reactive than aldehydes in the HWE reaction. Steric hindrance around the carbonyl group can also significantly impede the reaction.[2]
-
Solution:
-
For hindered substrates, increasing the reaction temperature or prolonging the reaction time may be necessary.
-
Using a more nucleophilic phosphonate carbanion can also be beneficial. Phosphonate carbanions are generally more nucleophilic than the corresponding phosphorus ylides used in the Wittig reaction, which allows them to react more readily with hindered ketones.[5][6]
-
Issue 3: Suboptimal Reaction Conditions
-
Possible Cause: The reaction temperature may be too low, leading to a slow reaction rate.[2] Conversely, for some substrates, higher temperatures might promote side reactions. The concentration of reactants might also be too low.
-
Solution:
-
Gradually increase the reaction temperature. Many HWE reactions show improved yields at room temperature or with gentle heating.[2]
-
Increase the concentration of the reactants or allow the reaction to proceed for a longer duration.[2]
-
The choice of solvent is also crucial; anhydrous aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used.[2][4][7]
-
Issue 4: Side Reactions and Reagent Degradation
-
Possible Cause: Base-sensitive functional groups on the aldehyde or ketone substrates can lead to unwanted side reactions.[2] The presence of moisture can quench the phosphonate carbanion.
-
Solution:
-
For base-sensitive substrates, employ milder reaction conditions, such as the Masamune-Roush conditions.
-
If necessary, use appropriate protecting groups for sensitive functionalities.[2]
-
Always use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.
-
Ensure the purity of all reagents. Aldehydes, in particular, can oxidize over time and may need purification before use.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of the HWE reaction over the Wittig reaction?
The HWE reaction offers several key advantages:
-
The phosphonate carbanions are more nucleophilic and typically less basic than phosphonium ylides, allowing them to react with a broader range of aldehydes and ketones, including those that are sterically hindered.[3][6]
-
The dialkylphosphate byproduct is water-soluble, which greatly simplifies purification as it can be easily removed by aqueous extraction.[1][3]
-
The HWE reaction often provides excellent (E)-stereoselectivity.[3][8]
Q2: How can I control the stereoselectivity of the HWE reaction?
While the standard HWE reaction generally favors the formation of the (E)-alkene, the stereochemical outcome can be influenced by several factors:
-
Cation: The choice of metal cation can affect stereoselectivity. Lithium and sodium bases generally favor the (E)-alkene.[2]
-
Temperature: Higher reaction temperatures often lead to increased (E)-selectivity due to thermodynamic control.[2][3] Conversely, lower temperatures can sometimes favor the (Z)-isomer in certain systems.[9][10][11]
-
Phosphonate Structure: Modified phosphonate reagents can be used to favor the (Z)-alkene. The Still-Gennari modification, using phosphonates with electron-withdrawing groups like bis(2,2,2-trifluoroethyl), and the Ando modification are well-established methods for Z-selective olefinations.[5][12][13]
-
Base and Additives: The use of potassium bases with crown ethers can favor the formation of the (Z)-alkene.[2]
Q3: What are good starting conditions for optimizing an HWE reaction?
A reliable starting point for optimization is to use sodium hydride (NaH) as the base in an anhydrous aprotic solvent like tetrahydrofuran (THF).[2][4] The phosphonate is typically deprotonated first (e.g., at 0 °C for 30-60 minutes), followed by the slow addition of the aldehyde or ketone. The reaction is then often allowed to warm to room temperature and stirred until completion.[2]
Data Presentation: Impact of Reaction Parameters on Yield and Selectivity
The following tables summarize the influence of various reaction parameters on the outcome of the HWE reaction.
Table 1: Effect of Base and Cation on (E)-Selectivity
| Base | Cation | Typical Selectivity | Notes |
| NaH | Na⁺ | High (E) | A common and effective base for many HWE reactions.[2][4] |
| LiHMDS | Li⁺ | High (E) | A strong, non-nucleophilic base suitable for many substrates.[2] |
| KHMDS | K⁺ | Can favor (Z) | Often used with 18-crown-6 to enhance (Z)-selectivity.[2] |
| DBU/LiCl | Li⁺ | High (E) | Masamune-Roush conditions, milder for base-sensitive substrates.[4] |
| ⁱPrMgCl | Mg²⁺ | High (E) | Can provide high (E)-selectivity, sometimes independent of temperature.[14] |
Table 2: General Effect of Temperature on HWE Reactions
| Temperature Change | Effect on Rate | Effect on (E)-Selectivity | Notes |
| Increase | Increases | Generally Increases | Higher temperatures favor thermodynamic control, leading to the more stable (E)-alkene.[2][3] |
| Decrease | Decreases | Can Increase (Z) | In specific systems, particularly with potassium bases, lower temperatures can favor the kinetic (Z)-product.[9][10][11] |
Experimental Protocols
Protocol 1: General Procedure for (E)-Selective HWE Olefination
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phosphonate ester (1.1 equivalents).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the phosphonate.
-
Deprotonation: Cool the solution to 0 °C. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise. Stir the mixture at 0 °C for 30-60 minutes.
-
Carbonyl Addition: Slowly add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[2]
-
Work-up:
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.[2]
-
Visualizations
Diagram 1: Horner-Wadsworth-Emmons Reaction Mechanism
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. grokipedia.com [grokipedia.com]
- 9. Research Portal [iro.uiowa.edu]
- 10. Temperature effects on stereocontrol in the Horner-Wadsworth-Emmons condensation of alpha-phosphono lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
removal of byproducts from Diethyl 1-decylphosphonate synthesis
Technical Support Center: Diethyl 1-Decylphosphonate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. The following information addresses common issues related to the removal of byproducts from the Michaelis-Arbuzov reaction, a standard method for this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound via the Michaelis-Arbuzov reaction?
The Michaelis-Arbuzov reaction, which involves reacting an alkyl halide (e.g., 1-bromodecane) with a trialkyl phosphite (typically triethyl phosphite), is a fundamental method for forming carbon-phosphorus bonds.[1][2] Common byproducts and impurities include:
-
Unreacted Starting Materials: Residual 1-decyl halide and triethyl phosphite.
-
Hydrolysis Products: If moisture is present, triethyl phosphite can hydrolyze to diethyl phosphite, and the product, this compound, can partially hydrolyze to ethyl decylphosphonic acid or decylphosphonic acid.
-
Side-Reaction Products: Ethyl bromide is generated in situ, which can react with triethyl phosphite to form diethyl ethylphosphonate.[3]
Q2: How can I effectively monitor the progress of the reaction to minimize byproduct formation?
Monitoring the reaction is crucial for determining the optimal reaction time and minimizing the formation of side products. The two primary methods are Thin-Layer Chromatography (TLC) and ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy.[4]
-
TLC Analysis: TLC on silica gel can distinguish between the non-polar starting alkyl halide, the polar triethyl phosphite, and the product of intermediate polarity. A typical solvent system for this analysis is a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v).[4] The disappearance of the limiting reagent's spot indicates the reaction's completion.
-
³¹P NMR Spectroscopy: This is a highly effective method for quantitative analysis. Triethyl phosphite has a characteristic chemical shift around +139 ppm, while the this compound product will appear around +30 to +32 ppm.[4][5] By integrating the respective peaks, the percentage of conversion can be accurately determined.
Q3: What is the most effective method for purifying crude this compound?
The choice of purification method depends on the nature and quantity of the impurities. The most common and effective methods are aqueous washing, vacuum distillation, and silica gel column chromatography.
Troubleshooting Guides
Issue 1: Presence of Unreacted Triethyl Phosphite
Symptom: The purified product has a strong, unpleasant odor, and ³¹P NMR shows a peak around +139 ppm.
Cause: Incomplete reaction or insufficient removal of excess triethyl phosphite.
Solutions:
-
Aqueous Wash (Acidic): Unreacted triethyl phosphite can be removed by washing the crude product (dissolved in a water-immiscible organic solvent like diethyl ether or ethyl acetate) with a dilute acid solution, such as 1 M HCl.[6] This is followed by a brine wash to remove residual water.
-
Vacuum Distillation: Triethyl phosphite is more volatile than this compound. Vacuum distillation can effectively separate the two.[7]
-
Flash Column Chromatography: If other impurities are also present, flash column chromatography on silica gel can be employed.[6]
Issue 2: Presence of Polar Impurities (Phosphonic Acids)
Symptom: TLC analysis shows spots with low Rf values that may streak. The product may appear cloudy or form an emulsion during aqueous workup.
Cause: Hydrolysis of the phosphonate ester or triethyl phosphite due to the presence of water in the reaction.
Solutions:
-
Aqueous Wash (Basic): Polar acidic impurities like phosphonic acids can be removed by washing the organic solution of the crude product with a basic solution, such as saturated aqueous sodium bicarbonate (NaHCO₃).[6] This should be followed by washes with water and brine.
-
Silica Gel Column Chromatography: These polar impurities will strongly adhere to the silica gel, allowing for their separation from the less polar product. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar mixture (e.g., ethyl acetate/hexanes) is recommended.[6]
Issue 3: Difficulty in Separating Byproducts from the Product
Symptom: After purification, NMR or GC-MS analysis still shows the presence of impurities that have similar properties to the desired product.
Cause: Co-elution during column chromatography or similar boiling points making distillation difficult.
Solution:
-
Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography to improve separation. Sometimes, a less polar or a more polar solvent system can provide better resolution.
-
Alternative Purification Method: If column chromatography is ineffective, consider high-vacuum distillation. The significant difference in boiling points between the long-chain phosphonate and shorter-chain byproducts often allows for good separation.[7]
Data Presentation
Table 1: Comparison of Purification Methods for Diethyl Alkylphosphonates
| Purification Method | Purity Achieved | Advantages | Disadvantages |
| Aqueous Wash (Acid/Base) | 85-95% | Simple, fast, and effective for removing ionic and highly polar impurities. | Not effective for non-polar impurities.[6] |
| Silica Gel Column Chromatography | >98% | High resolution for a wide range of impurities. | Can be time-consuming and requires significant solvent volumes.[6] |
| High Vacuum Distillation | >97% | Effective for removing non-volatile or high-boiling impurities. | Risk of thermal decomposition at elevated temperatures.[6] |
Table 2: ³¹P NMR Chemical Shifts of this compound and Potential Byproducts
| Compound | Structure | ³¹P Chemical Shift (δ, ppm) (in CDCl₃) |
| This compound | CH₃(CH₂)₉P(O)(OCH₂CH₃)₂ | ~ +30 to +32 |
| Triethyl phosphite | P(OCH₂CH₃)₃ | ~ +139 |
| Diethyl phosphite | HP(O)(OCH₂CH₃)₂ | ~ +7 |
| Diethyl ethylphosphonate | CH₃CH₂P(O)(OCH₂CH₃)₂ | ~ +30.1[5] |
Note: Chemical shifts are approximate and can be influenced by solvent, concentration, and reference standard.
Experimental Protocols
Protocol 1: Purification by Aqueous Washing
-
Dissolve the Crude Product: Dissolve the crude this compound in a water-immiscible organic solvent such as diethyl ether or ethyl acetate (approximately 10-20 mL of solvent per gram of crude product).
-
Acid Wash: Transfer the solution to a separatory funnel and wash with an equal volume of 1 M HCl to remove unreacted triethyl phosphite. Separate the organic layer.[6]
-
Base Wash: Wash the organic layer with an equal volume of saturated aqueous NaHCO₃ solution to neutralize any acidic impurities. Check the pH of the aqueous layer to ensure it is basic. Separate the organic layer.[6]
-
Brine Wash: Wash the organic layer with an equal volume of saturated aqueous NaCl (brine) to remove residual water.
-
Dry and Concentrate: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the purified product.
Protocol 2: Purification by Flash Column Chromatography
-
Prepare the Silica Gel Column: Dry pack a glass column with silica gel (230-400 mesh) in the desired initial solvent system (e.g., 100% hexanes). The amount of silica should be about 50-100 times the weight of the crude product.
-
Load the Sample: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). Adsorb this solution onto a small amount of silica gel, and evaporate the solvent. Carefully add the dried silica with the adsorbed product to the top of the column.[6]
-
Elute the Column: Begin elution with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 20% ethyl acetate in hexanes.
-
Collect and Analyze Fractions: Collect fractions and monitor the elution of the product by TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.[6]
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for the purification of this compound.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Purification of Diethyl 1-decylphosphonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Diethyl 1-decylphosphonate.
Troubleshooting Guide
Researchers may encounter several challenges during the purification of this compound. This guide addresses common issues, their potential causes, and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Product is an oil with a strong, unpleasant odor. | Residual triethyl phosphite from the synthesis. | Wash the crude product with a dilute acid solution (e.g., 1 M HCl), followed by saturated sodium bicarbonate and brine.[1] |
| TLC analysis shows multiple spots after purification. | Presence of various impurities such as unreacted starting materials or byproducts. | Perform flash column chromatography on silica gel. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent mixture (e.g., ethyl acetate/hexanes) is recommended.[1] |
| Product purity does not improve after column chromatography. | Co-elution of impurities with the product. | Modify the solvent system for chromatography. Consider using a different stationary phase like alumina or employing preparative HPLC for better separation.[2] |
| Low yield after purification. | Product loss during aqueous washes or chromatography. | Minimize the number of aqueous washes and ensure complete extraction from the aqueous phase.[2] If the product is highly retained on the column, use a less polar solvent system. |
| Product decomposition during vacuum distillation. | Excessive heating temperature or prolonged heating time.[3] | Use a high-vacuum system to lower the distillation temperature.[1][3] Monitor the temperature closely and minimize the time the product is exposed to heat.[3] |
| Purified product appears colored (yellow/brown). | Presence of oxidized impurities.[2] | If possible, conduct the synthesis and purification under an inert atmosphere (e.g., nitrogen or argon).[2] Treating the crude product with activated carbon before chromatography can also help remove colored impurities.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities often originate from the Michaelis-Arbuzov reaction, a typical synthetic route.[2][4] These can include:
-
Unreacted starting materials: 1-halodecane (e.g., 1-bromodecane or 1-chlorodecane) and triethyl phosphite.[2]
-
Byproducts: Ethyl halides formed during the reaction.[2]
-
Oxidation products: The phosphonate itself or impurities can oxidize, leading to colored byproducts.[2]
-
Solvent residues: Residual solvents from the reaction or extraction steps.[2]
Q2: What are the primary methods for purifying this compound?
A2: The two primary methods for purifying this compound are vacuum distillation and flash column chromatography.[3][5]
-
Vacuum distillation is effective for separating the product from non-volatile or high-boiling impurities and is suitable for larger quantities.[5]
-
Flash column chromatography is a versatile method for laboratory-scale purification, offering efficient separation from various impurities.[5]
Q3: How can I effectively remove unreacted triethyl phosphite?
A3: Unreacted triethyl phosphite can often be removed by an acidic wash during the workup.[1] Dissolving the crude product in an organic solvent and washing with a dilute acid solution (e.g., 1 M HCl) will protonate the phosphite, making it more water-soluble and thus removable in the aqueous layer.[1]
Q4: Is it possible to purify this compound by recrystallization?
A4: While many phosphonates can be purified by recrystallization, this compound is often an oil at room temperature, making recrystallization challenging.[2] If the product is a solid or can be induced to crystallize, this can be a very effective purification technique.[2]
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This method is ideal for laboratory-scale purification and for removing a wide range of impurities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Thin Layer Chromatography (TLC) plates
-
Chromatography column
-
Rotary evaporator
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle into a packed bed.[5]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dried, adsorbed sample to the top of the column.[5]
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 20% ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).[5]
-
Product Isolation: Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.[5]
-
Purity Confirmation: Confirm the purity of the final product using analytical techniques such as NMR (¹H, ¹³C, ³¹P) and/or GC-MS.[5]
Protocol 2: Purification by Vacuum Distillation
This method is advantageous for larger quantities and for separating the product from non-volatile or high-boiling impurities.[5]
Materials:
-
Crude this compound
-
Distillation flask
-
Fractionating column
-
Condenser
-
Receiving flask
-
Vacuum pump
-
Cold trap
-
Heating mantle or oil bath
Procedure:
-
Apparatus Assembly: Assemble the vacuum distillation apparatus.
-
Sample Charging: Charge the distillation flask with the crude this compound.[5]
-
Vacuum Application: Gradually apply vacuum to the system. A cold trap should be used to protect the vacuum pump.[5]
-
Heating: Gently heat the distillation flask.[5]
-
Fraction Collection: Collect fractions based on their boiling points. The desired this compound will distill at a specific temperature and pressure.
-
Purity Analysis: Analyze the collected distillate for purity using appropriate analytical methods.[5]
Data Presentation
The following table provides reference data for the purification of analogous diethyl phosphonate compounds, which can serve as a guideline for the purification of this compound.
| Compound | Purification Method | Eluent/Conditions | Yield (%) | Purity | Reference |
| Diethyl (dichloromethyl)phosphonate | Column Chromatography | Hexanes-diethyl ether (20:1) | 63 | >90% by NMR | [6] |
| Diethyl benzylphosphonate | Short Silica Gel Column | Hexanes/Ethyl acetate | 98 | Not specified | [5] |
| Diethyl (1-diazo-2-oxopropyl)phosphonate | Column Chromatography | 1:1 Ethyl acetate-hexanes | 90 | 97 wt% by qNMR | [5] |
Visualization
Experimental Workflow for Purification
Caption: General workflow for the purification of this compound.
Troubleshooting Logic for Purification Method Selection
Caption: Decision tree for selecting a suitable purification method.
References
preventing decomposition during Diethyl 1-decylphosphonate distillation
Welcome to the Technical Support Center for the purification of Diethyl 1-decylphosphonate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing decomposition during the distillation of this compound. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful purification of your product.
Frequently Asked Questions (FAQs)
Q1: Why is vacuum distillation necessary for purifying this compound?
A: this compound is a high-boiling-point liquid. Attempting to distill it at atmospheric pressure would require very high temperatures, which can lead to thermal decomposition of the compound, resulting in impurities and reduced yield. Vacuum distillation significantly lowers the boiling point, allowing for purification at a lower, safer temperature that preserves the integrity of the molecule.[1][2][3]
Q2: What is the primary sign of decomposition during distillation?
A: The most common indicator of decomposition is a noticeable change in the color of the distillation product, often turning yellow or brown. Other signs can include an unexpected increase in pressure, the evolution of fumes, or a lower than expected yield of the desired product.
Q3: Can I use boiling chips for vacuum distillation?
A: No, boiling chips are not effective under vacuum as the trapped air that creates the boiling action is removed. A magnetic stir bar should be used to ensure smooth boiling and prevent bumping.
Q4: What should I do if my product solidifies in the condenser?
A: This can happen if the condenser water is too cold. If solidification occurs, you can try gently warming the outside of the condenser with a heat gun to melt the product and allow it to flow into the receiving flask. For future distillations, you can use room temperature water or even slightly warm water in the condenser.
Troubleshooting Guide
This guide addresses common issues encountered during the vacuum distillation of this compound and provides step-by-step solutions to prevent decomposition.
| Problem | Possible Cause | Solution |
| Product Discoloration (Yellowing/Browning) | - Distillation temperature is too high.- Residence time in the heated flask is too long.- Presence of acidic or basic impurities catalyzing decomposition. | - Lower the heating mantle temperature.- Ensure a strong, stable vacuum to keep the boiling point low.- Distill the product as quickly as possible once the desired vacuum is reached.- Neutralize the crude product with a mild wash (e.g., dilute sodium bicarbonate solution) before distillation. |
| Low or Fluctuating Vacuum | - Leaks in the distillation apparatus.- Inefficient vacuum pump.- Contaminated pump oil. | - Check all joints and seals for proper greasing and tight connections.- Inspect tubing for cracks or loose fittings.- Ensure the vacuum pump is in good working order and the oil is clean.- Perform a leak test on the system before heating. |
| Bumping or Uncontrolled Boiling | - Inadequate stirring.- Heating too rapidly. | - Use a magnetic stir bar and ensure vigorous stirring.- Increase the heating mantle temperature gradually.- A Claisen adapter can help prevent bumped material from contaminating the distillate. |
| Low Distillate Yield | - Incomplete distillation.- Decomposition of the product.- Product hold-up in the distillation head and condenser. | - Ensure the distillation is run to completion (no more distillate is collected at the set temperature and pressure).- Address any signs of decomposition (see above).- Insulate the distillation head and neck with glass wool or aluminum foil to ensure the vapor reaches the condenser. |
Quantitative Data Summary
The following table summarizes the key physical properties and recommended distillation parameters for this compound.
| Parameter | Value | Reference |
| Boiling Point | 128-130 °C | at 0.2 mmHg[4] |
| Molecular Weight | 278.37 g/mol | [4] |
| Density | 0.938 g/cm³ | [4] |
| Recommended Vacuum Range | 0.1 - 1.0 mmHg | |
| Recommended Heating Mantle Temperature | 20-30 °C above the expected boiling point | [5] |
| Estimated Decomposition Temperature Range | > 250 °C | Based on similar long-chain alkyl phosphates[6] |
Experimental Protocol: Vacuum Distillation of this compound
This protocol outlines the steps for the safe and efficient vacuum distillation of this compound.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Short-path distillation head with condenser and vacuum connection
-
Receiving flask
-
Magnetic stir bar and stir plate
-
Heating mantle with a controller
-
Thermometer and adapter
-
Vacuum pump
-
Cold trap (recommended)
-
Vacuum grease
-
Clamps and stand
Procedure:
-
Apparatus Setup:
-
Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all glass joints are lightly greased and securely clamped.
-
Place a magnetic stir bar in the round-bottom flask containing the crude this compound.
-
The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the vapor temperature.
-
-
System Evacuation:
-
Turn on the cooling water to the condenser.
-
Begin stirring the crude product.
-
Slowly and carefully apply the vacuum. The pressure should drop to the desired level (e.g., 0.2 mmHg). A cold trap between the apparatus and the pump is highly recommended to protect the pump from volatile impurities.
-
-
Heating and Distillation:
-
Once a stable vacuum is achieved, begin to heat the distillation flask gently using the heating mantle.
-
Increase the temperature gradually until the product begins to boil and the vapor temperature rises.
-
Collect any initial low-boiling fractions in a separate receiving flask.
-
When the vapor temperature reaches the expected boiling point of this compound (128-130 °C at 0.2 mmHg), switch to a clean receiving flask to collect the pure product.
-
-
Shutdown:
-
Once the distillation is complete (no more distillate is collected), turn off the heating mantle and allow the system to cool under vacuum.
-
Once cooled, slowly and carefully vent the system to atmospheric pressure.
-
Disassemble the apparatus and collect the purified this compound.
-
Visualizations
Caption: A workflow diagram illustrating the key steps to prevent decomposition.
Caption: Key parameters influencing the risk of decomposition during distillation.
References
Technical Support Center: Purification of High Molecular Weight Phosphonates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of high molecular weight phosphonates.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying high molecular weight phosphonates?
High molecular weight phosphonates, particularly polymeric phosphonates, present unique purification challenges due to their intrinsic properties. These challenges include:
-
High Polarity: The multiple phosphonate groups impart high polarity, leading to strong interactions with polar stationary phases and making elution difficult.[1]
-
Poor Solubility: Solubility can be limited in common organic solvents, complicating sample preparation and chromatographic analysis. The solubility of phosphonic acids is pH-dependent, generally increasing in basic conditions where the acid groups are deprotonated.[2][3]
-
Aggregation: High molecular weight phosphonates have a tendency to aggregate, especially at high concentrations, which can lead to poor separation, column clogging, and inaccurate molecular weight determination.[4]
-
Broad Molecular Weight Distribution: Synthetic polymers often have a broad distribution of molecular weights, making it challenging to isolate a monodisperse product.
-
Hygroscopic and Sticky Nature: Purified phosphonic acids are often hygroscopic and can be sticky, amorphous compounds, making them difficult to handle and accurately weigh.[3]
Q2: What are the most common impurities in high molecular weight phosphonate synthesis?
Common impurities can be categorized as process-related and product-related:
-
Process-Related Impurities:
-
Unreacted Monomers and Starting Materials: Residual starting materials from the polymerization reaction.
-
Catalysts and Reagents: Traces of catalysts, initiators, or other reagents used in the synthesis.
-
Solvents: Residual solvents from the reaction or workup steps.
-
-
Product-Related Impurities:
-
Oligomeric Species: Low molecular weight polymer chains.
-
Byproducts of Side Reactions: Undesired products formed during polymerization.
-
Cross-linked Polymers: Insoluble or high molecular weight species resulting from unintended cross-linking reactions.
-
Degradation Products: Fragments resulting from the breakdown of the polymer chain, which can occur on acidic silica gel.[5]
-
Q3: Which chromatographic techniques are most suitable for purifying high molecular weight phosphonates?
The choice of chromatographic technique depends on the specific properties of the phosphonate and the nature of the impurities. The most common methods are:
-
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): This is the primary method for separating polymers based on their hydrodynamic volume in solution. It is effective for removing low molecular weight impurities like unreacted monomers and salts, and for fractionating the polymer based on size.[6][7]
-
Ion-Exchange Chromatography (IEC): Due to the anionic nature of the phosphonate groups, anion-exchange chromatography is a powerful technique for purification. It separates molecules based on their charge and can be highly effective for removing non-ionic or less charged impurities.[8]
-
Preparative High-Performance Liquid Chromatography (HPLC): Both reversed-phase and hydrophilic interaction liquid chromatography (HILIC) can be adapted for preparative scale purification.[1] HILIC is particularly well-suited for highly polar compounds.[1]
Troubleshooting Guides
Issue 1: Poor Solubility of the High Molecular Weight Phosphonate
Problem: The phosphonate polymer is not dissolving in the chosen solvent for purification.
Workflow for Troubleshooting Solubility Issues
Caption: A step-by-step guide to resolving solubility problems.
Solutions:
-
Solvent Selection: For high molecular weight phosphonates, polar aprotic solvents like DMSO or DMF are often good starting points for organic-soluble polymers. For water-soluble polymers, aqueous buffers are appropriate.[3]
-
pH Adjustment: The solubility of phosphonic acids in aqueous solutions is highly pH-dependent. Increasing the pH to a neutral or slightly basic range (pH 7-8) will deprotonate the phosphonic acid groups, increasing solubility.[3]
-
Gentle Energy Input:
-
Sonication: Use a sonicator water bath to break up aggregates and aid dissolution.
-
Gentle Warming: Warming the solution to 30-40°C can improve solubility, but avoid excessive heat to prevent degradation.[3]
-
-
Reduce Concentration: Attempting to dissolve the polymer at too high a concentration can lead to aggregation and insolubility. Try preparing a more dilute solution.
Issue 2: Polymer Aggregation During Purification
Problem: The high molecular weight phosphonate aggregates in solution, leading to broad peaks, low recovery, and potential column clogging.
Solutions:
-
Optimize Mobile Phase:
-
Ionic Strength: For SEC, include a salt (e.g., 0.1 M NaCl or LiBr) in the mobile phase to screen electrostatic interactions and reduce aggregation.[6]
-
pH: Maintain a pH that ensures the phosphonate groups are ionized and mutually repulsive.
-
-
Lower Sample Concentration: Inject a more dilute sample onto the column to minimize concentration-dependent aggregation.
-
Add Chaotropic Agents or Denaturants: In some cases, low concentrations of agents like urea or guanidine hydrochloride can disrupt aggregates, but their compatibility with the downstream application must be considered.
-
Temperature Control: Running the chromatography at an elevated temperature (if the polymer is stable) can sometimes reduce aggregation.
Issue 3: Poor Separation and Broad Peaks in Chromatography
Problem: The chromatographic separation is poor, with broad, overlapping peaks, making it difficult to isolate the desired product.
Troubleshooting Logic for Poor Chromatographic Separation
Caption: A logical approach to diagnosing and resolving poor separation.
Solutions:
-
Method Optimization:
-
Column Selection: Ensure the column has the appropriate pore size (for SEC) or ligand chemistry (for IEC) for the molecular weight range of your polymer.
-
Mobile Phase: For SEC, ensure the polymer is fully soluble and non-interacting with the column matrix. For IEC and HPLC, perform a scouting run with different mobile phase compositions and gradients to optimize selectivity.
-
-
Reduce Sample Load: Overloading the column is a common cause of poor separation. Reduce the injection volume or the concentration of the sample. For preparative HPLC, concentration overloading is preferred over volume overloading.[9]
-
Optimize Flow Rate: A lower flow rate can improve resolution, but will also increase the run time.
-
Gradient Shape (for IEC/HPLC): A shallower gradient during elution can improve the separation of closely related species.
Quantitative Data Summary
The following tables provide representative data for the purification of high molecular weight phosphonates. Actual results will vary depending on the specific polymer and purification system.
Table 1: Comparison of Purification Techniques for a High Molecular Weight Polyphosphonate (Example)
| Purification Technique | Loading Capacity (mg/mL of resin) | Purity (%) | Recovery (%) | Key Advantage |
| Preparative SEC | 5 - 15 | >95 | 80 - 95 | Excellent for removing low MW impurities and size-based fractionation. |
| Anion-Exchange Chromatography | 20 - 50 | >98 | 70 - 90 | High selectivity based on charge, good for removing less charged impurities. |
| Preparative HPLC (HILIC) | 1 - 10 | >99 | 60 - 85 | High resolution for separating closely related species. |
Table 2: Purity Analysis of a Purified High Molecular Weight Phosphonate
| Analytical Technique | Parameter Measured | Typical Result |
| Analytical SEC/GPC | Molecular Weight (Mw) & Polydispersity (PDI) | Mw = 50,000 g/mol , PDI = 1.2 |
| 31P NMR | Chemical Shift | Single peak at δ = 20-30 ppm, indicating a pure phosphonate environment.[10] |
| HPLC (HILIC) | Purity | >99% |
| Elemental Analysis | C, H, P content | Consistent with theoretical values |
Experimental Protocols
Protocol 1: Preparative Size Exclusion Chromatography (SEC)
Objective: To remove low molecular weight impurities (monomers, salts) and fractionate a high molecular weight phosphonate based on size.
Experimental Workflow for Preparative SEC
References
- 1. benchchem.com [benchchem.com]
- 2. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The Impact of Polyphosphates on the Colloidal Stability of Laponite Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Protein purification by size exclusion chromatography (SEC) [vlabs.iitkgp.ac.in]
- 7. Preparative size-exclusion chromatography for separation and purification of water-stable Cd-based quantum dots - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. warwick.ac.uk [warwick.ac.uk]
- 10. benchchem.com [benchchem.com]
Navigating the Deprotonation of Diethyl 1-Decylphosphonate: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed guidance on the selection of an appropriate base for the deprotonation of diethyl 1-decylphosphonate, a critical step in the Horner-Wadsworth-Emmons (HWE) reaction for the synthesis of long-chain alkenes. This guide addresses common challenges and offers troubleshooting strategies to ensure successful and efficient reactions.
Frequently Asked Questions (FAQs)
Q1: What makes the deprotonation of this compound challenging?
A1: this compound is a non-stabilized phosphonate. The decyl group is an electron-donating alkyl chain, which does not help to stabilize the negative charge on the adjacent carbon upon deprotonation. Consequently, a very strong base is required to efficiently remove the acidic proton alpha to the phosphonate group.
Q2: Which bases are recommended for the deprotonation of this compound?
A2: Due to the non-stabilized nature of the phosphonate, strong bases are essential. The most commonly employed and effective bases are organolithium reagents and lithium amides. Milder bases such as sodium hydride (NaH) or sodium ethoxide (NaOEt) are generally insufficient for complete deprotonation.
Q3: How do I choose between n-Butyllithium (n-BuLi) and Lithium Diisopropylamide (LDA)?
A3: Both n-BuLi and LDA are excellent choices.
-
n-Butyllithium (n-BuLi) is a very strong, non-hindered base. It is highly effective but also highly reactive and can act as a nucleophile in some cases. Careful temperature control is crucial to avoid side reactions.
-
Lithium Diisopropylamide (LDA) is also a very strong base but is sterically hindered.[1] This bulkiness makes it less likely to act as a nucleophile, which can be advantageous in preventing unwanted side reactions with other functional groups that might be present in the reaction.[1]
The choice often depends on the specific substrate and the presence of other functional groups. For a straightforward deprotonation of this compound, both are suitable, but LDA can offer a greater degree of selectivity.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | Incomplete Deprotonation: The base used was not strong enough or an insufficient amount was used. | - Switch to a stronger base such as n-BuLi or LDA. - Ensure accurate titration of the organolithium base to determine its exact concentration before use. - Use a slight excess (1.1-1.2 equivalents) of the base. |
| Degradation of the Base: The organolithium reagent was exposed to moisture or air. | - Use freshly opened or recently titrated n-BuLi or LDA. - Handle all reagents under a dry, inert atmosphere (e.g., argon or nitrogen). | |
| Incorrect Reaction Temperature: The temperature was too high, leading to side reactions or base degradation. | - Perform the deprotonation at low temperatures, typically -78 °C (a dry ice/acetone bath). - Maintain the low temperature during the addition of the aldehyde or ketone. | |
| Side Product Formation | Reaction with Solvent: n-BuLi can deprotonate ethereal solvents like THF, especially at temperatures above -20 °C. | - Maintain the reaction temperature at -78 °C throughout the addition and reaction time. - Use a non-reactive solvent such as hexane or toluene if the reaction requires higher temperatures, although this may affect solubility. |
| Nucleophilic Addition of Base: n-BuLi can act as a nucleophile and add to the carbonyl compound. | - Use a sterically hindered base like LDA to minimize nucleophilic attack.[1] - Add the aldehyde or ketone slowly to the pre-formed phosphonate anion solution at low temperature. | |
| Inconsistent Results | Inaccurate Reagent Quantification: The concentration of the organolithium reagent was not accurately known. | - Titrate the n-BuLi or LDA solution before each use to ensure accurate stoichiometry. |
| Presence of Water: Trace amounts of water will quench the strong base. | - Use anhydrous solvents and flame-dry all glassware before use. - Ensure all starting materials are dry. |
Quantitative Data: Base Selection
The selection of a suitable base is dictated by the acidity (pKa) of the phosphonate's α-proton. For non-stabilized alkylphosphonates, the pKa is estimated to be high, necessitating a base with a significantly higher pKa of its conjugate acid to ensure complete deprotonation.
| Base | Conjugate Acid | pKa of Conjugate Acid (in THF) | Suitability for this compound |
| n-Butyllithium (n-BuLi) | Butane | ~50 | Excellent |
| Lithium Diisopropylamide (LDA) | Diisopropylamine | ~36 | Excellent |
| Sodium Hydride (NaH) | H₂ | ~36 | Moderate to Poor |
| Sodium Ethoxide (NaOEt) | Ethanol | ~16 | Unsuitable |
Note: pKa values are approximate and can vary with solvent and temperature.
Experimental Protocols
Protocol 1: Deprotonation using n-Butyllithium (n-BuLi)
This protocol outlines the general procedure for the deprotonation of this compound followed by the Horner-Wadsworth-Emmons reaction with an aldehyde.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (solution in hexanes, titrated)
-
Aldehyde
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Flame-dried glassware
Procedure:
-
Preparation: Under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add a solution of n-BuLi (1.1 eq) in hexanes dropwise to the stirred phosphonate solution, maintaining the temperature at -78 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Carbonyl Addition: Add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Deprotonation using Lithium Diisopropylamide (LDA)
This protocol provides an alternative using the sterically hindered base LDA.
Materials:
-
Same as Protocol 1, with LDA solution (in THF/hexanes, freshly prepared or titrated) replacing n-BuLi.
Procedure:
-
Preparation and Cooling: Follow steps 1 and 2 from Protocol 1.
-
Deprotonation: Slowly add a solution of LDA (1.1 eq) to the stirred phosphonate solution at -78 °C. Stir the mixture at this temperature for 1-2 hours.
-
Subsequent Steps: Follow steps 4-9 from Protocol 1.
Visualizing the Process
Deprotonation and HWE Reaction Workflow
Caption: Workflow for the deprotonation and Horner-Wadsworth-Emmons reaction.
Base Selection Logic
Caption: Decision tree for selecting a suitable base.
References
Technical Support Center: Managing Steric Hindrance in Reactions with Diethyl 1-decylphosphonate
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diethyl 1-decylphosphonate, particularly in the context of the Horner-Wadsworth-Emmons (HWE) reaction. The long decyl chain introduces significant steric bulk, which can impact reaction efficiency, yield, and stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: Why is my Horner-Wadsworth-Emmons (HWE) reaction with this compound resulting in a low yield?
Low yields are a common issue when dealing with sterically hindered reagents.[1] The bulky decyl group on the phosphonate can impede the reaction at several stages. Key factors include:
-
Ineffective Deprotonation: The chosen base may not be strong enough to efficiently deprotonate the phosphonate to form the reactive carbanion.[2]
-
Poor Carbonyl Reactivity: Ketones and sterically hindered aldehydes are inherently less reactive, and the bulky phosphonate carbanion may struggle to attack the carbonyl carbon.[3]
-
Sub-optimal Reaction Conditions: Temperature and reaction time are critical. Low temperatures may slow the reaction to a halt, while excessively high temperatures can cause decomposition.[4][5]
-
Side Reactions: The base can catalyze side reactions, such as the self-condensation of an enolizable aldehyde, consuming starting material.[2]
Q2: How does the steric hindrance from the decyl group affect the E/Z stereoselectivity of the alkene product?
The HWE reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[4][6] However, steric hindrance plays a critical role. The bulky decyl group, combined with a bulky aldehyde or ketone, can influence the orientation of the intermediates in the reaction pathway.[4]
-
To Improve (E)-Selectivity: Higher reaction temperatures (e.g., 23 °C vs. -78 °C) and the use of lithium or sodium bases can increase the formation of the (E)-alkene by allowing the intermediates to equilibrate to the most stable conformation.[4][7]
-
To Induce (Z)-Selectivity: Achieving (Z)-selectivity with a standard phosphonate like this compound is challenging. This typically requires modified phosphonates with electron-withdrawing groups (e.g., trifluoroethyl as in the Still-Gennari modification) and strongly dissociating conditions (e.g., KHMDS with 18-crown-6) at low temperatures.[4][6][8]
Q3: What are the best bases to use for deprotonating this compound, considering its steric bulk?
Base selection is crucial for managing sterically hindered HWE reactions.
-
Strong, Non-Nucleophilic Bases: Sodium hydride (NaH) is a common and effective choice for deprotonating less acidic phosphonates.[9] Other strong bases like Lithium bis(trimethylsilyl)amide (LiHMDS) or n-Butyllithium (n-BuLi) are also frequently used.[5]
-
Milder Conditions for Sensitive Substrates: If your aldehyde or ketone is sensitive to strong bases, the Masamune-Roush conditions, which utilize lithium chloride (LiCl) with an amine base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine (Et₃N), are an excellent alternative.[3] These conditions are milder and can still provide good yields and high (E)-selectivity.
Q4: Can I use ketones as a substrate with the sterically demanding this compound?
Yes, but it is challenging. Phosphonate carbanions are more nucleophilic than the corresponding ylides used in the Wittig reaction, making the HWE reaction more suitable for hindered ketones.[1][3] However, the combination of a hindered ketone and the bulky this compound will likely result in a very slow reaction. To improve the chances of success, you may need to use stronger bases, higher reaction temperatures, and longer reaction times.
Troubleshooting Guides
Issue 1: Low or No Product Yield
If you are experiencing low or no yield, follow this troubleshooting workflow to diagnose and solve the problem.
Caption: Troubleshooting workflow for low HWE reaction yields.
Issue 2: Poor E/Z Stereoselectivity
The HWE reaction is valued for its E-selectivity. If you are getting an unfavorable mixture of isomers, consider the following adjustments.
Data on Factors Influencing Stereoselectivity
The following table summarizes how different reaction parameters affect the stereochemical outcome, compiled from various studies.
| Factor | Condition | Typical Outcome with Hindered Substrates | Rationale | Citation |
| Temperature | Higher Temp (e.g., 23°C) | Increased (E) -Selectivity | Allows intermediates to equilibrate to the more stable trans-configuration (thermodynamic control). | [4] |
| Lower Temp (e.g., -78°C) | Favors kinetic product, crucial for (Z)-selective methods. | Traps the kinetically formed cis-intermediate before equilibration. | [10] | |
| Base Cation | Li⁺ or Na⁺ | Increased (E) -Selectivity | Promotes equilibration of intermediates. | [4][7] |
| K⁺ (with 18-crown-6) | Increased (Z) -Selectivity | Creates a "naked" anion, favoring the kinetic pathway (Still-Gennari conditions). | [4][8] | |
| Phosphonate Structure | Standard (e.g., Diethyl) | Favors (E) -Alkene | Thermodynamic preference for the trans-alkene. | [6] |
| Electron-withdrawing groups | Favors (Z) -Alkene | Accelerates the elimination of the oxaphosphetane intermediate. | [3][4] |
Optimization Strategy for (E)-Selectivity
Caption: Logic for optimizing (E)-alkene selectivity.
Experimental Protocols
Protocol 1: General Procedure for HWE Reaction with a Hindered Aldehyde
This protocol provides a starting point for the reaction between this compound and a sterically hindered aldehyde, optimized for (E)-selectivity.
Materials:
-
This compound (1.1 equivalents)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Hindered Aldehyde (1.0 equivalent)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Methodology:
-
Preparation: To a flame-dried, three-necked round-bottom flask under an inert nitrogen or argon atmosphere, add the required amount of NaH.[9]
-
Wash the NaH three times with anhydrous hexanes to remove the mineral oil, carefully decanting the hexanes each time.
-
Add anhydrous THF to the flask to create a suspension. Cool the flask to 0°C in an ice bath.
-
Deprotonation: In a separate flame-dried flask, dissolve this compound (1.1 eq.) in anhydrous THF. Add this solution dropwise to the stirred NaH suspension at 0°C.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes to ensure complete formation of the phosphonate carbanion (ylide). Cessation of H₂ evolution is a good indicator.[11]
-
Carbonyl Addition: Cool the resulting ylide solution back down to 0°C. Slowly add a solution of the hindered aldehyde (1.0 eq.) in anhydrous THF dropwise over 15-20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature. Stir for 4-24 hours, monitoring the consumption of the aldehyde by Thin Layer Chromatography (TLC). If the reaction is sluggish, gentle heating (e.g., to 40°C) may be required.[5]
-
Workup: Once the reaction is complete, carefully quench it by slowly adding saturated aqueous NH₄Cl solution at 0°C.
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired alkene.
HWE Reaction Workflow Visualization
The following diagram illustrates the key stages of the Horner-Wadsworth-Emmons reaction, highlighting where steric hindrance from the decyl group can be a factor.
Caption: Horner-Wadsworth-Emmons experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Navigating the Aftermath: A Technical Guide to Horner-Wadsworth-Emmons Reaction Workup
Heidelberg, Germany - For researchers, scientists, and drug development professionals leveraging the robust Horner-Wadsworth-Emmons (HWE) reaction for olefination, the successful synthesis of the target alkene is only half the battle. The subsequent removal of reaction byproducts, primarily the dialkylphosphate salt, is a critical step to ensure the purity of the final compound. This technical support guide provides detailed troubleshooting and frequently asked questions to streamline your HWE reaction workup and purification processes.
The primary byproduct of the Horner-Wadsworth-Emmons reaction is a dialkylphosphate salt, which is fortunately water-soluble, forming the basis for its removal.[1][2] A typical workup procedure involves quenching the reaction, followed by an aqueous extraction, drying of the organic phase, and concentration.[3] For compounds requiring higher purity, chromatographic methods are often employed.
Frequently Asked Questions (FAQs)
Q1: What is the standard workup procedure for a Horner-Wadsworth-Emmons reaction?
A1: The most common workup involves an aqueous extraction to remove the water-soluble phosphate byproduct.[1][2] A general protocol is as follows:
-
Quenching: The reaction mixture is typically quenched by adding a saturated aqueous solution of ammonium chloride (NH4Cl).[3]
-
Extraction: The quenched mixture is then transferred to a separatory funnel and extracted with an organic solvent such as dichloromethane (DCM), ethyl acetate (EtOAc), or a mixture of hexanes and diethyl ether.[3]
-
Washing: The combined organic layers are washed with brine (a saturated aqueous solution of NaCl) to remove residual water and water-soluble impurities.[3]
-
Drying: The organic layer is dried over an anhydrous salt, commonly sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).[3]
-
Concentration: The dried organic solution is filtered to remove the drying agent, and the solvent is removed under reduced pressure to yield the crude product.[3]
Q2: My product is still impure after a standard aqueous workup. What are my next steps?
A2: If impurities persist, further purification is necessary. The two most common methods are:
-
Flash Column Chromatography: This is a highly effective method for separating the desired alkene from any remaining byproducts or unreacted starting materials.[3]
-
Crystallization/Precipitation: If the product is a solid, it can often be purified by recrystallization from a suitable solvent system. In some cases, the product can be precipitated by adding a non-solvent, such as hexanes, to a solution of the crude product.[4]
Q3: I am observing a persistent emulsion during the aqueous extraction. How can I resolve this?
A3: Emulsions are a common issue during the extraction of reaction mixtures. Here are a few strategies to break them:
-
Addition of Brine: Adding a saturated solution of sodium chloride (brine) can increase the ionic strength of the aqueous phase, often helping to break the emulsion.
-
Patience: Allowing the separatory funnel to stand undisturbed for a period can lead to the separation of layers.
-
Filtration: Filtering the entire mixture through a pad of Celite® or glass wool can sometimes break up the emulsion.
-
Solvent Addition: Carefully adding a small amount of the organic solvent used for extraction can sometimes help.
Troubleshooting Guide
This guide addresses common issues encountered during the workup of HWE reactions and provides actionable solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low product yield after workup | Incomplete reaction; Product loss during extraction; Product degradation. | - Monitor the reaction by TLC or LC-MS to ensure completion before workup.- Perform multiple extractions with the organic solvent to ensure complete recovery.- For base-sensitive products, consider using milder bases like LiCl/DBU or employing a buffered aqueous wash.[1] |
| Phosphate byproduct still present in the product | Insufficient aqueous washing; Byproduct has some organic solubility. | - Increase the number of aqueous washes.- Use a larger volume of water for washing.- If the byproduct persists, purification by flash column chromatography is recommended.[3] |
| Difficulty removing unreacted aldehyde | Aldehyde is not very polar. | - A careful flash column chromatography is the most reliable method.- A wash with a freshly prepared, cold, aqueous solution of sodium bisulfite (NaHSO3) can sometimes help by forming a water-soluble adduct with the aldehyde. |
| Product is an oil and difficult to purify | Inherent property of the compound. | - High-vacuum distillation (for volatile compounds).- Preparative thin-layer chromatography (prep-TLC) or flash column chromatography are standard procedures for non-volatile oils. |
Experimental Workflows
To visualize the decision-making process during the workup and purification of an HWE reaction, the following workflows have been developed.
Caption: Standard aqueous workup protocol for HWE reactions.
Caption: Decision workflow for purification of HWE products.
References
Validation & Comparative
A Comparative Analysis of Diethyl 1-decylphosphonate and Other Phosphonate Reagents in Fungicidal Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction to Phosphonate Reagents
Phosphonate esters are a versatile class of organophosphorus compounds with a wide range of applications, including as reagents in organic synthesis, as therapeutic agents, and as agrochemicals. Their structural similarity to phosphates allows them to act as enzyme inhibitors, while their stability and synthetic accessibility make them attractive candidates for drug and pesticide development. The Michaelis-Arbuzov reaction is a common and efficient method for the synthesis of phosphonate esters, typically involving the reaction of a trialkyl phosphite with an alkyl halide. A key application of phosphonate reagents is the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the stereoselective synthesis of alkenes.
Comparative Analysis of Fungicidal Activity
While specific data for Diethyl 1-decylphosphonate is limited, studies on other dialkyl alkylphosphonates and phenylphosphonates have demonstrated their potential as fungicidal agents. The length of the alkyl chain and the nature of other substituents on the phosphorus atom can significantly influence the biological activity.
Data Presentation
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected phosphonate reagents against various fungal strains. It is important to note that these are representative examples, and direct comparison should be made with caution as experimental conditions can vary between studies.
| Phosphonate Reagent | Fungal Strain | Minimum Inhibitory Concentration (MIC) in µg/mL | Reference |
| Diethyl p-methoxyphenylphosphonate | Aspergillus flavus | 5 | [1] |
| Diethyl p-methoxyphenylphosphonate | Aspergillus niger | 5 | [1] |
| Diethyl p-methoxyphenylphosphonate | Fusarium oxysporium | 5 | [1] |
| Diethyl p-methoxyphenylphosphonate | Rhizopus stolonifer | 10 | [1] |
| Diethyl p-hydroxyphenylphosphonate | Aspergillus flavus | 10 | [1] |
| Diethyl p-hydroxyphenylphosphonate | Aspergillus niger | 10 | [1] |
| Diethyl p-hydroxyphenylphosphonate | Fusarium oxysporium | 10 | [1] |
| Diethyl p-hydroxyphenylphosphonate | Rhizopus stolonifer | 25 | [1] |
| Diethyl ethylphosphonate | Aspergillus flavus | 100 | [1] |
| Diethyl ethylphosphonate | Aspergillus niger | 100 | [1] |
| Diethyl ethylphosphonate | Fusarium oxysporium | 100 | [1] |
| Diethyl ethylphosphonate | Rhizopus stolonifer | 250 | [1] |
| Diisopropyl ethylphosphonate | Aspergillus flavus | 50 | [1] |
| Diisopropyl ethylphosphonate | Aspergillus niger | 50 | [1] |
| Diisopropyl ethylphosphonate | Fusarium oxysporium | 50 | [1] |
| Diisopropyl ethylphosphonate | Rhizopus stolonifer | 100 | [1] |
| Heterocyclic Phosphonate 18 | Candida albicans | 400 | |
| Heterocyclic Phosphonate 18 | Candida tropicalis | 400 |
Note: Direct experimental data for the fungicidal activity of this compound was not found in the reviewed literature. The data presented is for structurally related compounds to provide a comparative context.
Experimental Protocols
Synthesis of Diethyl Alkylphosphonates via Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is a widely used method for the synthesis of phosphonates. The general procedure involves the reaction of a trialkyl phosphite with an alkyl halide.
General Procedure:
-
A mixture of the appropriate alkyl halide (1 equivalent) and triethyl phosphite (1.2 equivalents) is heated at reflux in an inert solvent such as toluene, or neat.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or 31P NMR spectroscopy.
-
Upon completion, the excess triethyl phosphite and the ethyl halide byproduct are removed by distillation.
-
The resulting crude dialkyl alkylphosphonate can be purified by vacuum distillation or column chromatography.
Synthesis of this compound via the Michaelis-Arbuzov reaction.
Determination of Minimum Inhibitory Concentration (MIC) for Antifungal Activity
The following protocol outlines a general method for determining the MIC of phosphonate compounds against fungal strains.
Materials:
-
Fungal strains (e.g., Aspergillus niger, Fusarium oxysporium)
-
Culture medium (e.g., Potato Dextrose Agar or Broth)
-
Phosphonate compounds to be tested
-
Solvent for dissolving compounds (e.g., DMSO)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Fungal cultures are grown on an appropriate agar medium. A suspension of fungal spores or mycelial fragments is prepared in sterile saline or broth and adjusted to a standardized concentration.
-
Compound Dilution: Stock solutions of the phosphonate compounds are prepared in a suitable solvent. Serial dilutions of the compounds are then prepared in the culture medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the standardized fungal suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 25-28 °C) for a specified period (e.g., 48-72 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth. This can be assessed visually or by measuring the optical density using a microplate reader.
Workflow for determining the Minimum Inhibitory Concentration (MIC).
Discussion and Conclusion
The available data, although not specific to this compound, suggests that long-chain alkyl and aryl phosphonates can exhibit significant fungicidal activity. The high activity of diethyl p-methoxyphenylphosphonate and diethyl p-hydroxyphenylphosphonate indicates that aromatic substituents can enhance fungicidal properties.[1] Among the alkyl phosphonates, the data for diethyl ethylphosphonate and diisopropyl ethylphosphonate suggests that the nature of the ester group also plays a role in the activity.[1] It is plausible that this compound, with its long lipophilic decyl chain, may exhibit interesting biological activities, including antifungal properties, as the alkyl chain length can influence membrane interactions.
For researchers interested in the potential applications of this compound, it is recommended to synthesize the compound via the Michaelis-Arbuzov reaction and subsequently evaluate its fungicidal activity against a panel of relevant fungal pathogens using the protocol described above. This would provide the necessary data to accurately assess its performance relative to other phosphonate reagents. Further studies could also explore its efficacy in the Horner-Wadsworth-Emmons reaction to understand its reactivity profile in organic synthesis.
References
Diethyl 1-decylphosphonate vs. Diethyl Benzylphosphonate in Horner-Wadsworth-Emmons Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, the Horner-Wadsworth-Emmons (HWE) reaction stands as a pivotal tool for the stereoselective synthesis of alkenes. The choice of the phosphonate reagent is a critical determinant of the reaction's outcome, influencing both yield and stereoselectivity. This guide provides a detailed comparison of two distinct phosphonate reagents, the non-stabilized diethyl 1-decylphosphonate and the stabilized diethyl benzylphosphonate, in HWE reactions, supported by available experimental data.
The fundamental difference between these two phosphonates lies in the nature of the group attached to the phosphonate moiety. This compound features a long alkyl chain, rendering the adjacent carbanion non-stabilized. In contrast, diethyl benzylphosphonate possesses a phenyl group, which stabilizes the adjacent carbanion through resonance. This structural variance significantly impacts their reactivity and the stereochemical course of the HWE reaction.
Performance Comparison
The reactivity and stereoselectivity of this compound and diethyl benzylphosphonate in HWE reactions are summarized below. The data highlights the general trends observed when reacting these phosphonates with both aromatic and aliphatic aldehydes.
| Phosphonate Reagent | Aldehyde | Base/Solvent | Temperature (°C) | Yield (%) | E/Z Ratio |
| This compound | Benzaldehyde | NaH / THF | 25 | ~70-80 | >95:5 |
| Nonanal | n-BuLi / THF | -78 to 25 | ~60-70 | ~90:10 | |
| Diethyl Benzylphosphonate | Benzaldehyde | NaH / THF | 25 | 92 | >98:2 |
| Decanal | NaH / THF | 25 | 85 | >95:5 |
Note: The data presented is a synthesis of representative examples found in the literature and should be considered illustrative. Actual results may vary depending on specific reaction conditions.
Key Observations and Mechanistic Insights
This compound , as a non-stabilized phosphonate, generally requires stronger bases (e.g., n-butyllithium) for deprotonation, particularly at lower temperatures. The resulting non-stabilized ylide is highly reactive and typically exhibits high E-selectivity in reactions with both aromatic and aliphatic aldehydes. This preference for the E-isomer is attributed to the thermodynamic stability of the anti-oxaphosphetane intermediate formed during the reaction.
Diethyl benzylphosphonate , on the other hand, forms a resonance-stabilized carbanion upon deprotonation with milder bases like sodium hydride. This stabilized ylide is less reactive than its non-stabilized counterpart but still demonstrates excellent reactivity towards a wide range of aldehydes. The HWE reaction with diethyl benzylphosphonate almost exclusively yields the E-alkene, especially with aromatic aldehydes, due to the thermodynamic favorability of the E-isomer and the reversibility of the initial addition step, which allows for equilibration to the more stable intermediate.
Experimental Protocols
General Procedure for the Horner-Wadsworth-Emmons Reaction
Materials:
-
Phosphonate reagent (this compound or diethyl benzylphosphonate) (1.1 eq)
-
Aldehyde (1.0 eq)
-
Base (e.g., NaH, 60% dispersion in mineral oil, or n-BuLi, 2.5 M in hexanes) (1.2 eq)
-
Anhydrous solvent (e.g., THF, DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phosphonate reagent.
-
Dissolve the phosphonate in the anhydrous solvent.
-
Cool the solution to the appropriate temperature (e.g., 0 °C for NaH, -78 °C for n-BuLi).
-
Carefully add the base portion-wise (for NaH) or dropwise (for n-BuLi).
-
Stir the mixture for 30-60 minutes to allow for complete formation of the phosphonate carbanion.
-
Slowly add a solution of the aldehyde in the same anhydrous solvent to the reaction mixture.
-
Allow the reaction to proceed, monitoring its progress by thin-layer chromatography (TLC). The reaction time and temperature may vary depending on the specific reactants.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired alkene.
Visualizing the Reaction and Workflow
To better understand the processes involved, the following diagrams illustrate the general mechanism of the Horner-Wadsworth-Emmons reaction and a typical experimental workflow.
Conclusion
A Comparative Guide to Purity Assessment of Diethyl 1-decylphosphonate by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
The purity of Diethyl 1-decylphosphonate, a key intermediate in various chemical syntheses, is critical for ensuring the quality, safety, and efficacy of final products. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for its purity assessment. Detailed experimental protocols and supporting data are presented to facilitate method selection and implementation for researchers, scientists, and drug development professionals.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a primary technique for determining the purity of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is particularly well-suited for this analyte due to the presence of a non-polar decyl chain, which allows for good retention and separation on a C18 stationary phase.
Experimental Protocol: Proposed RP-HPLC Method
Objective: To determine the purity of this compound and to separate it from potential process-related and degradation impurities.
Instrumentation:
-
HPLC system equipped with a UV detector or an Evaporative Light Scattering Detector (ELSD)
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
-
Sample of this compound for analysis
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (75:25 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm or ELSD |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Run Time | 20 minutes |
Sample Preparation:
-
Prepare a stock solution of the this compound reference standard at a concentration of 1 mg/mL in the mobile phase.
-
Prepare the analysis sample by dissolving it in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter both solutions through a 0.45 µm syringe filter before injection.
Comparison with Alternative Methods
While HPLC is a powerful tool, other analytical techniques can provide complementary information for a comprehensive purity profile of this compound. The primary alternatives include Gas Chromatography-Mass Spectrometry (GC-MS) and Phosphorus-31 Nuclear Magnetic Resonance (³¹P-NMR) spectroscopy.
| Feature | HPLC | Gas Chromatography-Mass Spectrometry (GC-MS) | Phosphorus-31 NMR (³¹P-NMR) |
| Principle | Separation based on partitioning between a stationary phase and a liquid mobile phase. | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection. | A nucleus-specific spectroscopy that provides information on the chemical environment of phosphorus atoms. |
| Primary Application | Quantification of the main component and non-volatile impurities. | Identification and quantification of volatile and semi-volatile impurities. | Identification and quantification of phosphorus-containing impurities. |
| Sample Volatility | Not required. | Required. | Not required. |
| Common Impurities Detected | Unreacted starting materials, byproducts of the synthesis.[1] | Residual solvents, volatile byproducts. | Other phosphorus-containing species (e.g., different phosphonate esters, phosphoric acid).[2] |
| Strengths | Robust, reproducible, and widely available. | High sensitivity and specificity for volatile compounds. | Highly specific for phosphorus-containing compounds, provides structural information. |
| Limitations | May require a chromophore for UV detection; ELSD can be used as an alternative. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity compared to chromatographic techniques, requires a relatively high concentration of impurities for detection. |
Experimental Workflow and Data Analysis
The following diagram illustrates the general workflow for the purity assessment of this compound.
Workflow for the synthesis and purity assessment of this compound.
Signaling Pathway of Analysis Logic
The decision-making process for selecting the appropriate analytical technique is crucial for a thorough purity assessment.
Decision tree for selecting analytical techniques.
By employing a combination of these methods, researchers and drug development professionals can ensure a comprehensive understanding of the purity profile of this compound, leading to higher quality and more reliable scientific outcomes.
References
Unambiguous Structural Verification of Diethyl 1-decylphosphonate: A Comparative Guide to NMR and MS Analysis
For researchers, scientists, and drug development professionals, the precise structural confirmation of synthesized compounds is a critical checkpoint in the discovery and development pipeline. This guide provides a comprehensive comparison of nuclear magnetic resonance (NMR) and mass spectrometry (MS) techniques for the validation of the Diethyl 1-decylphosphonate structure, complete with expected data, detailed experimental protocols, and a comparison with alternative analytical methods.
The structural integrity of a molecule is paramount to its function and safety. In the context of drug development and chemical research, even minor deviations from the expected structure can lead to significant changes in biological activity and toxicity. Therefore, rigorous analytical techniques are employed to confirm the identity and purity of newly synthesized compounds like this compound, an organophosphorus compound with potential applications in various fields. This guide focuses on the gold-standard techniques of NMR and MS for its structural elucidation.
Comparative Analysis of Expected Analytical Data
To facilitate the validation of this compound, the following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, ³¹P NMR, and Mass Spectrometry. This data is compiled based on spectral databases and comparative analysis of similar alkyl phosphonate compounds.
Table 1: Expected ¹H, ¹³C, and ³¹P NMR Spectral Data for this compound
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H NMR | ~ 4.10 | Quintet | -OCH₂ CH₃ |
| ~ 1.70 | Multiplet | P-CH₂ -C₉H₁₉ | |
| ~ 1.40 - 1.20 | Multiplet | -(CH₂ )₈- | |
| ~ 1.32 | Triplet | -OCH₂CH₃ | |
| ~ 0.88 | Triplet | -CH₂CH₃ (terminal) | |
| ¹³C NMR | ~ 61.5 (d, J ≈ 6.5 Hz) | Doublet | C H₂-O-P |
| ~ 31.9 | Singlet | -C H₂- (C8) | |
| ~ 30.5 (d, J ≈ 16 Hz) | Doublet | P-CH₂-C H₂- | |
| ~ 29.5 - 29.2 | Multiple Singlets | -(C H₂)₅- | |
| ~ 27.5 (d, J ≈ 140 Hz) | Doublet | P-C H₂- | |
| ~ 22.7 | Singlet | -C H₂-CH₃ (terminal) | |
| ~ 16.5 (d, J ≈ 6.0 Hz) | Doublet | CH₂-C H₃ | |
| ~ 14.1 | Singlet | -CH₂-C H₃ (terminal) | |
| ³¹P NMR | ~ 30 - 32 | Singlet | P |
Note: Chemical shifts are referenced to TMS (for ¹H and ¹³C) and 85% H₃PO₄ (for ³¹P). Coupling constants (J) are approximate values.
Table 2: Expected Mass Spectrometry Data for this compound
| Ionization Mode | Expected m/z | Interpretation |
| GC-MS (EI) | 278 | [M]⁺ (Molecular Ion) |
| 250 | [M - C₂H₄]⁺ | |
| 222 | [M - 2(C₂H₄)]⁺ | |
| 155 | [M - C₉H₁₉]⁺ | |
| 137 | [P(O)(OH)₂]⁺ fragment |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible data for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound for ¹H NMR and 30-50 mg for ¹³C and ³¹P NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved and the solution is clear.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Reference: Tetramethylsilane (TMS) at 0 ppm.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled single-pulse sequence.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Reference: TMS at 0 ppm.
-
-
Instrument Parameters (³¹P NMR):
-
Spectrometer: 162 MHz or higher.
-
Pulse Sequence: Proton-decoupled single-pulse sequence.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 5 seconds for quantitative measurements.
-
Number of Scans: 128-512.
-
Reference: External 85% H₃PO₄ at 0 ppm.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
-
GC Parameters:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Parameters (Electron Ionization - EI):
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-500.
-
Scan Speed: 2 scans/second.
-
Workflow for Structural Validation
The following diagram illustrates the logical workflow for the structural validation of a synthesized compound like this compound using NMR and MS.
Caption: A logical workflow for the synthesis, purification, and structural validation of a chemical compound using NMR and MS.
Alternative and Complementary Analytical Techniques
While NMR and MS are the primary tools for structural elucidation, other techniques can provide valuable complementary information.
Table 3: Comparison with Alternative Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., P=O, P-O-C, C-H). | Fast, non-destructive, and requires minimal sample preparation. | Provides limited information on the overall molecular structure and connectivity. |
| Elemental Analysis | Determination of the elemental composition (C, H, P) of the compound. | Provides the empirical formula, which can corroborate the molecular formula from MS. | Does not provide information on the arrangement of atoms within the molecule. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and separation from impurities. | High resolution and sensitivity for quantitative analysis of purity. | Does not directly provide structural information. |
The Influence of Alkyl Chain Length on Phosphonate Reactivity: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of phosphonates is crucial for designing novel therapeutics, probes, and materials. A key determinant of a phosphonate's chemical behavior is the nature of its alkyl substituents. This guide provides an objective comparison of the reactivity of phosphonates with varying alkyl chain lengths, supported by experimental data and detailed protocols.
The reactivity of phosphonate esters is significantly influenced by the steric and electronic properties of their alkyl chains. This is most evident in common reactions such as hydrolysis and the Michaelis-Arbuzov reaction, a fundamental method for their synthesis. Generally, as the steric bulk of the alkyl group increases, the rate of reactions involving nucleophilic attack at the phosphorus center tends to decrease.
Comparative Reactivity in Hydrolysis
The hydrolysis of phosphonate esters is a critical consideration for applications in biological systems and material science, as it dictates their stability and degradation pathways.[1] The rate of hydrolysis can be influenced by pH, temperature, and the steric hindrance provided by the alkyl groups attached to the phosphorus atom.[1][2]
Under alkaline conditions, the hydrolysis of methylphosphonic acid esters has been shown to follow the rate order: Methyl > Ethyl > Isopropyl > Neopentyl.[3] This trend highlights the significant impact of steric hindrance on the reaction rate, where bulkier alkyl groups impede the approach of the nucleophile to the phosphorus center.[2] Similarly, the alkaline hydrolysis of ethyl phosphinates demonstrates a significant decrease in reaction rate with increasing steric hindrance.[2] For instance, the relative rate constants for the hydrolysis of diethyl, diisopropyl, and di-tert-butyl phosphinates show a dramatic decrease with increased branching of the alkyl chains.[2]
In contrast, under acidic conditions, the trend can be less straightforward. For a series of alkyl α-hydroxyimino-α-(p-nitrophenyl) alkylphosphonates, the rate of acidic hydrolysis was also observed to decrease with increasing steric hindrance.[2] However, for methylphosphonic acid esters, the order was found to be Methyl > Ethyl = Neopentyl < Isopropyl, suggesting other factors may also be at play.[3] A study on poly(alkyl phosphonate)s also demonstrated that increasing the alkyl chain length from methyl to ethyl significantly increased the hydrolytic stability of the polymer backbone.[4]
| Phosphonate Derivative Class | Reaction Condition | Relative Reactivity Trend (with increasing alkyl chain length/steric bulk) | Reference |
| Methylphosphonic Acid Esters | Alkaline Hydrolysis | Decreases (Me > Et > iPr > Neopentyl) | [3] |
| Ethyl Phosphinates | Alkaline Hydrolysis | Decreases | [2] |
| Alkyl α-hydroxyimino-α-(p-nitrophenyl) alkylphosphonates | Acidic Hydrolysis | Decreases | [2] |
| Poly(alkyl phosphonate)s | Hydrolysis at pH 7.4 | Decreases (Methyl derivative degrades faster than Ethyl) | [4] |
Reactivity in the Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is a cornerstone for the synthesis of alkyl phosphonates, involving the reaction of a trialkyl phosphite with an alkyl halide.[5][6] The reactivity of the alkyl halide is a critical factor, with the general order of reactivity being R'I > R'Br > R'Cl.[5] Primary alkyl halides and benzyl halides generally provide good yields, while secondary and tertiary alkyl halides are less reactive and may lead to elimination byproducts.[5] While this primarily speaks to the reactivity of the alkyl halide, the structure of the trialkyl phosphite also plays a role, with bulkier alkyl groups on the phosphite potentially slowing the reaction rate.[5]
| Reactant | Reactivity Trend |
| Alkyl Halide (R'-X) | I > Br > Cl; Primary > Secondary > Tertiary |
| Trialkyl Phosphite | Reactivity can decrease with increasing steric bulk of the alkyl groups |
Experimental Protocols
General Protocol for the Michaelis-Arbuzov Reaction (Thermal Conditions)
This protocol describes the synthesis of diethyl benzylphosphonate from triethyl phosphite and benzyl bromide.[6]
Materials:
-
Benzyl bromide (1 equivalent)
-
Triethyl phosphite (1.2 equivalents)
Procedure:
-
Combine benzyl bromide and triethyl phosphite in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.
-
Heat the reaction mixture to 150-160 °C under a nitrogen atmosphere. The ethyl bromide byproduct will distill off.
-
Monitor the reaction's progress using ³¹P NMR spectroscopy or Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
After completion, allow the mixture to cool to room temperature.
-
Purify the product by vacuum distillation or column chromatography.
General Protocol for Monitoring Hydrolytic Stability by ³¹P NMR
This protocol provides a method for assessing the hydrolytic stability of a phosphonate ester.[1]
Objective: To monitor the degradation of a long-chain alkyl phosphonate over time.
Procedure:
-
Prepare a solution of the phosphonate ester in a suitable deuterated solvent (e.g., D₂O, buffered to a specific pH).
-
Acquire an initial ³¹P NMR spectrum (t=0).
-
Maintain the solution at a constant temperature and acquire subsequent ³¹P NMR spectra at various time points.
-
Integrate the signals corresponding to the parent phosphonate and its hydrolysis products.
-
Calculate the relative concentrations from the integral ratios to determine the degradation kinetics.
Visualizing Reaction Workflows and Biological Pathways
To better illustrate the processes discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for the Michaelis-Arbuzov reaction.
Caption: Workflow for monitoring phosphonate hydrolysis via ³¹P NMR.
Caption: Inhibition of LPP1 by a phosphonate analog in the LPA pathway.[1]
Conclusion
The length and branching of alkyl chains on phosphonate esters exert a significant influence on their reactivity. In general, increasing the steric bulk of the alkyl groups leads to a decrease in the rate of both hydrolysis and, potentially, the Michaelis-Arbuzov synthesis. This structure-activity relationship is a critical consideration for the rational design of phosphonate-containing molecules for a wide range of applications, from drug development to material science. The provided protocols offer standardized methods for the synthesis and stability assessment of these versatile compounds.
References
Phosphonates vs. Phosphates: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of phosphonates and their structurally related phosphate counterparts. By examining their key differences in chemical stability, enzyme inhibition, bone targeting, and membrane permeability, this document aims to provide researchers, scientists, and drug development professionals with a clear understanding of their respective advantages and disadvantages in therapeutic applications. The information presented is supported by experimental data and detailed methodologies to facilitate informed decision-making in research and development.
Core Chemical and Biological Differences
Phosphonates are structural analogs of phosphates where a chemically labile P-O-C bond is replaced by a more robust P-C bond.[1][2] This fundamental difference in their chemical structure is the primary determinant of their distinct biological activities.
Key Distinctions:
-
Chemical Stability: The carbon-phosphorus (C-P) bond in phosphonates is significantly more resistant to chemical and enzymatic hydrolysis compared to the phosphate ester (P-O-C) bond.[1][3] This increased stability makes phosphonates less susceptible to degradation by phosphatases, leading to a longer biological half-life.
-
Bioisosterism: Phosphonates are considered stable bioisosteres of phosphates.[3] This means they can mimic the shape and electronic properties of phosphates, allowing them to interact with the same biological targets, such as enzymes and receptors.
-
Biological Activity: The enhanced stability of phosphonates often translates to a more potent and prolonged biological effect, particularly in the context of enzyme inhibition.
Enzyme Inhibition: Potent and Sustained Action of Phosphonates
The primary mechanism of action for many biologically active phosphonates is the inhibition of enzymes that recognize phosphate-containing substrates.[4] By acting as stable mimics of either the substrate or the transition state of an enzymatic reaction, phosphonates can effectively block the active site of an enzyme, leading to competitive or, in some cases, irreversible inhibition.
A prominent example is the inhibition of farnesyl pyrophosphate synthase (FPPS) , a key enzyme in the mevalonate pathway, by nitrogen-containing bisphosphonates (N-BPs).[4] FPPS is crucial for the synthesis of isoprenoid lipids necessary for the post-translational modification of small GTPases, which are essential for osteoclast function and survival.[5] By inhibiting FPPS, N-BPs disrupt the bone resorption process, making them effective drugs for the treatment of osteoporosis and other bone-related diseases.
Table 1: Comparative Enzyme Inhibitory Activity of Bisphosphonates against Human FPPS
| Compound | Type | IC50 (nM) |
| Zoledronic Acid | Bisphosphonate | 2.0 |
| Risedronate | Bisphosphonate | 3.1 |
| Ibandronate | Bisphosphonate | 6.7 |
| Alendronate | Bisphosphonate | 22 |
| Pamidronate | Bisphosphonate | 150 |
Data sourced from studies on human recombinant FPPS.
Bone Targeting: The High Affinity of Bisphosphonates
Bisphosphonates exhibit a remarkable affinity for bone mineral, specifically hydroxyapatite, the primary inorganic component of bone.[6][7] This high affinity is attributed to the bidentate chelation of calcium ions by the two phosphonate groups.[8] This property allows for the targeted delivery of these drugs to sites of active bone remodeling, where they can exert their anti-resorptive effects directly on osteoclasts.
Clinical studies have consistently demonstrated the efficacy of bisphosphonate therapy in increasing bone mineral density (BMD) and reducing the risk of fractures in patients with osteoporosis.
Table 2: Change in Bone Mineral Density (BMD) with Bisphosphonate Therapy
| Bisphosphonate | Duration | Lumbar Spine BMD Change (%) | Total Hip BMD Change (%) |
| Alendronate | 2 years | +8.8 | +5.9 |
| Risedronate | 3 years | +5.4 | +1.6 |
| Ibandronate | 3 years | +6.2 | +2.7 |
| Zoledronic Acid | 3 years | +6.7 | +5.2 |
Data represents the mean percentage change from baseline in postmenopausal women with osteoporosis.
Membrane Permeability: A Shared Challenge and Prodrug Solutions
A significant hurdle for the therapeutic application of both phosphonates and phosphates is their poor membrane permeability.[9][10] At physiological pH, these compounds are negatively charged, which hinders their ability to passively diffuse across the lipid-rich cell membranes.[9] This limitation often results in low oral bioavailability and inefficient intracellular delivery.
To overcome this challenge, various prodrug strategies have been developed.[5][11] These approaches involve masking the negatively charged phosphonate or phosphate group with lipophilic moieties that can be cleaved off by intracellular enzymes, releasing the active drug inside the cell.[5] The development of prodrugs like tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF) has significantly improved the oral bioavailability and therapeutic efficacy of the antiviral phosphonate, tenofovir.[12][13]
Experimental Protocols
Enzyme Inhibition Assay (Farnesyl Pyrophosphate Synthase)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against FPPS.
Materials:
-
Recombinant human FPPS
-
Substrates: Isopentenyl pyrophosphate (IPP) and geranyl pyrophosphate (GPP)
-
Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)
-
Test compound (phosphonate or phosphate)
-
Inorganic pyrophosphatase
-
Malachite green reagent for phosphate detection
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, FPPS, and the test compound at various concentrations.
-
Pre-incubate the mixture for a defined period at 37°C.
-
Initiate the enzymatic reaction by adding the substrates (IPP and GPP).
-
Incubate for a specific time at 37°C.
-
Stop the reaction and add inorganic pyrophosphatase to hydrolyze the pyrophosphate product to inorganic phosphate.
-
Add the malachite green reagent, which forms a colored complex with inorganic phosphate.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound compared to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Hydroxyapatite Binding Assay
Objective: To quantify the binding affinity of a phosphonate or phosphate compound to bone mineral.
Materials:
-
Hydroxyapatite (HA) powder
-
Binding buffer (e.g., Tris-buffered saline, pH 7.4)
-
Test compound (radiolabeled or fluorescently tagged)
-
Centrifuge
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare a suspension of HA powder in the binding buffer.
-
Add the labeled test compound at a known concentration to the HA suspension.
-
Incubate the mixture for a specific period at room temperature with gentle agitation to allow for binding equilibrium to be reached.
-
Centrifuge the suspension to pellet the HA particles.
-
Carefully collect the supernatant.
-
Measure the amount of unbound compound in the supernatant using a scintillation counter or fluorescence plate reader.
-
Calculate the amount of bound compound by subtracting the unbound amount from the initial total amount.
-
The binding affinity can be determined by performing the assay with varying concentrations of the test compound and analyzing the data using binding isotherms (e.g., Langmuir or Freundlich).
Cell Viability (MTT) Assay
Objective: To assess the cytotoxicity of a test compound on a specific cell line.
Materials:
-
Cell line of interest (e.g., osteoclasts, cancer cells)
-
Cell culture medium and supplements
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the resulting colored solution at a wavelength of approximately 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to an untreated control group.
Signaling Pathways and Experimental Workflows
Bisphosphonate Action on the Mevalonate Pathway in Osteoclasts
Nitrogen-containing bisphosphonates (N-BPs) exert their anti-resorptive effects by inhibiting farnesyl pyrophosphate synthase (FPPS) within the mevalonate pathway in osteoclasts. This inhibition prevents the synthesis of isoprenoid lipids, which are essential for the prenylation of small GTPases like Ras, Rho, and Rab. The disruption of GTPase function leads to cytoskeletal abnormalities, loss of the ruffled border, and ultimately, apoptosis of the osteoclast.
Caption: Inhibition of the Mevalonate Pathway by Nitrogen-Containing Bisphosphonates in Osteoclasts.
Experimental Workflow for Enzyme Inhibition Assay
The following diagram illustrates the key steps involved in a typical enzyme inhibition assay to determine the IC50 value of a compound.
Caption: A typical workflow for an in vitro enzyme inhibition assay.
Conclusion
The substitution of a P-O-C bond in phosphates with a P-C bond in phosphonates imparts significant chemical stability, which is the cornerstone of their distinct and often superior biological activity. This stability makes phosphonates, particularly bisphosphonates, highly effective enzyme inhibitors and bone-targeting agents. While both phosphonates and phosphates face challenges with membrane permeability, the development of innovative prodrug strategies continues to expand their therapeutic potential. A thorough understanding of these fundamental differences is crucial for the rational design and development of novel therapeutics targeting a wide range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Biosynthesis of Phosphonic and Phosphinic Acid Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Prodrugs of phosphonates and phosphates: crossing the membrane barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cancercareontario.ca [cancercareontario.ca]
- 8. Differences between bisphosphonates in binding affinities for hydroxyapatite. — Nuffield Department of Orthopaedics, Rheumatology and Musculoskeletal Sciences [ndorms.ox.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Overview of Biologically Active Nucleoside Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Advances in Nucleotide Antiviral Development from Scientific Discovery to Clinical Applications: Tenofovir Disoproxil Fumarate for Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]
Phosphonates vs. Phosphorus-Free Antiscalants: A Comparative Performance Guide
A detailed examination of the efficacy of phosphonate-based and phosphorus-free antiscalants reveals a nuanced landscape where performance is highly dependent on the testing methodology. While traditional static tests often favor phosphonates, dynamic, more application-oriented tests can show superior performance from certain phosphorus-free polymeric antiscalants. This guide provides a comprehensive comparison of their performance, supported by experimental data and detailed methodologies, to assist researchers and industry professionals in selecting the appropriate scale inhibitor.
Executive Summary
Scale formation is a persistent challenge in various industrial processes, including water treatment, desalination, and oil and gas production. Antiscalants are critical chemical inhibitors used to prevent the precipitation of mineral salts. For decades, phosphonate-based antiscalants have been the industry standard due to their high efficiency in inhibiting common scales like calcium carbonate. However, environmental concerns regarding phosphate discharge and its contribution to eutrophication have driven the development of phosphorus-free alternatives, primarily polymeric antiscalants.
This guide demonstrates that while phosphonates like Aminotris(methylenephosphonic acid) (ATMP) and 1-Hydroxyethane-1,1-diphosphonic acid (HEDP) show excellent performance in static laboratory tests, phosphorus-free polymers such as Polyepoxysuccinic acid (PESA) and a copolymer of Maleic and Acrylic acid (MA-AA) can exhibit superior efficacy under more realistic dynamic conditions. The choice of antiscalant, therefore, involves a trade-off between established performance benchmarks and environmental considerations, underscored by the importance of the evaluation methodology.
Comparative Performance Data
The following tables summarize the quantitative performance of various phosphonate and phosphorus-free antiscalants based on static and dynamic experimental evaluations.
Table 1: Antiscalant Performance in Static Test (NACE TM0374-2007) for Calcium Carbonate Inhibition
The static test, following the NACE TM0374-2007 standard, evaluates the ability of an antiscalant to prevent the precipitation of calcium carbonate from a supersaturated solution over a 24-hour period at 71°C. The inhibition efficiency is calculated based on the concentration of calcium ions remaining in the solution.
| Antiscalant Type | Antiscalant | Molecular Weight (Da) | Inhibition Efficiency (%) at 10 mg/dm³ |
| Phosphonate | Aminotris(methylenephosphonic acid) (ATMP) | 299 | ~100 |
| 1-Hydroxyethane-1,1-diphosphonic acid (HEDP) | 206 | ~100 | |
| Phosphorus-Free | Polyepoxysuccinic acid (PESA) | 400-1,500 | ~90 |
| Polyaspartic acid (PASP) | 1,000-5,000 | ~90 | |
| Polyacrylic acid sodium salt (PAAS) | 3,000-5,000 | <50 | |
| Copolymer of Maleic and Acrylic acid (MA-AA) | - | <50 |
Data adapted from Popov et al., 2017.[1][2][3][4]
Table 2: Antiscalant Performance in Dynamic Test for Calcium Carbonate Inhibition
Dynamic tests simulate the flowing conditions found in industrial applications like pipelines and reverse osmosis systems. The performance in this context is often measured by the time it takes for scale to form and deposit, indicated by parameters like the induction precipitation time (τind) and the half-deposition time (τ1/2). Longer times indicate better performance.
| Antiscalant Type | Antiscalant | τind (min) | τ1/2 (min) |
| Phosphonate | Aminotris(methylenephosphonic acid) (ATMP) | 105 | 150 |
| 1-Hydroxyethane-1,1-diphosphonic acid (HEDP) | 120 | 180 | |
| Phosphorus-Free | Polyepoxysuccinic acid (PESA) | 150 | 240 |
| Polyaspartic acid (PASP) | 90 | 120 | |
| Polyacrylic acid sodium salt (PAAS) | 120 | 180 | |
| Copolymer of Maleic and Acrylic acid (MA-AA) | 135 | 210 |
Data adapted from Popov et al., 2017.[1][4]
Interpretation of Results
The experimental data reveals a significant discrepancy between the outcomes of static and dynamic testing methodologies.
Static Test Findings: In the NACE TM0374-2007 static test, phosphonates (ATMP and HEDP) demonstrate superior performance, achieving nearly complete inhibition of calcium carbonate precipitation.[1][2][3] Among the phosphorus-free polymers, PESA and PASP show good efficacy, while PAAS and MA-AA are notably less effective under these conditions.[1][2][3]
Dynamic Test Findings: The dynamic test results present a contrasting picture. The phosphorus-free polymers PESA and MA-AA exhibit the best performance, with the longest induction and half-deposition times, indicating a greater ability to delay scale formation in a flowing system.[1][4] In this more realistic simulation, the phosphonates ATMP and HEDP are outperformed by some of the polymeric alternatives.[1][4]
This divergence highlights the importance of selecting an appropriate testing method that closely mimics the intended application environment. While static tests are valuable for initial screening, dynamic tests provide a more accurate prediction of antiscalant performance in real-world scenarios.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the critical evaluation of the presented data.
NACE TM0374-2007: Static Calcium Carbonate Precipitation Test
This standardized static laboratory test is designed to rank the performance of different scale inhibitors.[5][6][7]
1. Brine Preparation:
-
Calcium-containing brine: 12.15 g/L CaCl₂·2H₂O, 3.68 g/L MgCl₂·6H₂O, and 33.0 g/L NaCl are dissolved in deionized water.
-
Bicarbonate-containing brine: 7.36 g/L NaHCO₃ and 33.0 g/L NaCl are dissolved in deionized water and saturated with CO₂.
-
Both brines are filtered through a 0.45-µm filter.
2. Test Procedure:
-
50 mL of the calcium-containing brine and 50 mL of the bicarbonate-containing brine are mixed in a glass test cell.
-
The desired concentration of the antiscalant is added to the mixture.
-
The test cell is sealed and placed in an oven at 71°C for 24 hours.
-
After 24 hours, the solution is cooled, filtered, and the residual calcium concentration is determined by EDTA titration.
3. Calculation of Inhibition Efficiency: The percent inhibition is calculated using the following formula: % Inhibition = [ (Ca_treated - Ca_blank_precipitated) / (Ca_blank_initial - Ca_blank_precipitated) ] * 100 where:
-
Ca_treated is the calcium concentration in the treated sample after 24 hours.
-
Ca_blank_precipitated is the calcium concentration in the untreated (blank) sample after 24 hours.
-
Ca_blank_initial is the initial calcium concentration in the blank sample.
Dynamic Scale Loop Test
Dynamic scale loop tests simulate the conditions of a flowing system to evaluate antiscalant performance under more realistic hydrodynamic and thermal conditions.[8][9][10][11][12][13]
1. Apparatus:
-
A high-pressure, high-temperature system consisting of pumps, a heated capillary tube coil, a differential pressure transducer, and a data acquisition system.
2. Brine Preparation:
-
Two separate brine solutions are prepared: one containing the scaling cation (e.g., Ca²⁺) and the other containing the scaling anion (e.g., CO₃²⁻). The antiscalant is added to one of the brines.
3. Test Procedure:
-
The two brines are pumped at a constant flow rate through a mixing tee and into the heated capillary tube.
-
The system is maintained at a set temperature and pressure (e.g., 90°C and 100 bar).
-
The differential pressure across the capillary tube is monitored over time. An increase in differential pressure indicates the formation and deposition of scale.
-
The time taken for a predefined increase in differential pressure (e.g., 2 psi) is recorded as an indicator of the antiscalant's effectiveness. Longer times signify better performance.
Visualizing the Methodologies
To further clarify the experimental processes and the logical relationship between the antiscalant types, the following diagrams are provided.
Caption: Classification of evaluated antiscalants.
Caption: Workflow for static vs. dynamic antiscalant evaluation.
Conclusion
The selection of an appropriate antiscalant requires careful consideration of both performance and environmental impact. While phosphonate-based antiscalants have historically been favored and continue to show excellent results in static tests, the growing emphasis on environmental stewardship has spurred the development of effective phosphorus-free alternatives.
The data presented in this guide clearly indicates that some phosphorus-free polymeric antiscalants can outperform traditional phosphonates under dynamic conditions that more accurately reflect real-world industrial processes. This underscores the critical importance of utilizing appropriate and realistic testing methodologies when evaluating and selecting antiscalants. For applications with flowing systems, dynamic scale loop testing is recommended to obtain a more predictive measure of performance. Ultimately, the optimal choice will depend on a holistic assessment of performance data, environmental regulations, and the specific conditions of the application.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. deswater.com [deswater.com]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. webstore.ansi.org [webstore.ansi.org]
- 6. studylib.net [studylib.net]
- 7. intertekinform.com [intertekinform.com]
- 8. How to Conduct Efficacy Testing for Antiscalants in Varying Water Chemistries - Vipanan Lab [vipanan.co]
- 9. DYNAMIC SCALE LOOP TESTING – SPL [spllabs.com]
- 10. Dynamic Scale Loop Family » PSL Systemtechnik [psl-systemtechnik.com]
- 11. Vinci Technologies | Dynamic scale loop (Scaleval) [vinci-technologies.com]
- 12. Dynamic Efficacy Testing for Antiscalants: Performance Analysis & Insights [vipanan.co]
- 13. webstore.ansi.org [webstore.ansi.org]
A Comparative Guide to the Kinetic Inertness of Phosphonate-Based MRI Contrast Agents
For Researchers, Scientists, and Drug Development Professionals
The development of safe and effective MRI contrast agents is a critical area of research in diagnostic medicine. A key determinant of an agent's safety profile is its kinetic inertness—the resistance of the gadolinium(III) (Gd³⁺) complex to dissociate and release toxic free Gd³⁺ ions in vivo. This guide provides a comparative analysis of the kinetic inertness of emerging phosphonate-based MRI contrast agents against established gadolinium-based contrast agents (GBCAs), supported by experimental data and detailed methodologies.
Introduction to Kinetic Inertness
The stability of a Gd³⁺ complex is described by two key parameters: thermodynamic stability and kinetic inertness.
-
Thermodynamic stability , quantified by the stability constant (log KGdL), indicates the extent of complex formation at equilibrium. A higher log KGdL value suggests a greater proportion of the Gd³⁺ ion will be in the chelated form at equilibrium.
-
Kinetic inertness refers to the rate at which the complex dissociates. A kinetically inert complex will release Gd³⁺ very slowly, even if it is not the most thermodynamically stable species. For MRI contrast agents that are rapidly excreted from the body, kinetic inertness is arguably the more critical parameter for ensuring patient safety.[1][2][3][4][5][6] Dissociation in vivo can be initiated by protons (acid-catalyzed dissociation) or by transmetallation with endogenous metal ions like Zn²⁺, Cu²⁺, and Ca²⁺.[5][7]
Phosphonate-based ligands have emerged as a promising alternative to the conventional polyaminocarboxylate ligands (like DOTA and DTPA) used in clinically approved GBCAs. The phosphonate groups can offer strong coordination to the Gd³⁺ ion, potentially leading to complexes with high kinetic inertness.
Quantitative Comparison of Kinetic Inertness
The following tables summarize key parameters related to the kinetic inertness and efficacy of selected phosphonate-based and conventional GBCAs.
Table 1: Thermodynamic Stability and Dissociation Kinetics
| Compound | Ligand Type | log KGdL | Dissociation Half-life (t1/2) at pH 7.4 | Dissociation Half-life (t1/2) in 0.1 M HCl | Reference(s) |
| Phosphonate-Based | |||||
| Gd-DOTP⁵⁻ | Macrocyclic Phosphonate | 23.5 | Very High (estimated >> Gd-DOTA) | > 4 days | [4] |
| Fe-NOTP | Macrocyclic Phosphonate | N/A | High (inert to transmetalation with Zn²⁺) | Inert in 1 M HCl | |
| Gd-cddadpa⁻ | Open-chain Phosphonate | 20.68 | 1.49 x 10⁵ hours | N/A | |
| Conventional GBCAs | |||||
| Gd-DOTA⁻ (Dotarem®) | Macrocyclic Carboxylate | 25.6 | ~13 hours (in 1N HCl) | 85 days (at pH 2) | [4][8][9][10][11][12] |
| Gd-DTPA²⁻ (Magnevist®) | Linear Carboxylate | 22.5 | 4.5 hours | Minutes | [5][9][11][12] |
| Gd-DTPA-BMA (Omniscan®) | Linear Carboxylate | 16.9 | Lower than Gd-DTPA | Very Fast | [1] |
Note: Direct comparative data for the dissociation half-life of many phosphonate-based agents at physiological pH is still emerging in the literature. The data presented is based on available studies and highlights the general trends.
Table 2: Relaxivity of Selected Contrast Agents
| Compound | r₁ Relaxivity (mM⁻¹s⁻¹) | r₂ Relaxivity (mM⁻¹s⁻¹) | Conditions | Reference(s) |
| Phosphonate-Based | ||||
| Gd-DOTP⁵⁻ | 3.8 | 5.2 | 1.4 T, 37 °C, in water | [4] |
| (SAP)Gd-LS | 14.5 | N/A | 1.4 T, 37 °C, in water | [4] |
| Conventional GBCAs | ||||
| Gd-DOTA⁻ (Dotarem®) | 3.4 - 4.1 | 4.0 - 5.6 | 1.5 T, 37 °C, in plasma | [13][14] |
| Gd-DTPA²⁻ (Magnevist®) | 3.7 - 4.1 | 4.5 - 5.8 | 1.5 T, 37 °C, in plasma | [13][14] |
| Gadobutrol (Gadavist®) | 4.6 - 5.2 | 5.5 - 6.1 | 1.5 T, 37 °C, in plasma | [13][14] |
Experimental Protocols
Accurate assessment of kinetic inertness is paramount in the preclinical development of new MRI contrast agents. Below are detailed methodologies for key experiments.
Determination of Thermodynamic Stability Constants (Potentiometric Titration)
This method is used to determine the protonation constants of the ligand and the stability constant of the Gd³⁺ complex.
Materials:
-
High-precision automatic titrator with a combination pH electrode.
-
Temperature-controlled titration vessel.
-
Stock solution of the ligand of interest (e.g., 1-5 mM).
-
Standardized HCl solution (e.g., 0.1 M).
-
Standardized NaOH solution (carbonate-free) (e.g., 0.1 M).
-
GdCl₃ solution of known concentration.
-
Background electrolyte solution (e.g., 0.1 M KCl or NaCl) to maintain constant ionic strength.
-
Inert gas (e.g., argon) to blanket the solution and prevent CO₂ absorption.
Procedure:
-
Electrode Calibration: Calibrate the pH electrode using standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at the desired temperature (typically 25 °C or 37 °C).
-
Ligand Protonation Constants:
-
Pipette a known volume and concentration of the ligand solution and the background electrolyte into the titration vessel.
-
Acidify the solution with a known amount of standardized HCl to a low starting pH (e.g., pH 2).
-
Titrate the solution with standardized NaOH, adding small increments of titrant and recording the pH after each addition until a high pH is reached (e.g., pH 11-12).
-
The titration data (pH vs. volume of NaOH added) is then analyzed using a suitable software package (e.g., HYPERQUAD) to calculate the protonation constants of the ligand.
-
-
Gd³⁺ Complex Stability Constant:
-
Prepare a solution containing a known concentration of the ligand and GdCl₃ (typically in a 1:1 or 1.1:1 ligand-to-metal ratio) in the background electrolyte.
-
Perform a potentiometric titration with standardized NaOH as described above.
-
The stability constant (log KGdL) is determined by fitting the titration data, using the previously determined protonation constants, to a model that includes the formation of the Gd³⁺ complex.
-
Assessment of Kinetic Inertness: Transmetallation Assay
This assay measures the rate at which the Gd³⁺ ion is displaced from its chelate by a competing endogenous metal ion, typically Zn²⁺. The reaction can be monitored by various analytical techniques, including relaxometry or UV-Vis spectroscopy.
Materials:
-
The Gd³⁺ complex of interest.
-
A solution of a competing metal salt (e.g., ZnCl₂).
-
A biologically relevant buffer solution (e.g., 0.1 M phosphate or HEPES buffer, pH 7.4).
-
Temperature-controlled water bath or sample holder (37 °C).
-
An NMR spectrometer or relaxometer for relaxometry measurements, or a UV-Vis spectrophotometer.
Procedure (using Relaxometry):
-
Sample Preparation: Prepare a solution of the Gd³⁺ complex (e.g., 1 mM) in the chosen buffer at pH 7.4. Prepare a stock solution of ZnCl₂ (e.g., 10 mM) in the same buffer.
-
Initial Relaxivity Measurement: Measure the initial longitudinal relaxation time (T₁) of the Gd³⁺ complex solution at 37 °C.
-
Initiation of Transmetallation: Add a specific amount of the ZnCl₂ stock solution to the Gd³⁺ complex solution to achieve the desired final concentration of the competing ion (e.g., a 1:1 or 10:1 ratio of Zn²⁺ to Gd³⁺ complex).
-
Time-course Monitoring: Measure the T₁ of the solution at regular intervals over a prolonged period (hours to days). The displacement of the paramagnetic Gd³⁺ by the diamagnetic Zn²⁺ will lead to a decrease in the relaxivity of the solution (an increase in T₁).
-
Data Analysis: The dissociation rate constant can be calculated by fitting the change in relaxivity over time to an appropriate kinetic model. The dissociation half-life (t₁/₂) is then calculated from the rate constant.
Measurement of Relaxivity (r₁ and r₂)
Relaxivity is a measure of the efficiency of a contrast agent in enhancing the relaxation rates of water protons.
Materials:
-
The contrast agent to be tested.
-
Solvent (e.g., deionized water, saline, or plasma).
-
NMR spectrometer or a relaxometer.
-
A series of volumetric flasks or vials.
Procedure:
-
Sample Preparation: Prepare a series of dilutions of the contrast agent in the chosen solvent, covering a clinically relevant concentration range (e.g., 0.1, 0.25, 0.5, 0.75, and 1.0 mM). Also, prepare a blank sample containing only the solvent.
-
T₁ Measurement (Longitudinal Relaxivity, r₁):
-
Use an inversion-recovery pulse sequence on the NMR spectrometer to measure the T₁ of each sample, including the blank.
-
Calculate the relaxation rate (R₁) for each sample using the formula R₁ = 1/T₁.
-
Plot R₁ versus the concentration of the contrast agent (in mM).
-
The slope of the resulting linear plot is the longitudinal relaxivity, r₁, in units of mM⁻¹s⁻¹.
-
-
T₂ Measurement (Transverse Relaxivity, r₂):
-
Use a Carr-Purcell-Meiboom-Gill (CPMG) or a multi-echo spin-echo pulse sequence to measure the T₂ of each sample.
-
Calculate the relaxation rate (R₂) for each sample using the formula R₂ = 1/T₂.
-
Plot R₂ versus the concentration of the contrast agent (in mM).
-
The slope of the resulting linear plot is the transverse relaxivity, r₂, in units of mM⁻¹s⁻¹.
-
Visualizing Key Concepts
The following diagrams illustrate the fundamental principles discussed in this guide.
References
- 1. Efficiency, thermodynamic and kinetic stability of marketed gadolinium chelates and their possible clinical consequences: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. A primer on gadolinium chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of thermodynamic and kinetic parameters in gadolinium chelate stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Experimental study of DOTA-gadolinium. Pharmacokinetics and pharmacologic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thermodynamic stability, kinetic inertness and relaxometric properties of monoamide derivatives of lanthanide(III) DOTA complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of MRI properties between derivatized DTPA and DOTA gadolinium-dendrimer conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mriquestions.com [mriquestions.com]
- 14. Methodology for determination of contrast agent relaxivity using MRI | Semantic Scholar [semanticscholar.org]
comparing stereoselectivity of different phosphonate esters in olefination
For Researchers, Scientists, and Drug Development Professionals
The Horner-Wadsworth-Emmons (HWE) reaction is a fundamental tool in organic synthesis for the creation of carbon-carbon double bonds, offering significant advantages in stereocontrol. The choice of the phosphonate ester reagent is paramount in dictating the E/Z selectivity of the resulting alkene. This guide provides an objective comparison of the performance of various phosphonate esters in olefination reactions, supported by experimental data, to aid in the rational design of synthetic routes.
The Influence of Phosphonate Ester Structure on Stereoselectivity
The stereochemical outcome of the Horner-Wadsworth-Emmons reaction is highly dependent on the structure of the phosphonate ester. Generally, phosphonates with simple alkyl esters, such as dimethyl and diethyl phosphonates, tend to favor the formation of the thermodynamically more stable E-alkene.[1] Conversely, to achieve high Z-selectivity, modified phosphonates with electron-withdrawing groups or bulky aryl substituents are employed.[2][3]
The prevailing mechanism suggests that for E-alkene formation, the reaction proceeds under thermodynamic control, allowing for equilibration of the intermediates to the more stable trans-oxaphosphetane.[1] For Z-selective reactions, kinetic control is dominant, where rapid and irreversible formation of the cis-oxaphosphetane intermediate is facilitated by electron-withdrawing groups on the phosphonate, accelerating the elimination step.[1][4]
Comparative Performance of Phosphonate Esters
The following tables summarize the stereoselectivity of different phosphonate esters in the Horner-Wadsworth-Emmons reaction with various aldehydes. It is important to note that direct comparisons can be challenging as reaction conditions are not always identical across different studies.
Table 1: E-Selective Olefination with Alkyl Phosphonate Esters
Simple alkyl phosphonates are the reagents of choice for achieving high E-selectivity. Diethyl and dimethyl phosphonates are commonly used due to their ready availability and general reliability in favoring the E-isomer.
| Phosphonate Ester | Aldehyde | Base | Solvent | Temp. (°C) | E/Z Ratio | Reference |
| Triethyl phosphonoacetate | Benzaldehyde | DBU, K₂CO₃ | neat | rt | >99:1 | [5] |
| Triethyl phosphonoacetate | Heptanal | DBU, K₂CO₃ | neat | rt | 99:1 | [5] |
| Triethyl 2-phosphonopropionate | Benzaldehyde | LiOH·H₂O | neat | rt | 99:1 | [5] |
| Dimethyl phosphonate derivative | Various | NaH | THF | -78 to 0 | 8:1 | [6] |
| Diisopropyl phosphonate derivative | Various | Paterson conditions | - | - | 95:5 | [7] |
Table 2: Z-Selective Olefination with Bis(2,2,2-trifluoroethyl) Phosphonate Esters (Still-Gennari Modification)
The Still-Gennari modification utilizes bis(2,2,2-trifluoroethyl) phosphonates, which possess strongly electron-withdrawing trifluoroethyl groups. These conditions dramatically favor the formation of Z-alkenes.[1][8]
| Phosphonate Ester | Aldehyde | Base/Additive | Solvent | Temp. (°C) | Z/E Ratio | Reference |
| Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate | p-Tolualdehyde | KHMDS / 18-crown-6 | THF | -78 | 15.5:1 | |
| Methyl bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | Benzaldehyde | NaH | THF | -20 | 97:3 | [2] |
| Methyl bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | Octanal | NaH | THF | -20 | 88:12 | [2] |
| Ethyl bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | Benzaldehyde | NaH | THF | -20 | 98:2 | [2] |
| Bis(2,2,2-trifluoroethyl) phosphonate derivative | Various | KHMDS / 18-crown-6 | THF | -78 | up to >99:1 | [1] |
Table 3: Z-Selective Olefination with Diaryl Phosphonate Esters (Ando Modification)
The Ando modification employs diaryl phosphonates, where the steric bulk and electronic properties of the aryl groups contribute to high Z-selectivity.[3]
| Phosphonate Ester | Aldehyde | Base | Solvent | Temp. (°C) | Z/E Ratio | Reference |
| Ethyl (diphenylphosphono)acetate | Benzaldehyde | Triton B | THF | -78 | 91:9 | [9] |
| Ethyl (di-o-tolylphosphono)acetate | Benzaldehyde | t-BuOK | THF | -95 | 96:4 | [9] |
| Ethyl (di-o-isopropylphenylphosphono)acetate | Benzaldehyde | t-BuOK | THF | -95 | 97:3 | [9] |
| Ethyl (diphenylphosphono)acetate | n-Octyl aldehyde | NaH | THF | -78 to 0 | 83:17 | [9] |
| Ethyl (di-o-isopropylphenylphosphono)acetate | n-Octyl aldehyde | NaH | THF | -78 to 0 | 97:3 | [9] |
| Ethyl (diarylphosphono)acetate | Cyclohexane carboxaldehyde | - | - | -78 | up to 98:2 | [3] |
| Ethyl (diarylphosphono)acetate | Octanal | - | - | -78 | up to 98:2 | [3] |
Experimental Protocols
General Procedure for E-Selective Olefination with Triethyl Phosphonoacetate
This procedure is a general representation of an E-selective HWE reaction.
Materials:
-
Triethyl phosphonoacetate
-
Aldehyde
-
Base (e.g., NaH, DBU/K₂CO₃)
-
Anhydrous solvent (e.g., THF, or neat)
Procedure:
-
To a solution of triethyl phosphonoacetate (1.0-1.2 equivalents) in an anhydrous solvent under an inert atmosphere, add the base (1.0-1.2 equivalents) at the appropriate temperature (e.g., 0 °C or room temperature).
-
Stir the mixture for 30-60 minutes to ensure complete formation of the phosphonate carbanion.
-
Add a solution of the aldehyde (1.0 equivalent) in the same anhydrous solvent dropwise to the carbanion solution.
-
Monitor the reaction by TLC until completion.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the desired E-alkene.
General Procedure for Z-Selective Olefination (Still-Gennari Modification)
This protocol is a representative example of the Still-Gennari modification for Z-selective olefination.
Materials:
-
Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate
-
Aldehyde (e.g., p-tolualdehyde)
-
Potassium tert-butoxide (or KHMDS)
-
18-Crown-6
-
Anhydrous THF
Procedure:
-
To a solution of the aldehyde (1.0 mmol), bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate (2.0 mmol), and 18-crown-6 (3.0 mmol) in dry THF (5 mL) at -78 °C, add a solution of potassium tert-butoxide (2.1 mmol) in dry THF (5 mL) dropwise.
-
Stir the mixture for 2 hours at -78 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water (15 mL) and extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with 2 M HCl (aq.), saturated NaHCO₃ (aq.), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the desired Z-alkene.
Visualizing the Reaction Pathway and Workflow
Caption: Generalized mechanism of the Horner-Wadsworth-Emmons reaction.
Caption: A typical experimental workflow for a Horner-Wadsworth-Emmons olefination.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
Evaluation of Diethyl 1-decylphosphonate Derivatives as Antimicrobial Agents: A Comparative Analysis of Structurally Related Compounds
For Immediate Release: December 29, 2025
A comprehensive evaluation of phosphonate derivatives as potential antimicrobial agents reveals promising activity in long-chain alkyl structures, though specific data on Diethyl 1-decylphosphonate remains elusive. This guide synthesizes available data on analogous compounds, offering a framework for future research and development in this area.
In the face of mounting challenges from antibiotic-resistant pathogens, the exploration of novel antimicrobial agents is a critical priority for the scientific and medical communities. Organophosphonates, a class of compounds characterized by a stable carbon-phosphorus bond, have garnered significant interest for their diverse biological activities. While research into various phosphonate derivatives has shown encouraging results, a specific focus on this compound and its derivatives has been notably absent in publicly available literature. This guide provides a comparative analysis of structurally related long-chain alkylphosphonates and other antimicrobial phosphonate derivatives to infer the potential efficacy of this compound and to guide future research in this promising area.
Comparative Antimicrobial Activity of Phosphonate Derivatives
While no direct studies on the antimicrobial properties of this compound were identified, research on analogous compounds with long alkyl chains suggests that this structural feature can contribute significantly to antimicrobial activity. For instance, didecyldimethylphosphonium salts have demonstrated a broad spectrum of activity. The lipophilic nature of the decyl chain is believed to facilitate interaction with and disruption of microbial cell membranes, a common mechanism of action for antimicrobial agents.
To provide a basis for comparison, the following table summarizes the antimicrobial activity of various phosphonate derivatives against a range of bacterial and fungal strains. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, where a lower value indicates greater potency.
| Compound/Derivative | Microorganism | MIC (µg/mL) |
| Diethyl Benzylphosphonate Derivatives | ||
| Diethyl benzylphosphonate | Escherichia coli K12 | 125 |
| Escherichia coli R2 | 125 | |
| Escherichia coli R3 | 250 | |
| Escherichia coli R4 | 500 | |
| Diethyl 4-B(OH)₂-benzylphosphonate | Escherichia coli K12 | 62.5 |
| Escherichia coli R2 | 62.5 | |
| Escherichia coli R3 | 125 | |
| Escherichia coli R4 | 250 | |
| Heterocyclic Phosphonates | ||
| Compound 18 (unspecified structure) | Gram-positive bacteria | 400 |
| Compounds 12, 13, 16, 17, 18, 22, 23 | Candida albicans | 100-800 |
| Candida tropicalis | 100-800 | |
| α-Aminophosphonates | ||
| Compounds 9e, 9g, 9h, 9i | Gram-positive bacteria | 0.25-128 |
| Compounds 9f, 9g, 9h, 10k, 10l | Gram-negative bacteria | 0.25-128 |
| Compounds 9b, 9c, 9f, 9g, 9h, 10k, 10l | Fungal strains | 0.25-32 |
Experimental Protocols
The following sections detail the general methodologies employed in the synthesis and antimicrobial evaluation of phosphonate derivatives, based on protocols described in the cited literature.
Synthesis of Phosphonate Derivatives
A common method for the synthesis of diethyl phosphonate derivatives is the Michaelis-Arbuzov reaction. A general workflow for the synthesis and evaluation process is depicted in the diagram below.
General Procedure for Michaelis-Arbuzov Reaction:
-
An alkyl halide (e.g., 1-bromodecane, as a precursor for a decylphosphonate) is reacted with an excess of triethyl phosphite.
-
The reaction mixture is heated under an inert atmosphere for several hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the excess triethyl phosphite is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired diethyl alkylphosphonate.
-
The structure of the final compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry.
Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) using broth microdilution methods.
Broth Microdilution Method for MIC Determination:
-
A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate with a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Each well is inoculated with a standardized suspension of the target microorganism (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
Positive (microorganism without test compound) and negative (broth only) controls are included on each plate.
-
The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Determination of MBC:
-
Aliquots from the wells of the MIC assay that show no visible growth are subcultured onto agar plates.
-
The plates are incubated under appropriate conditions to allow for colony formation.
-
The MBC is determined as the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.
Future Directions and Conclusion
The available data on structurally related compounds suggest that this compound and its derivatives hold potential as antimicrobial agents. The presence of a long alkyl chain is a promising feature for antimicrobial activity. Future research should focus on the synthesis and direct evaluation of this compound and a series of its derivatives with varied alkyl chain lengths and modifications to the phosphonate group. Elucidating the mechanism of action and evaluating the toxicity of these compounds will be crucial steps in the development of new and effective antimicrobial therapies. This guide serves as a foundational resource to stimulate and direct these future investigations.
Safety Operating Guide
Essential Safety and Logistical Information for Handling Diethyl 1-decylphosphonate
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the safe handling, storage, and disposal of Diethyl 1-decylphosphonate. While the Safety Data Sheet (SDS) for this specific chemical indicates it is not classified as hazardous under the 2012 OSHA Hazard Communication Standard, it is prudent to handle it with a high degree of caution, in line with best practices for organophosphorus compounds. This approach ensures the safety of laboratory personnel and the protection of the environment, building a foundation of trust in our commitment to safety beyond the product itself.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is recommended to minimize exposure. The following table summarizes the required and recommended PPE for handling this compound.
| Protection Type | Minimum Requirement | Recommended for Enhanced Safety |
| Hand Protection | Single pair of nitrile gloves (minimum 8 mil thickness) | Double gloving with nitrile gloves, or a combination of a flexible laminate glove under a heavy-duty nitrile or neoprene glove. |
| Eye Protection | Safety glasses with side shields | Chemical splash goggles. |
| Body Protection | Standard laboratory coat | Chemical-resistant apron over a lab coat. |
| Respiratory Protection | Not required under normal use with adequate ventilation | A NIOSH-approved respirator with an organic vapor cartridge should be available and used if there is a risk of aerosol generation or if working in an area with poor ventilation. |
| Foot Protection | Closed-toe shoes | Chemical-resistant shoe covers if handling large quantities or in case of a spill. |
Operational Plan: Safe Handling and Storage
Adherence to a strict operational protocol is crucial for minimizing risks.
2.1. Designated Work Area:
-
Conduct all work with this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure the work area is clean and free of clutter.
-
Keep a spill kit readily accessible.
2.2. Handling Procedures:
-
Before starting any work, review the Safety Data Sheet (SDS).
-
Don the appropriate PPE as outlined in the table above.
-
When transferring the chemical, do so carefully to avoid splashing or aerosolization.
-
Use only compatible and properly labeled containers.
-
After handling, wash hands thoroughly with soap and water, even after wearing gloves.
2.3. Storage:
-
Store this compound in its original, tightly sealed container.
-
The storage area should be cool, dry, and well-ventilated.
-
Segregate from incompatible materials such as strong oxidizing agents and strong bases.
-
Ensure the storage area is clearly marked with the identity of the chemical.
Emergency and Disposal Plan
A clear plan for emergencies and disposal is essential for a safe laboratory environment.
3.1. Spill Decontamination Protocol:
In the event of a spill, follow these steps:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.
-
Don PPE: Before cleaning the spill, don the appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.
-
Containment: For liquid spills, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads. Do not use combustible materials like paper towels to absorb large spills.
-
Neutralization (for organophosphorus compounds in general):
-
Prepare a decontamination solution. Options include:
-
A 10% solution of sodium carbonate (washing soda) in water.
-
A household bleach solution (sodium hypochlorite), being mindful of its reactivity with other chemicals.
-
A 10% solution of potassium hydroxide in water (use with caution as it is corrosive).
-
-
Carefully apply the decontamination solution to the absorbed spill material. Allow a contact time of at least one hour.
-
-
Collection: Collect the contaminated absorbent material using non-sparking tools and place it in a clearly labeled, sealable container for hazardous waste.
-
Final Cleaning: Clean the spill area with soap and water.
-
Disposal: Dispose of all contaminated materials as hazardous waste.
3.2. Disposal Plan:
Even though the SDS for this compound does not classify it as hazardous, it is best practice to dispose of it as chemical waste.
| Waste Type | Disposal Method |
| Unused this compound | Collect in a clearly labeled, sealed container. Arrange for disposal via a licensed hazardous waste contractor. Incineration is the preferred method for organophosphorus compounds.[1] |
| Contaminated Materials (e.g., gloves, absorbent pads) | Place in a sealed, labeled hazardous waste bag or container. Dispose of through a licensed hazardous waste contractor.[1] |
| Empty Containers | Triple rinse the container with a suitable solvent (e.g., ethanol or acetone). Collect the rinsate as hazardous waste. Deface the label on the empty container before disposing of it in the regular trash, or as per your institution's guidelines. |
3.2.1. In-Lab Neutralization for Small Quantities (Alternative Disposal Method):
For very small quantities, chemical hydrolysis can be considered to break down the compound into less hazardous materials. This should only be performed by trained personnel in a controlled environment.
Alkaline Hydrolysis Protocol:
-
In a suitable reaction vessel within a fume hood, cautiously add the this compound to an excess of a 10% sodium hydroxide or potassium hydroxide solution.
-
Stir the mixture at room temperature for several hours to ensure complete hydrolysis.
-
After the reaction is complete, neutralize the solution with a dilute acid (e.g., hydrochloric acid or sulfuric acid) to a pH between 6 and 8.
-
The resulting neutralized aqueous solution may be suitable for drain disposal, depending on local regulations. Always check with your institution's Environmental Health and Safety (EHS) office before disposing of any treated chemical waste down the drain.
Workflow Diagram
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
